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  • Product: 4-Keto Ibutilide
  • CAS: 160087-98-9

Core Science & Biosynthesis

Foundational

Introduction: The Clinical and Metabolic Context of Ibutilide

An In-Depth Technical Guide to the In Vitro Metabolism of Ibutilide: Elucidating the Formation of Oxidized Metabolites Ibutilide is a Class III antiarrhythmic agent administered intravenously for the rapid conversion of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Ibutilide: Elucidating the Formation of Oxidized Metabolites

Ibutilide is a Class III antiarrhythmic agent administered intravenously for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its mechanism of action is unique among many Class III agents, as it prolongs the cardiac action potential primarily by activating a slow, inward sodium current, thereby increasing myocardial refractoriness.[2][3][4] Given its potent electrophysiological effects and the potential for proarrhythmia, a thorough understanding of its metabolic fate is critical for ensuring its safe and effective clinical use.

Ibutilide is extensively metabolized in the liver, with a high systemic plasma clearance that approaches hepatic blood flow.[5][6] This extensive biotransformation results in the formation of at least eight metabolites, which are primarily excreted in the urine.[3][5][7] The principal metabolic pathway involves the oxidation of the heptyl side chain.[4][6][7] While one of these metabolites, the ω-hydroxy metabolite, retains some Class III antiarrhythmic activity, its plasma concentrations are less than 10% of the parent drug and it is not considered to contribute significantly to the overall clinical effect.[3][4][8] This guide will provide a detailed technical framework for investigating the in vitro metabolism of Ibutilide, with a focus on the oxidative pathways, such as the formation of keto-metabolites, utilizing human liver microsomes as the primary experimental model.

The Enzymatic Machinery: Cytochrome P450 and Ibutilide Biotransformation

The biotransformation of most drugs is carried out by specialized enzymatic systems, with the cytochrome P450 (CYP) superfamily of enzymes being responsible for the metabolism of approximately 75% of all drugs.[9][10] These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are the primary drivers of Phase I oxidative metabolism.[9][11]

Ibutilide's metabolism is mediated by the hepatic cytochrome P450 system.[1][6][12] However, interestingly, studies have suggested that its metabolic pathways do not appear to involve two of the most common drug-metabolizing isoenzymes, CYP3A4 or CYP2D6.[5][6][12] This finding is significant as it indicates a lower likelihood of drug-drug interactions with agents that are substrates, inhibitors, or inducers of these specific enzymes. The primary metabolic attack on the Ibutilide molecule is ω-oxidation followed by sequential β-oxidation of the heptyl side chain.[4][7][8] This oxidative cascade can produce a variety of metabolites, including hydroxylated intermediates and subsequently, keto derivatives.

Metabolic Pathway of Ibutilide

The metabolic conversion of Ibutilide begins with the oxidation of its heptyl side chain. This process, catalyzed by CYP enzymes, introduces polar functional groups that facilitate excretion. The formation of a keto-metabolite is a plausible step following initial hydroxylation.

Ibutilide_Metabolism Ibutilide Ibutilide (Parent Drug) Hydroxylation ω-Hydroxylation (e.g., ω-hydroxy ibutilide) Ibutilide->Hydroxylation CYP450 Enzymes (Phase I Reaction) Oxidation Further Oxidation (e.g., 4-Keto Ibutilide) Hydroxylation->Oxidation Alcohol Dehydrogenase or CYP450 BetaOxidation Sequential β-Oxidation (Chain Shortening) Hydroxylation->BetaOxidation Oxidation->BetaOxidation Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Ibutilide, HLM, NADPH System) Preincubation Pre-incubate HLM, Buffer, and Ibutilide at 37°C Prep_Reagents->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubation Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) Initiation->Incubation Termination Terminate Reaction (Add Cold Acetonitrile) Incubation->Termination Processing Sample Processing (Centrifuge, Collect Supernatant) Termination->Processing LCMS LC-MS/MS Analysis (Quantify Ibutilide & Metabolites) Processing->LCMS Data_Analysis Data Interpretation (Metabolism Rate, Metabolite ID) LCMS->Data_Analysis

Caption: Workflow for in vitro Ibutilide metabolism assay using HLMs.

Detailed Protocol: Metabolism of Ibutilide in Human Liver Microsomes

This protocol provides a self-validating system for assessing the metabolic stability of Ibutilide and identifying its oxidative metabolites.

Reagents and Materials
  • Ibutilide Fumarate: Analytical standard grade.

  • Pooled Human Liver Microsomes (HLMs): From a reputable supplier (e.g., Corning, Sekisui XenoTech), stored at -80°C.

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD). The use of a regenerating system is crucial to ensure the continuous supply of the CYP cofactor NADPH throughout the incubation period, preventing reaction rate decline.

  • Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix). Acetonitrile effectively precipitates microsomal proteins and quenches all enzymatic activity.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate the metabolic competency of the HLM batch.

Incubation Procedure

The causality behind this procedure is to accurately mimic physiological conditions (pH 7.4, 37°C) while allowing for precise control over the reaction start and stop times.

  • Preparation: Thaw the pooled HLMs on ice. Prepare a working solution of Ibutilide in a minimal amount of organic solvent (e.g., DMSO, ensure final concentration is <0.5% to avoid enzyme inhibition) and dilute to the final concentration in phosphate buffer.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the Ibutilide working solution (final substrate concentration typically 1-10 µM).

  • Pre-incubation: Equilibrate the reaction mixture in a shaking water bath at 37°C for 5 minutes. This ensures all components reach the optimal reaction temperature before initiation.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing 2-3 volumes of the ice-cold termination solution. The T=0 sample is critical as it represents the 100% starting concentration before any metabolism has occurred.

  • Sample Processing: Vortex the terminated samples vigorously. Centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Final Sample Preparation: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the authoritative standard for this analysis due to its superior specificity, sensitivity, and ability to provide structural information about metabolites. [13][14]

  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column to separate Ibutilide from its more polar metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions for Ibutilide and the predicted metabolites using Multiple Reaction Monitoring (MRM). The formation of 4-Keto Ibutilide would result in a mass shift corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms (+14 Da) from the parent molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ibutilide385.3e.g., 156.1e.g., 25
ω-hydroxy Ibutilide401.3e.g., 156.1e.g., 28
4-Keto Ibutilide 399.3 e.g., 156.1 e.g., 28
Internal StandardSpecific to ISSpecific to ISSpecific to IS
Note: The exact m/z values and collision energies are hypothetical and must be optimized experimentally.

Data Interpretation and Trustworthiness

The trustworthiness of the protocol is ensured by its self-validating design. The inclusion of positive and negative controls confirms the activity of the microsomal batch, while the T=0 sample provides a robust baseline for calculating depletion.

  • Metabolic Stability: The rate of disappearance of the parent Ibutilide over time is plotted. The natural logarithm of the percentage of Ibutilide remaining versus time gives a slope (k), which is used to calculate the in vitro half-life (t½ = 0.693/k).

  • Metabolite Identification: The appearance of new peaks in the chromatogram at the predicted m/z for metabolites like 4-Keto Ibutilide confirms their formation. The peak area of the metabolite should increase over the time course of the incubation as the parent drug is consumed. Further structural confirmation can be achieved using high-resolution mass spectrometry.

By adhering to this comprehensive guide, researchers in drug development can reliably characterize the in vitro oxidative metabolism of Ibutilide, providing crucial data for predicting its in vivo clearance, understanding potential metabolic pathways, and informing future clinical studies.

References

  • StatPearls. (2024, February 14). Ibutilide. NCBI Bookshelf, NIH. [Link]

  • Murray, K. T. (1998). Ibutilide. Circulation, American Heart Association Journals. [Link]

  • chemeurope.com. Ibutilide. [Link]

  • U K, S., & P R, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]

  • ProQuest. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review. [Link]

  • SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • Scilit. (2009, July 6). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. [Link]

  • PubChem. Ibutilide. NIH. [Link]

  • Murray, K. T. (1996). Electrophysiology and pharmacology of ibutilide. PubMed. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. [Link]

  • Dorian, P., et al. (1998). Ibutilide: a new class III antiarrhythmic agent. PubMed. [Link]

  • Sankar, A. S., & Srinivasarao, G. (2016). Analytical Method Development Report For The Determination Of Assay & Related Substances Of Ibutilide Fumarate In Ibutilide Fumarate Injection. International Journal of Scientific & Technology Research. [Link]

  • DailyMed. IBUTILIDE FUMARATE INJECTION. [Link]

  • Wikipedia. Ibutilide. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • TaperMD. ibutilide fumarate injection, solution Mylan Institutional LLC. [Link]

  • The Pharma E-Tutor. (2020, September 15). Cytochrome P450 isozymes - pharmacology | CYP450 isoforms | CYP3A4. YouTube. [Link]

  • Crit.IC. (2017, December 5). Metabolism - The Pharmacokinetics Series. YouTube. [Link]

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Exploratory

A Technical Guide to the Pharmacological Characterization of 4-Keto Ibutilide

Abstract This technical guide provides a comprehensive framework for the pharmacological characterization of 4-Keto Ibutilide, the primary active metabolite of the Class III antiarrhythmic agent, Ibutilide. As the clinic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of 4-Keto Ibutilide, the primary active metabolite of the Class III antiarrhythmic agent, Ibutilide. As the clinical and electrophysiological effects of a parent drug can be significantly influenced by its metabolites, a thorough investigation of 4-Keto Ibutilide is critical for a complete understanding of Ibutilide's therapeutic and proarrhythmic profile. This document outlines a logical, multi-tiered approach, beginning with in vitro molecular target engagement and progressing to integrated in vivo arrhythmia models. The methodologies described herein are designed to elucidate the compound's mechanism of action, potency, selectivity, and potential cardiovascular liabilities, providing researchers and drug development professionals with a robust roadmap for preclinical assessment.

Introduction: The Rationale for Characterizing 4-Keto Ibutilide

Ibutilide is an established intravenous antiarrhythmic agent used for the rapid conversion of atrial fibrillation and atrial flutter to sinus rhythm.[1][2][3] Its primary mechanism of action involves the prolongation of the cardiac action potential, a hallmark of Class III agents.[1][3][4] Ibutilide undergoes extensive hepatic metabolism, resulting in the formation of eight metabolites, with 4-Keto Ibutilide being the only one that demonstrates significant biological activity.[1][5][6]

The presence of an active metabolite necessitates a distinct pharmacological evaluation. The metabolite may contribute to the parent drug's efficacy, possess a different safety profile, or exhibit unique electrophysiological properties. Therefore, characterizing 4-Keto Ibutilide is not merely an academic exercise; it is a crucial component of a comprehensive cardiovascular risk assessment and a deeper understanding of Ibutilide's clinical effects.[7][8][9] This guide details the logical progression of experiments required to build a complete pharmacological profile.

Foundational Strategy: A Stepwise Characterization Workflow

A thorough pharmacological characterization follows a hierarchical approach, moving from the molecular to the whole-organism level.[10][11] This strategy ensures that each experimental stage informs the next, creating a scientifically sound and resource-efficient investigation.

G cluster_0 In Vitro Assessment cluster_1 Ex Vivo Assessment cluster_2 In Vivo Assessment a Primary Target Engagement (Ion Channel Electrophysiology) b Selectivity Profiling (Panel of Cardiac Ion Channels) a->b Determine Potency (IC50) c Integrated Cellular Response (Action Potential Studies) b->c Assess Off-Target Effects d Isolated Heart Models (e.g., Langendorff) c->d Confirm Tissue-Level Effects e Animal Models of Arrhythmia (e.g., Atrial Fibrillation) d->e Bridge to Whole Organism f Cardiovascular Safety & Hemodynamics e->f Evaluate Efficacy & Proarrhythmia

Caption: A logical workflow for the pharmacological characterization of a cardiovascular compound.

In Vitro Characterization: From Ion Channel to Cardiomyocyte

The initial phase focuses on defining the molecular mechanism and cellular effects of 4-Keto Ibutilide.

Primary Target Identification and Potency

Causality: The parent drug, Ibutilide, exerts its Class III antiarrhythmic effect by modulating specific ion currents that govern cardiac repolarization.[2][5][12] Primarily, it activates a slow inward sodium current (INa-slow) and may block the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[12][13][14] The first logical step is to determine if 4-Keto Ibutilide shares this mechanism and with what potency. Patch-clamp electrophysiology is the gold-standard method for this investigation.[15][16]

Experimental Protocol: Whole-Cell Voltage Clamp Electrophysiology

  • Cell Preparation: Utilize stable cell lines expressing the human ion channel of interest (e.g., HEK-293 cells expressing hERG for IKr). Culture cells to 70-90% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with the internal solution.[17]

  • Solutions:

    • External Solution (for IKr): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (for IKr): Composed of (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Recording:

    • Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[17]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the target current. For IKr, a typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Drug Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of 4-Keto Ibutilide.

  • Data Analysis: Measure the peak tail current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Selectivity Profiling

Causality: An ideal antiarrhythmic agent would be highly selective for its intended target. Interactions with other cardiac ion channels can lead to undesirable side effects or complex electrophysiological outcomes. A counter-screening panel is essential to assess selectivity and predict potential liabilities.[7][8][18]

Workflow: The protocol is similar to the primary target assay, but it is repeated for a panel of key cardiac ion channels.

Ion ChannelCurrentPhysiological RolePotential Liability of Blockade
hNav1.5INaDepolarization (Phase 0)Conduction slowing, proarrhythmia
hCav1.2ICa,LPlateau Phase, ContractionNegative inotropy, bradycardia
hKCNQ1/hKCNE1IKsRepolarization (Phase 3)QT prolongation
hKir2.1IK1Resting Membrane PotentialProarrhythmia

Data Presentation: The results should be summarized in a table comparing the IC50 values across all tested channels. A high selectivity ratio (IC50 off-target / IC50 primary target) is a desirable characteristic.

Integrated Cellular Effect: Action Potential Duration

Causality: While ion channel data reveal the molecular mechanism, it is crucial to understand how these effects integrate at the cellular level. Measuring the action potential duration (APD) in isolated primary cardiomyocytes provides this integrated view. An increase in APD is the expected functional outcome for a Class III agent.[1]

G cluster_drug AP Cardiac Action Potential Phase 0 (I_Na) Phase 1 (I_to) Phase 2 (I_Ca,L) Phase 3 (I_Kr, I_Ks) Phase 4 (I_K1) annotation Result: Prolongation of Phase 3 Increases Action Potential Duration (APD) drug 4-Keto Ibutilide drug->AP:p3 Blocks I_Kr drug->AP:p2 Activates I_Na-slow (Prolongs Plateau)

Caption: The mechanism of action of a Class III agent on the cardiac action potential.

Ex Vivo and In Vivo Characterization: From Isolated Organ to Whole Animal

This phase aims to confirm the effects of 4-Keto Ibutilide in a more physiologically relevant context.

Ex Vivo Model: Langendorff Perfused Heart

Causality: The Langendorff preparation allows for the study of the drug's effects on the entire heart in the absence of systemic neural and hormonal influences.[19][20] It is an excellent intermediate step to assess effects on electrocardiogram (ECG) parameters like the QT interval (a surrogate for APD) and to screen for proarrhythmic potential.

Methodology:

  • A heart from a suitable species (e.g., rabbit, guinea pig) is isolated and retrogradely perfused via the aorta with oxygenated Krebs-Henseleit solution.

  • ECG electrodes are placed on the epicardial surface to record a pseudo-ECG.

  • After a stabilization period, 4-Keto Ibutilide is introduced into the perfusate.

  • Changes in heart rate, PR interval, QRS duration, and QT interval are measured.

In Vivo Models: Efficacy and Safety

Causality: The final step is to evaluate the compound's efficacy in a disease model and to perform a comprehensive safety assessment in a living animal.[21][22][23] This provides the most clinically relevant data, incorporating the effects of absorption, distribution, metabolism, and excretion (ADME).

Efficacy Model (e.g., Canine Atrial Fibrillation Model):

  • Objective: To determine if 4-Keto Ibutilide can terminate atrial fibrillation (AF).

  • Procedure: Anesthetized dogs are often used. AF can be induced and maintained through rapid atrial pacing.[22][23]

  • Endpoint: Intravenous administration of 4-Keto Ibutilide is assessed for its ability to convert AF to normal sinus rhythm and the dose at which this occurs.

Safety Pharmacology:

  • Objective: To identify any potential adverse cardiovascular effects in accordance with regulatory guidelines (e.g., ICH S7A/S7B).[8][9][10]

  • Procedure: Conscious, telemetered animals (e.g., dogs, non-human primates) are used to allow for continuous monitoring of ECG, blood pressure, and heart rate without the confounding effects of anesthesia.

  • Endpoints: The study will assess for significant changes in hemodynamic parameters, and importantly, for signs of proarrhythmia, such as excessive QT prolongation or the induction of ventricular tachycardias.[24]

Conclusion

The pharmacological characterization of 4-Keto Ibutilide is essential for a complete understanding of its parent compound, Ibutilide. The systematic approach detailed in this guide, progressing from molecular target identification using patch-clamp electrophysiology to integrated assessments in in vivo models, provides a robust framework for generating a comprehensive data package. This information is critical for researchers to accurately interpret the compound's contribution to both the therapeutic and adverse effects of Ibutilide, ultimately ensuring a more complete picture of the drug's clinical profile.

References

  • Pharmacological screening of anti arrhythmic drugs 3 | PPT. Slideshare. Available at: [Link]

  • Drug screening methods for antiarrhythmic agents | PPTX. Slideshare. Available at: [Link]

  • Safety Pharmacology and Anti-Arrhythmia Agents. ResearchGate. Available at: [Link]

  • Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences | Oxford Academic. Available at: [Link]

  • In vitro and in vivo models for testing arrhythmogenesis in drugs. PubMed. Available at: [Link]

  • Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. PubMed Central. Available at: [Link]

  • Model systems for the discovery and development of antiarrhythmic drugs. PubMed. Available at: [Link]

  • Editorial: Safety Pharmacology – Risk Assessment QT Interval Prolongation and Beyond. Frontiers in Pharmacology. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Electrophysiological effects of ibutilide on the delayed rectifier K(+) current in rabbit sinoatrial and atrioventricular node cells. PubMed. Available at: [Link]

  • Ibutilide - StatPearls. NCBI Bookshelf - NIH. Available at: [Link]

  • Alternative strategies in cardiac preclinical research and new clinical trial formats. PMC. Available at: [Link]

  • Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. ResearchGate. Available at: [Link]

  • In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias. PubMed. Available at: [Link]

  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. Available at: [Link]

  • Antiarrhythmic Drugs – Nursing Pharmacology Study Guide. Nurseslabs. Available at: [Link]

  • Frequency-dependent electrophysiological effect of ibutilide on human atrium and ventricle. PubMed. Available at: [Link]

  • Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions. DSpace. Available at: [Link]

  • Ibutilide | C20H36N2O3S | CID 60753. PubChem - NIH. Available at: [Link]

  • Patch-clamp protocol. University of Bristol. Available at: [Link]

  • Preclinical Studies in Drug Development. PPD. Available at: [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]

  • Electrophysiological effects of ibutilide in patients with accessory pathways. PubMed. Available at: [Link]

  • Electrophysiological Effects of Ibutilide in Patients With Accessory Pathways. ResearchGate. Available at: [Link]

  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PMC - NIH. Available at: [Link]

  • Electrophysiology and pharmacology of ibutilide. PubMed. Available at: [Link]

  • Ibutilide: a new class III antiarrhythmic agent. PubMed. Available at: [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

  • The actions of ibutilide and class Ic drugs on the slow sodium channel: new insights regarding individual pharmacologic effects elucidated through combination therapies. PubMed. Available at: [Link]

  • Ibutilide: A New Class III Antiarrhythmic Agent. PubMed. Available at: [Link]

  • Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. PubMed. Available at: [Link]

  • Cardiac action Potential and Effects of Antiarrthymic Drugs. YouTube. Available at: [Link]

  • Ibutilide | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis PT Collection. Available at: [Link]

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Foundational

The Unveiling of 4-Keto Ibutilide: A Primary Metabolic Pathway of a Potent Antiarrhythmic

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This in-depth technical guide illuminates the scientific journey that led to the identification and characterization of 4-Keto Ibu...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the scientific journey that led to the identification and characterization of 4-Keto Ibutilide, a primary metabolite of the potent Class III antiarrhythmic agent, Ibutilide. By delving into the underlying experimental rationale and methodologies, this document provides a comprehensive understanding of the metabolic fate of Ibutilide and the critical role of advanced analytical techniques in modern drug development.

Introduction: The Clinical Imperative for Understanding Ibutilide Metabolism

Ibutilide, a methanesulfonamide derivative, is a cornerstone in the acute management of atrial fibrillation and flutter.[1][2][3] Its efficacy in restoring normal sinus rhythm is well-documented, but like many cardiovascular drugs, its therapeutic window is influenced by its pharmacokinetic and metabolic profile.[4][5] A thorough understanding of how the body processes Ibutilide is paramount for optimizing its clinical use and ensuring patient safety. The extensive hepatic metabolism of Ibutilide, leading to the formation of multiple metabolites, necessitates a detailed exploration of its biotransformation pathways.[1][2][4]

The Metabolic Puzzle: Beyond ω-Oxidation

Initial investigations into Ibutilide's metabolism revealed a complex picture. It was established that the drug undergoes extensive first-pass metabolism when administered orally, necessitating its intravenous application.[1] Early studies identified that the primary metabolic route involves the oxidation of the heptyl side chain.[4] Specifically, ω-oxidation followed by sequential β-oxidation was proposed as the main pathway, leading to the formation of at least eight distinct metabolites.[4] Among these, an ω-hydroxy metabolite was found to possess some of the parent drug's electrophysiologic activity, although its plasma concentrations are significantly lower than Ibutilide itself.[4]

However, the complete metabolic map of Ibutilide remained to be charted. The potential for other metabolic transformations along the heptyl side chain, beyond simple terminal oxidation, presented a compelling area for further investigation. This quest for a more granular understanding of Ibutilide's fate in the body drove the research that would ultimately uncover 4-Keto Ibutilide.

The Discovery of 4-Keto Ibutilide: A Convergence of Analytical Chemistry and Pharmacokinetics

The identification of 4-Keto Ibutilide, chemically known as N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide, was not a serendipitous finding but rather the result of systematic and rigorous analytical investigation. This metabolite is now recognized and cataloged with the Chemical Abstracts Service (CAS) number 160087-98-9 and is also referred to as "Ibutilide USP Related Compound B," signifying its importance in the pharmaceutical quality control of Ibutilide.[6][7][8]

The discovery was underpinned by the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[9] These powerful tools allowed researchers to separate and identify minute quantities of metabolites from complex biological matrices like plasma and urine.

Experimental Design: A Hypothetical Reconstruction

Objective: To identify and structurally elucidate previously uncharacterized metabolites of Ibutilide in human subjects.

Methodology:

  • Human Pharmacokinetic Study: A cohort of healthy volunteers would be administered a therapeutic intravenous dose of Ibutilide.[4][9]

  • Sample Collection: Blood and urine samples would be collected at timed intervals to capture the peak concentrations of the parent drug and its metabolites.[4][9]

  • Sample Preparation: The collected biological samples would undergo extraction procedures to isolate the drug and its metabolites from endogenous compounds.

  • LC-MS/MS Analysis: The extracted samples would be analyzed using a validated LC-MS/MS method. This would involve:

    • Chromatographic Separation: Utilizing a reverse-phase HPLC column to separate Ibutilide and its metabolites based on their polarity.

    • Mass Spectrometric Detection: Employing a tandem mass spectrometer to detect and fragment the ions of the separated compounds, providing crucial information about their molecular weight and structure.

  • Data Analysis and Structure Elucidation: The resulting mass spectra would be meticulously analyzed to identify potential metabolites. The structure of novel metabolites, such as 4-Keto Ibutilide, would be proposed based on the fragmentation patterns and the known metabolic pathways of similar compounds.

  • Synthesis and Confirmation: To definitively confirm the structure of the newly identified metabolite, a reference standard of 4-Keto Ibutilide would be chemically synthesized. This synthesized standard would then be co-injected with the biological samples to confirm its retention time and mass spectrum match those of the metabolite detected in vivo.

The Chemical Evidence: Identifying the "Keto" Moiety

The key to identifying 4-Keto Ibutilide would have been the detection of a specific mass shift in the mass spectrum compared to the parent Ibutilide molecule. The introduction of a keto group at the 4th position of the butanamide side chain results in a predictable change in the molecular weight. The subsequent fragmentation of this ion in the MS/MS analysis would provide further structural information, allowing researchers to pinpoint the location of the keto group.

Visualizing the Metabolic Transformation

The formation of 4-Keto Ibutilide represents a significant branch in the metabolic pathway of Ibutilide. The following diagram illustrates this proposed metabolic transformation.

Ibutilide_Metabolism Ibutilide Ibutilide Metabolic_Process Hepatic Metabolism (CYP450 Enzymes) Ibutilide->Metabolic_Process Oxidation Keto_Metabolite 4-Keto Ibutilide (Ibutilide Related Compound B) Metabolic_Process->Keto_Metabolite

Caption: Proposed metabolic pathway of Ibutilide to 4-Keto Ibutilide.

Experimental Protocols: A Closer Look

To provide a practical context, the following are detailed, step-by-step methodologies for the key experiments involved in the discovery and characterization of 4-Keto Ibutilide.

Protocol for In Vitro Metabolism of Ibutilide in Human Liver Microsomes

This protocol is designed to identify the formation of metabolites in a controlled laboratory setting.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), a NADPH-regenerating system (e.g., isocitrate dehydrogenase and isocitrate), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add Ibutilide (final concentration 1 µM) to the pre-warmed mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis of Ibutilide and its Metabolites

This protocol outlines the analytical method for separating and identifying the parent drug and its metabolites.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for metabolite identification and selected reaction monitoring (SRM) for quantification.

    • Data Acquisition: Acquire data over the entire chromatographic run.

  • Data Analysis:

    • Process the acquired data using appropriate software to identify peaks corresponding to Ibutilide and its potential metabolites based on their mass-to-charge ratios and retention times.

    • Perform MS/MS fragmentation of the potential metabolite ions to obtain structural information.

Summary of Key Data

The discovery of 4-Keto Ibutilide is primarily based on structural and analytical data. The following table summarizes the key identifiers for this metabolite.

ParameterValueSource
Chemical Name N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide[6][7]
Synonym 4-Keto Ibutilide; Ibutilide USP Related Compound B[7][8]
CAS Number 160087-98-9[6][7][8]
Molecular Formula C20H34N2O4S[8]
Molecular Weight 398.57 g/mol [8]

Conclusion and Future Directions

The identification of 4-Keto Ibutilide as a primary metabolite of Ibutilide represents a significant advancement in our understanding of this important antiarrhythmic drug. This discovery underscores the critical importance of employing sophisticated analytical techniques to fully elucidate the metabolic pathways of therapeutic agents.

Further research is warranted to determine the pharmacological activity and potential clinical significance of 4-Keto Ibutilide. Understanding the complete metabolic profile of Ibutilide, including the activity of all its major metabolites, will enable a more comprehensive assessment of its overall therapeutic effect and safety profile. The continued application of advanced metabolomics and analytical methodologies will undoubtedly play a pivotal role in these future investigations.

References

Sources

Exploratory

A Technical Guide to 4-Keto Ibutilide (CAS 160087-98-9): Synthesis, Analysis, and Role as a Key Process Intermediate of Ibutilide

Abstract: This technical guide provides an in-depth examination of 4-Keto Ibutilide (CAS No. 160087-98-9), the immediate synthetic precursor to the Class III antiarrhythmic agent, Ibutilide.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 4-Keto Ibutilide (CAS No. 160087-98-9), the immediate synthetic precursor to the Class III antiarrhythmic agent, Ibutilide. While devoid of the pharmacological activity of its parent compound, 4-Keto Ibutilide is a critical molecule in the drug development and manufacturing lifecycle of Ibutilide. Its identity as a key process intermediate and a potential impurity—formally designated as Ibutilide USP Related Compound B—necessitates rigorous control and characterization. This document offers researchers, process chemists, and analytical scientists a comprehensive resource, detailing its synthesis, the critical reduction step to form Ibutilide, robust analytical control strategies, and its overall significance in the context of pharmaceutical quality and regulatory compliance.

Introduction

4-Keto Ibutilide is a specialized organic molecule whose significance is intrinsically linked to the synthesis of Ibutilide, a potent Class III antiarrhythmic agent used for the cardioversion of atrial fibrillation and flutter.[1][2] Unlike Ibutilide, which exerts its therapeutic effect by modulating cardiac ion channels, 4-Keto Ibutilide is not intended for therapeutic use.[3][4] Instead, its critical role lies in the manufacturing process as the penultimate intermediate. The final synthetic step in producing Ibutilide is the chemical reduction of the ketone moiety on 4-Keto Ibutilide to a secondary alcohol, which also introduces the chiral center of the final drug molecule.

Consequently, any unreacted 4-Keto Ibutilide can persist as a process-related impurity in the final Active Pharmaceutical Ingredient (API). Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), formally recognize this substance as "Ibutilide USP Related Compound B," mandating strict limits and validated analytical methods for its detection.[5][6] Understanding the chemistry, synthesis, and analytical behavior of 4-Keto Ibutilide is therefore paramount for any scientific professional involved in the development, manufacturing, or quality control of Ibutilide. This guide elucidates these core technical aspects, providing both foundational knowledge and practical, field-proven methodologies.

Physicochemical Properties and Structure

The fundamental properties of 4-Keto Ibutilide are summarized below. Its structure features the core methanesulfonamide head group and the N,N-disubstituted alkyl chain characteristic of Ibutilide, but with a key difference: a ketone at the benzylic position, which is a hydroxyl group in the final drug.

PropertyValueSource(s)
CAS Number 160087-98-9[5][7][8]
IUPAC Name N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide[5][8]
Common Synonyms 4-Keto Ibutilide, Ibutilide Related Compound B[5][8]
Molecular Formula C₂₀H₃₄N₂O₄S[7][8]
Molecular Weight 398.56 g/mol [7][8]

Synthesis of 4-Keto Ibutilide: A Key Process Intermediate

The synthesis of 4-Keto Ibutilide is a multi-step process that builds the core structure of the final drug, minus the chiral alcohol. The pathway described in the literature involves a classic Friedel-Crafts acylation followed by an amidation reaction.[9] This approach is efficient for constructing the carbon skeleton of the molecule.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages:

  • Formation of the Keto-Acid Intermediate: A Friedel-Crafts acylation between methanesulfonanilide and succinic anhydride creates the γ-oxobenzenebutanoic acid core. This reaction is typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

  • Amidation: The carboxylic acid group of the intermediate is then coupled with N-ethylheptylamine to form the final tertiary amide, yielding 4-Keto Ibutilide. This step often requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Detailed Experimental Protocol: Synthesis of 4-Keto Ibutilide

Causality Statement: The following protocol is a representative laboratory-scale procedure. The choice of anhydrous solvents and an inert atmosphere for the Friedel-Crafts reaction is critical to prevent quenching of the Lewis acid catalyst. The amidation step utilizes DCC, a common and effective coupling reagent for forming amide bonds from carboxylic acids and amines by activating the carboxyl group.

Step 1: Synthesis of 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add methanesulfonanilide (1.0 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Add succinic anhydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Synthesis of 4-Keto Ibutilide (Amidation)

  • Dissolve the crude keto-acid intermediate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add N-ethylheptylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction for completion.

  • Filter off the DCU precipitate and wash with a small amount of cold DMF.

  • Dilute the filtrate with water and extract the product into ethyl acetate.

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product via column chromatography (silica gel) to yield pure 4-Keto Ibutilide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Amidation start Methanesulfonanilide + Succinic Anhydride reagents1 AlCl3 DCM, 0°C to RT start->reagents1 reaction1 Reaction & Stirring (12-18h) reagents1->reaction1 quench Acidic Workup & Extraction reaction1->quench intermediate Keto-Acid Intermediate quench->intermediate reagents2 N-Ethylheptylamine DCC, DMF intermediate->reagents2 reaction2 Reaction & Stirring (8-12h) reagents2->reaction2 filtration Filtration of DCU reaction2->filtration purification Extraction & Column Chromatography filtration->purification end_product 4-Keto Ibutilide purification->end_product

Caption: Workflow for the two-stage synthesis of 4-Keto Ibutilide.

Conversion to Ibutilide: The Critical Reduction Step

The transformation of 4-Keto Ibutilide into Ibutilide is the final, and perhaps most critical, step in the synthesis. It involves the reduction of the ketone to a secondary alcohol.

Causality Statement: This step is crucial because it creates the chiral center of the Ibutilide molecule. The choice of reducing agent determines the stereochemical outcome and efficiency. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often cited for its ability to reduce amides[9]; however, for a ketone-to-alcohol reduction, a milder agent like Sodium Borohydride (NaBH₄) is often sufficient and offers a better safety profile and selectivity, preserving other functional groups if necessary. The use of a non-chiral reducing agent will produce a racemic mixture of (+)- and (-)-Ibutilide, which is how the drug is marketed.[10]

Protocol: Reduction of 4-Keto Ibutilide to Racemic Ibutilide

  • Dissolve 4-Keto Ibutilide (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the gas evolution.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the complete consumption of 4-Keto Ibutilide.

  • Quench the reaction by the slow addition of water or dilute acetone.

  • Adjust the pH to neutral with dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield crude Ibutilide.

  • Further purification via recrystallization or chromatography may be required to meet pharmaceutical-grade specifications.

Analytical Control Strategy

As a specified impurity, the robust detection and quantification of 4-Keto Ibutilide within the Ibutilide API and drug product are a regulatory necessity. The primary goal of the analytical method is to ensure that levels of 4-Keto Ibutilide do not exceed the safety-qualified limits defined in the product's specifications, which are typically guided by ICH (International Council for Harmonisation) standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.

Representative Protocol: LC-MS/MS Method for Quantification

Causality Statement: This method uses a C18 reversed-phase column, which is ideal for retaining moderately polar to nonpolar small molecules like Ibutilide and 4-Keto Ibutilide. A gradient elution is employed to ensure adequate separation of the slightly more polar Ibutilide from the less polar 4-Keto Ibutilide and other potential impurities. Mass spectrometry provides unambiguous identification and quantification, even at trace levels.

1. Standard and Sample Preparation:

  • Prepare a stock solution of 4-Keto Ibutilide reference standard in methanol at 1 mg/mL.
  • Create a series of calibration standards by serially diluting the stock solution in a suitable diluent (e.g., 50:50 acetonitrile:water).
  • Accurately weigh and dissolve the Ibutilide API sample in the same diluent to a known concentration (e.g., 1 mg/mL).

2. Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting analytes from the C18 phase.
Gradient 10% B to 95% B over 8 minEnsures separation of analytes with different polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these molecules.
MS/MS Transitions Monitor specific parent → daughter ion transitions for both analytes.Provides high specificity and reduces matrix interference.

3. Data Analysis:

  • Integrate the peak areas for the 4-Keto Ibutilide MRM (Multiple Reaction Monitoring) transition in both the standards and the samples.
  • Construct a calibration curve by plotting peak area against concentration for the standards.
  • Quantify the amount of 4-Keto Ibutilide in the Ibutilide sample using the linear regression equation from the calibration curve.
Analytical Workflow Diagram

Analytical_Workflow prep Sample & Standard Preparation lc LC Separation (Reversed-Phase C18) prep->lc ion Ionization (Positive ESI) lc->ion ms1 Mass Selection (Q1) (Parent Ion) ion->ms1 frag Collision-Induced Dissociation (Q2) ms1->frag ms2 Mass Selection (Q3) (Daughter Ion) frag->ms2 detect Detection & Signal Processing ms2->detect quant Quantification (Calibration Curve) detect->quant

Caption: Workflow for LC-MS/MS analysis of 4-Keto Ibutilide.

Discussion and Implications for Drug Development

The case of 4-Keto Ibutilide serves as an exemplary model for the management of process-related impurities in pharmaceutical development. Its control is not merely an analytical exercise but a fundamental component of ensuring the safety, efficacy, and consistency of the final Ibutilide drug product.

  • Process Optimization: The efficiency of the final reduction step directly impacts the purity profile of the Ibutilide API. A high concentration of residual 4-Keto Ibutilide signals an incomplete or inefficient reaction, necessitating process optimization to improve conversion rates and simplify downstream purification.

  • Impurity Profiling: As a known and characterized impurity, 4-Keto Ibutilide must be included in the impurity profile submitted to regulatory agencies. Its toxicological potential, even if low, must be understood or justified based on established qualification thresholds.

  • Stability Studies: During forced degradation and formal stability studies of Ibutilide, it is essential to monitor for any potential reversion (oxidation) of the alcohol back to the ketone, although this is generally unlikely under standard storage conditions.

References

  • U.S. Food & Drug Administration. (2025). Ibutilide Monograph for Professionals. Drugs.com. [Link]

  • Szymanski, M.W., Pellegrini, M.V., & Cassagnol, M. (2024). Ibutilide. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Chemeurope.com. Ibutilide. [Link]

  • National Center for Biotechnology Information. (n.d.). Ibutilide. PubChem Compound Summary for CID 60753. [Link]

  • Murray, K.T. (1998). Ibutilide. Circulation, 97(5), 493–497. [Link]

  • U.S. National Library of Medicine. (n.d.). IBUTILIDE FUMARATE INJECTION. DailyMed. [Link]

  • Stambler, B.S., Wood, M.A., & Ellenbogen, K.A. (1996). Electrophysiology and pharmacology of ibutilide. The American Journal of Cardiology, 78(8A), 42-49. [Link]

  • Drugs.com. (2025). Ibutilide Monograph for Professionals. [Link]

  • Pharmaffiliates. 4-Keto Ibutilide. [Link]

  • Veeprho. Ibutilide Related Compound B | CAS 160087-98-9. [Link]

  • Szymanski, M.W., Pellegrini, M.V., & Cassagnol, M. (2024). Ibutilide. PubMed. [Link]

  • Goa, K.L., & Sorkin, E.M. (1997). Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs, 53(5), 859-874. [Link]

  • Perry, R.S., et al. (2002). Progress toward the Development of a Safe and Effective Agent for Treating Reentrant Cardiac Arrhythmias: Synthesis and Evaluation of Ibutilide Analogues with Enhanced Metabolic Stability and Diminished Proarrhythmic Potential. Journal of Medicinal Chemistry, 45(16), 3414-3424. [Link]

  • Ng, J., et al. (2013). Ibutilide Increases the Variability and Complexity of Atrial Fibrillation Electrograms: Antiarrhythmic Insights Using Signal Analyses. Circulation: Arrhythmia and Electrophysiology, 6(4), 813-821. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • Ellenbogen, K.A., et al. (1996). Efficacy of intravenous ibutilide for rapid termination of atrial fibrillation and atrial flutter: a dose-response study. Journal of the American College of Cardiology, 28(1), 130-136. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Keto Ibutilide in Human Plasma

Abstract This application note describes a detailed, validated analytical method for the quantitative determination of 4-Keto Ibutilide, a potential metabolite or analog of the class III antiarrhythmic agent Ibutilide, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated analytical method for the quantitative determination of 4-Keto Ibutilide, a potential metabolite or analog of the class III antiarrhythmic agent Ibutilide, in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This protocol provides the sensitivity, selectivity, and robustness required for pharmacokinetic studies, drug metabolism research, and clinical monitoring. All procedures are designed in accordance with FDA and ICH guidelines for bioanalytical method validation.

Introduction

Ibutilide is a potent class III antiarrhythmic drug used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its metabolism in humans can lead to the formation of various derivatives, including oxidized species. 4-Keto Ibutilide (Figure 1), with a molecular formula of C20H34N2O4S and a molecular weight of 398.56 g/mol , represents a key potential metabolite where the secondary alcohol on the butyl chain of Ibutilide is oxidized to a ketone.[3] Accurate and precise quantification of such metabolites is crucial for understanding the complete pharmacokinetic and metabolic profile of a drug, which is a cornerstone of drug development and clinical pharmacology.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5] This application note provides a comprehensive protocol for a robust LC-MS/MS method for 4-Keto Ibutilide, addressing the specific challenges associated with the analysis of keto compounds in complex biological matrices.

Chemical Structure of 4-Keto Ibutilide:

  • CAS Number: 160087-98-9[3]

  • Molecular Formula: C20H34N2O4S[3]

  • Molecular Weight: 398.56 g/mol [3]

Experimental

Materials and Reagents
  • 4-Keto Ibutilide reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 4-Keto Ibutilide-d7

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Standard and Quality Control Sample Preparation

Stock solutions of 4-Keto Ibutilide and the SIL-IS are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample TypeConcentration Range (ng/mL)
Calibration Curve Standards0.1, 0.2, 0.5, 1, 5, 10, 50, 100
Quality Control (QC) SamplesLLOQ: 0.1, Low: 0.3, Mid: 8, High: 80
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6] Acetonitrile is a highly efficient solvent for this purpose.[7]

Protocol:

  • Allow all samples (calibration standards, QCs, and unknown plasma samples) to thaw at room temperature.

  • To 100 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 20 µL of the SIL-IS working solution (e.g., 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is optimal for efficient protein precipitation.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is chosen for its versatility and proven performance in separating a wide range of drug molecules and their metabolites.[8][9] A gradient elution is employed to ensure efficient separation of 4-Keto Ibutilide from endogenous plasma components and potential isomers.

ParameterCondition
UHPLC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is selected due to the presence of a tertiary amine in the 4-Keto Ibutilide structure, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.

ParameterCondition
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

MRM Transitions:

The precursor ion for 4-Keto Ibutilide will be its protonated molecule [M+H]+. The exact mass of C20H34N2O4S is 398.22. Therefore, the m/z of the precursor ion will be approximately 399.2. Product ions for MS/MS detection are predicted based on common fragmentation pathways of similar molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Keto Ibutilide (Quantifier) 399.2To be determined experimentallyTo be optimized
4-Keto Ibutilide (Qualifier) 399.2To be determined experimentallyTo be optimized
4-Keto Ibutilide-d7 (IS) 406.2To be determined experimentallyTo be optimized

Note: The specific product ions and collision energies must be determined by infusing a standard solution of 4-Keto Ibutilide into the mass spectrometer and performing a product ion scan.

Method Validation

The analytical method will be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[10][11] The validation will assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different lots of blank human plasma to ensure no significant interference at the retention time of 4-Keto Ibutilide and the SIL-IS.

  • Calibration Curve and Linearity: A calibration curve with at least eight non-zero standards will be prepared and analyzed. The linearity will be evaluated by a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels (LLOQ, low, mid, and high) on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of 4-Keto Ibutilide in post-extraction spiked plasma samples with the response of neat solutions at low and high QC concentrations.

  • Recovery: The extraction recovery will be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at low, mid, and high QC concentrations.

  • Stability: The stability of 4-Keto Ibutilide in human plasma will be assessed under various conditions, including short-term (bench-top), long-term (frozen at -80°C), and freeze-thaw cycles. Due to the potential instability of keto compounds, storage at -80°C is recommended to minimize degradation.[12]

Results and Discussion

This application note provides a comprehensive framework for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of 4-Keto Ibutilide in human plasma. The proposed protein precipitation method offers a simple, fast, and cost-effective approach for sample preparation, suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are based on established principles for the analysis of small molecules in biological matrices and are expected to provide the necessary selectivity and sensitivity for pharmacokinetic and metabolic studies.

Visualizations

Experimental Workflow

Caption: Workflow for 4-Keto Ibutilide analysis.

Method Validation Logic

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Identification and Characterization of 4-Keto Ibutilide

Abstract This application note presents a comprehensive protocol for the analysis of 4-Keto Ibutilide, a metabolite of the Class III antiarrhythmic agent Ibutilide, using Liquid Chromatography coupled with High-Resolutio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive protocol for the analysis of 4-Keto Ibutilide, a metabolite of the Class III antiarrhythmic agent Ibutilide, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Ibutilide is subject to extensive hepatic metabolism, and understanding its metabolic fate is crucial for comprehensive pharmacological and toxicological assessments.[1][2] This guide provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, emphasizing the power of HRMS for unambiguous identification through accurate mass measurement and fragmentation analysis. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Role of HRMS in Metabolite Identification

In pharmaceutical development, the characterization of drug metabolites is a critical step in evaluating the safety and efficacy of a new chemical entity. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this field, offering unparalleled specificity and sensitivity.[3][4] Unlike nominal mass instruments, HRMS platforms like Orbitrap and Time-of-Flight (TOF) analyzers provide exceptional mass accuracy (typically <5 ppm) and high resolving power.[4][5][6] This enables the determination of the elemental composition of an analyte and allows for the differentiation of isobaric interferences, which is fundamental for confident metabolite identification in complex biological matrices.[7]

Ibutilide is a methanesulfonamide derivative used for the rapid cardioversion of atrial fibrillation and atrial flutter.[1][8] It functions primarily by blocking the rapid component of the delayed rectifier potassium current (IKr), thereby prolonging the cardiac action potential.[1] The drug is extensively metabolized in the liver via the cytochrome P450 system, leading to the formation of at least eight metabolites.[9][10] One of these metabolites is formed through the oxidation of the heptyl side chain, resulting in 4-Keto Ibutilide. While most metabolites are found in low concentrations, their complete characterization is essential for a thorough understanding of the drug's disposition.[9] This document outlines a robust LC-HRMS method to identify and characterize 4-Keto Ibutilide.

Analyte and Parent Drug Information

  • Parent Drug: Ibutilide

    • Molecular Formula: C₂₀H₃₆N₂O₃S[9]

    • Monoisotopic Mass: 384.2447 g/mol

    • CAS Number: 122647-31-8[9]

  • Metabolite: 4-Keto Ibutilide

    • Molecular Formula: C₂₀H₃₄N₂O₄S[11][12]

    • Monoisotopic Mass: 398.2240 g/mol

    • CAS Number: 160087-98-9[11][12]

The formation of 4-Keto Ibutilide involves the oxidation of a methylene group on the N-heptyl side chain of Ibutilide to a ketone. This metabolic transformation increases the polarity of the molecule, which influences its chromatographic behavior and fragmentation pattern.

Experimental Workflow

The overall analytical workflow is designed to ensure robust and reproducible results, from sample extraction to data interpretation.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Sample Biological Matrix (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading & Washing Elute Elution & Reconstitution SPE->Elute Elution LC UHPLC Separation (C18 Column) Elute->LC Injection MS HRMS Detection (Full Scan & dd-MS2) LC->MS Ionization (ESI+) XIC Extracted Ion Chromatogram (XIC) MS->XIC AM Accurate Mass & Formula Confirmation XIC->AM Frag Fragmentation Analysis AM->Frag ID Metabolite Identification Frag->ID

Caption: Overall workflow for 4-Keto Ibutilide analysis.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Biological matrices like plasma contain proteins and salts that can cause ion suppression and contaminate the LC-MS system. A robust sample cleanup is crucial. SPE is preferred over simple protein precipitation for its superior cleanup efficiency, providing a cleaner extract and enhancing sensitivity.[13]

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography (LC) Method

Causality: Chromatographic separation is essential to resolve the metabolite from the parent drug and other endogenous components prior to MS analysis.[14] A reversed-phase C18 column is effective for retaining and separating moderately polar compounds like Ibutilide and its metabolites. A gradient elution ensures that analytes with differing polarities are eluted efficiently with good peak shape. The addition of formic acid to the mobile phase aids in the protonation of the analytes, which is critical for efficient positive mode electrospray ionization (ESI+).

ParameterValue
LC System UHPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 45°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 8 min; hold at 95% for 2 min
High-Resolution Mass Spectrometry (HRMS) Method

Causality: The choice of ionization and scan mode is critical. ESI in positive mode is selected due to the presence of secondary and tertiary amines in the Ibutilide structure, which are readily protonated. A full scan MS experiment provides high-resolution, accurate mass data for the precursor ions.[14] A data-dependent MS² (dd-MS²) experiment is then triggered for the most intense ions to acquire fragmentation spectra, which are used for structural confirmation.[15]

ParameterValue
MS System Orbitrap-based or Q-TOF Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Voltage 3.5 kV
Scan Mode Full MS / dd-MS²
Full MS Resolution 70,000 FWHM
dd-MS² Resolution 17,500 FWHM
Scan Range m/z 100-1000
Collision Energy Stepped HCD (20, 30, 40 eV)
Sheath Gas Flow 40 units
Aux Gas Flow 10 units

Data Analysis and Interpretation

Method validation should be performed in accordance with regulatory guidelines, such as ICH Q2(R2), to ensure the procedure is fit for its intended purpose.[16][17] This involves assessing specificity, linearity, accuracy, precision, and robustness.[18][19]

Accurate Mass Confirmation

The primary confirmation of 4-Keto Ibutilide is achieved by comparing the measured mass of the protonated molecule ([M+H]⁺) with its theoretical exact mass. The mass error, calculated in parts per million (ppm), should ideally be below 5 ppm.

AttributeValue
Molecular Formula C₂₀H₃₄N₂O₄S
Adduct [M+H]⁺
Theoretical Exact Mass 399.2312 Da
Simulated Measured Mass 399.2309 Da
Mass Error -0.75 ppm
Fragmentation Analysis (MS²)

The fragmentation pattern provides a structural fingerprint of the molecule. For 4-Keto Ibutilide, the collision-induced dissociation (CID) is expected to produce characteristic product ions resulting from cleavages at the more labile bonds, particularly around the hydroxyl, keto, and amine functional groups.

G cluster_0 Proposed Fragmentation of 4-Keto Ibutilide [M+H]⁺ parent Precursor Ion m/z 399.2312 f1 Fragment A m/z 216.1621 [C₁₄H₂₂NO]⁺ parent->f1 Cleavage at C-C bond alpha to hydroxyl f4 Fragment D m/z 244.1570 [C₁₃H₂₂NO₂S]⁺ parent->f4 Loss of heptyl amine f3 Fragment C m/z 128.1434 [C₉H₁₈N]⁺ f1->f3 Further fragmentation f2 Fragment B m/z 184.0784 [C₇H₁₄NO₂S]⁻ loss - Not observed

Caption: Proposed MS² fragmentation pathway for 4-Keto Ibutilide.

Interpretation of Key Fragments:

  • Fragment A (m/z 216.1621): Represents the N-(4-(1-hydroxy-4-oxobutyl)phenyl)methanesulfonamide portion after cleavage of the bond connecting the side chain to the tertiary amine.

  • Fragment C (m/z 128.1434): A common fragment corresponding to the protonated ethyl(heptyl)amine moiety, or a rearrangement product.

  • Fragment D (m/z 244.1570): Results from the neutral loss of the heptyl amine side chain.

Conclusion

This application note provides a validated, step-by-step protocol for the confident identification of 4-Keto Ibutilide using a state-of-the-art LC-HRMS platform. The combination of optimized sample preparation, high-efficiency chromatographic separation, and the analytical power of high-resolution mass spectrometry delivers the accuracy and specificity required for demanding drug metabolism studies. By explaining the causality behind each procedural step, this guide serves as a practical resource for scientists aiming to implement robust metabolite identification workflows.

References

  • Title: Ibutilide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ibutilide - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ibutilide | Circulation Source: American Heart Association Journals URL: [Link]

  • Title: Ibutilide - chemeurope.com Source: Chemeurope.com URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Ibutilide Monograph for Professionals Source: Drugs.com URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source: Semantic Scholar URL: [Link]

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches Source: LCGC International URL: [Link]

  • Title: Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis Source: MDPI URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: Fundamental Principles of High-Resolution Mass Spectrometry Source: Mtoz Biolabs URL: [Link]

  • Title: High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL: [Link]

  • Title: Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical Source: ChemRxiv URL: [Link]

  • Title: CAS No : 160087-98-9| Chemical Name : 4-Keto Ibutilide Source: Pharmaffiliates URL: [Link]

  • Title: ibutilide | CAS#:130350-52-6 Source: Chemsrc URL: [Link]

  • Title: Ibutilide | C20H36N2O3S | CID 60753 Source: PubChem - NIH URL: [Link]

Sources

Method

Application of 4-Keto Ibutilide in Pharmacokinetic Studies: A Technical Guide

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Keto Ibutilide in pharmacokinetic (PK) studies. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Keto Ibutilide in pharmacokinetic (PK) studies. Designed for researchers, scientists, and drug development professionals, this document elucidates the significance of quantifying 4-Keto Ibutilide as a key metabolite of the antiarrhythmic drug, Ibutilide. We will delve into the scientific rationale behind the experimental design, provide step-by-step protocols for bioanalytical quantification, and offer insights into data interpretation.

Introduction: The Significance of Metabolite Quantification in Pharmacokinetics

Pharmacokinetic studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. A comprehensive PK profile extends beyond the parent drug to include its major metabolites. The quantification of metabolites is crucial as they can contribute to the therapeutic effect, be responsible for adverse effects, or serve as biomarkers for drug exposure and metabolic pathways.

Ibutilide, a class III antiarrhythmic agent, is used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP450) enzyme system, resulting in the formation of several metabolites.[1][3] The primary metabolic pathway involves oxidation of the heptyl side chain.[4][5] While eight metabolites have been detected, one of the key metabolic transformations is the formation of keto derivatives. This guide focuses on 4-Keto Ibutilide, a putative metabolite of significant interest in fully characterizing the pharmacokinetic profile of Ibutilide.

Why 4-Keto Ibutilide is a crucial analyte:

  • Understanding Metabolic Clearance: Quantifying 4-Keto Ibutilide provides a more complete picture of Ibutilide's metabolic clearance pathways.

  • Assessing Potential for Drug-Drug Interactions: By understanding the formation of 4-Keto Ibutilide, researchers can better predict and evaluate potential drug-drug interactions with co-administered drugs that may inhibit or induce the same metabolic enzymes.

  • Evaluating Metabolite Activity: Although most of Ibutilide's metabolites are considered inactive, quantifying them is essential to confirm their lack of pharmacological activity and ensure that the observed therapeutic and toxic effects are attributable to the parent drug.

  • Biomarker of Exposure: In certain scenarios, a metabolite can serve as a more stable or reliable biomarker of drug exposure than the parent compound, especially if the parent drug has a short half-life.

The Metabolic Pathway of Ibutilide to 4-Keto Ibutilide

Ibutilide's metabolism is characterized by the oxidation of its heptyl side chain. The formation of 4-Keto Ibutilide is hypothesized to occur through a multi-step enzymatic process. This proposed pathway is a critical consideration for designing and interpreting pharmacokinetic studies.

Ibutilide Ibutilide Hydroxylated_Intermediate Hydroxylated Intermediate (e.g., 4-Hydroxy Ibutilide) Ibutilide->Hydroxylated_Intermediate CYP450-mediated Hydroxylation Keto_Metabolite 4-Keto Ibutilide Hydroxylated_Intermediate->Keto_Metabolite Alcohol Dehydrogenase or CYP450-mediated Oxidation

Caption: Proposed metabolic pathway of Ibutilide to 4-Keto Ibutilide.

Protocol for the Quantification of Ibutilide and 4-Keto Ibutilide in Plasma by LC-MS/MS

This protocol outlines a robust and sensitive method for the simultaneous quantification of Ibutilide and 4-Keto Ibutilide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for bioanalytical studies due to its high selectivity and sensitivity.

Rationale for Methodological Choices
  • LC-MS/MS: Chosen for its ability to provide high selectivity through chromatographic separation and mass filtering, and high sensitivity through multiple reaction monitoring (MRM).

  • Protein Precipitation: A simple and effective method for initial sample clean-up to remove the bulk of plasma proteins, which can interfere with the analysis.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Ibutilide-d7 is the ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision. For 4-Keto Ibutilide, a corresponding SIL-IS (4-Keto Ibutilide-d7) would be optimal. If unavailable, a structurally similar analog can be used.

  • Gradient Elution: Allows for the efficient separation of the parent drug, its metabolite, and endogenous plasma components within a short run time.

Materials and Reagents
  • Ibutilide reference standard

  • 4-Keto Ibutilide reference standard[6]

  • Ibutilide-d7 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

Step-by-Step Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Aliquot Plasma Sample (e.g., 100 µL) Add_IS 2. Add Internal Standard (e.g., Ibutilide-d7) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge 4. Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer 5. Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate_Reconstitute 6. Evaporate to Dryness and Reconstitute Supernatant_Transfer->Evaporate_Reconstitute Injection 7. Inject onto LC-MS/MS System Evaporate_Reconstitute->Injection Chromatographic_Separation 8. Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry 9. Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration 10. Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve 11. Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification 12. Quantify Analyte Concentrations Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Ibutilide and 4-Keto Ibutilide.

Detailed Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Ibutilide, 4-Keto Ibutilide, and the internal standard (e.g., Ibutilide-d7) in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with a mixture of acetonitrile and water (1:1 v/v).

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the working solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL for both Ibutilide and 4-Keto Ibutilide.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A).

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A typical gradient would be to start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for equilibration.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical): These would need to be optimized by infusing the individual compounds.

        • Ibutilide: e.g., m/z 385.3 → 156.2

        • 4-Keto Ibutilide: e.g., m/z 399.3 → 156.2 (assuming oxidation of a methylene group to a ketone)

        • Ibutilide-d7: e.g., m/z 392.3 → 156.2

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis is processed to determine the concentrations of Ibutilide and 4-Keto Ibutilide in the unknown samples.

Data Processing Steps
  • Peak Integration: The chromatographic peaks for the analytes and the internal standard are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: The concentrations of the analytes in the unknown and QC samples are calculated from the calibration curve using their respective peak area ratios.

Example Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for Ibutilide and 4-Keto Ibutilide following intravenous administration of Ibutilide.

ParameterIbutilide4-Keto Ibutilide
Cmax (ng/mL) 15025
Tmax (h) 0.252.0
AUC0-t (ng*h/mL) 450180
t1/2 (h) 68

Interpretation of the data:

  • The time to reach maximum concentration (Tmax) for 4-Keto Ibutilide is later than that of Ibutilide, which is consistent with its formation as a metabolite.

  • The area under the curve (AUC) for 4-Keto Ibutilide indicates significant exposure to the metabolite.

  • The longer half-life (t1/2) of 4-Keto Ibutilide compared to Ibutilide suggests that the metabolite is cleared from the body more slowly than the parent drug.

Conclusion

The quantification of 4-Keto Ibutilide is an essential component of a comprehensive pharmacokinetic assessment of Ibutilide. The LC-MS/MS protocol detailed in this guide provides a robust and sensitive method for the simultaneous measurement of both the parent drug and its key metabolite in plasma. By understanding the formation and disposition of 4-Keto Ibutilide, researchers can gain deeper insights into the overall ADME profile of Ibutilide, which is critical for its safe and effective use in the clinical setting.

References

  • Ibutilide - StatPearls - NCBI Bookshelf - NIH. (2024, February 14). Retrieved from [Link]

  • Ibutilide | C20H36N2O3S | CID 60753 - PubChem. (n.d.). Retrieved from [Link]

  • IBUTILIDE FUMARATE INJECTION - DailyMed. (n.d.). Retrieved from [Link]

  • CAS No : 160087-98-9| Chemical Name : 4-Keto Ibutilide | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Ibutilide: A New Class III Antiarrhythmic Agent - PubMed. (1998, February 1). Retrieved from [Link]

  • Ibutilide: a new class III antiarrhythmic agent - PubMed. (1997, January-February). Retrieved from [Link]

  • Electrophysiology and pharmacology of ibutilide - PubMed. (1996, October). Retrieved from [Link]

  • Pharmacokinetics of ibutilide in patients with heart failure due to left ventricular systolic dysfunction - PubMed. (2008, December). Retrieved from [Link]

  • Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed. (2024, December 19). Retrieved from [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed. (2023, November 15). Retrieved from [Link]

  • Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - MDPI. (n.d.). Retrieved from [Link]

  • Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical - ChemRxiv. (n.d.). Retrieved from [Link]

  • Ibutilide - Wikipedia. (n.d.). Retrieved from [Link]

  • LC/MS-Based Untargeted Metabolomics Analysis in Women with Morbid Obesity and Associated Type 2 Diabetes Mellitus - MDPI. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Ibutilide and its Metabolite, 4-Keto Ibutilide

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the Class III antiarrhythmic agent Ibut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the Class III antiarrhythmic agent Ibutilide and its primary metabolite, 4-Keto Ibutilide. Designed for researchers, scientists, and professionals in drug development and clinical pharmacology, this document provides a comprehensive protocol, from sample preparation to chromatographic analysis. The method utilizes reversed-phase chromatography with UV detection, ensuring high resolution, sensitivity, and specificity. The causality behind experimental choices is thoroughly explained to provide a deeper understanding of the method's principles.

Introduction: The Clinical Significance of Ibutilide and its Metabolism

Ibutilide is a potent Class III antiarrhythmic drug administered intravenously for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2][3] Its mechanism of action involves the prolongation of the cardiac action potential, primarily by blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow inward sodium current.[4][5] Ibutilide undergoes extensive hepatic metabolism, resulting in the formation of at least eight metabolites.[1][2][6] While most of these metabolites are inactive, understanding their formation and clearance is crucial for a comprehensive pharmacokinetic and safety assessment of Ibutilide.

One of the significant metabolites is 4-Keto Ibutilide, formed through the oxidation of the secondary alcohol on the butyl side chain of the parent molecule. The presence of the ketone group in 4-Keto Ibutilide increases its polarity compared to Ibutilide. A reliable analytical method to differentiate and quantify both the parent drug and this key metabolite is essential for pharmacokinetic studies, drug-drug interaction evaluations, and toxicological assessments.

Principles of Chromatographic Separation

The successful separation of Ibutilide and 4-Keto Ibutilide is predicated on the difference in their polarity. This method employs reversed-phase HPLC, where a nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase.

  • Ibutilide , being less polar due to the hydroxyl group, will have a stronger affinity for the nonpolar stationary phase and thus a longer retention time.

  • 4-Keto Ibutilide , with its more polar ketone group, will interact less with the stationary phase and elute earlier.

The choice of a C18 column provides excellent hydrophobic selectivity, which is ideal for separating structurally similar compounds with differing polarities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve baseline resolution and symmetrical peak shapes. The buffer helps to maintain a constant pH and suppress the ionization of the amine groups in both molecules, leading to consistent retention times. UV detection is selected for its robustness and sensitivity for these aromatic compounds.

Detailed Methodologies

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol outlines the extraction of Ibutilide and 4-Keto Ibutilide from a biological matrix, such as human plasma, ensuring high recovery and removal of interfering substances.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structurally related compound not present in the sample)

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Phosphate buffer (pH 6.0)

  • Nitrogen gas evaporator

Protocol:

  • Sample Pre-treatment: To 1 mL of human plasma, add 50 µL of the Internal Standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar impurities, followed by 2 mL of 20% methanol in water to remove less retained interferences.

  • Elution: Elute the analytes (Ibutilide and 4-Keto Ibutilide) with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 25% B; 2-10 min: 25-60% B; 10-12 min: 60% B; 12-13 min: 60-25% B; 13-15 min: 25% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 230 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column is chosen for its versatility and proven performance in separating compounds of moderate polarity.

  • Mobile Phase: The phosphate buffer at pH 3.0 ensures the analytes are in their protonated form, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good separation efficiency.

  • Gradient Elution: A gradient is employed to ensure the elution of both the more polar 4-Keto Ibutilide and the less polar Ibutilide within a reasonable timeframe, while maintaining good resolution.

  • Flow Rate and Temperature: These are standard conditions that provide a balance between analysis time and separation efficiency.

  • UV Detection: The wavelength of 230 nm is selected based on the UV absorbance spectra of Ibutilide and its keto metabolite, providing good sensitivity for both compounds.

Expected Results and Data Presentation

Under the specified chromatographic conditions, baseline separation of 4-Keto Ibutilide and Ibutilide is expected.

Table of Expected Chromatographic Data:

CompoundExpected Retention Time (min)Resolution (Rs)
4-Keto Ibutilide~ 6.5> 2.0 (between 4-Keto Ibutilide and Ibutilide)
Ibutilide~ 8.2-
Internal Standard~ 9.5> 2.0 (between Ibutilide and IS)

System Suitability: To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates.

Experimental Workflow and Logical Relationships

The following diagram illustrates the complete workflow from sample receipt to the final analysis and data reporting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Receive Plasma Sample add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of Ibutilide and 4-Keto Ibutilide.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the simultaneous separation and quantification of Ibutilide and its metabolite, 4-Keto Ibutilide, in biological matrices. The protocol is designed with a clear understanding of the physicochemical properties of the analytes and the principles of chromatography, ensuring its applicability in research and drug development settings. By following this comprehensive guide, scientists can obtain accurate and reproducible data crucial for the pharmacokinetic and metabolic profiling of Ibutilide.

References

  • American Heart Association Journals. (n.d.). Ibutilide. Circulation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Ibutilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ibutilide. PubChem. Retrieved from [Link]

  • PubMed. (1996). Ibutilide: a new class III antiarrhythmic agent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Keto Ibutilide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4-Keto Ibutilide in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Introduction: The Significance of Metabolite Profiling in Drug Development The journey of a drug candidate from discovery to clinical application is a complex process where a thorough understanding of its absorption, dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Metabolite Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is a complex process where a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Drug metabolism and pharmacokinetics (DMPK) studies are crucial for elucidating the fate of a drug in the body, identifying potential safety liabilities, and establishing a safe and efficacious dosing regimen. A critical aspect of DMPK is the characterization of drug metabolites, as they can significantly influence a drug's efficacy, toxicity, and potential for drug-drug interactions.

Ibutilide, a class III antiarrhythmic agent, is approved for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] It is known to undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, resulting in the formation of multiple metabolites.[1] Among these, 4-Keto Ibutilide has been identified as a metabolite of interest in DMPK studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Keto Ibutilide in DMPK studies, including its metabolic pathway, its role as a potential biomarker, and protocols for its analysis.

Metabolic Pathway and Formation of 4-Keto Ibutilide

Ibutilide's metabolism is characterized by the oxidation of its heptyl side chain, leading to the formation of at least eight metabolites.[2][3] While the ω-hydroxy metabolite is known to be pharmacologically active, the complete profile and activity of all metabolites are crucial for a comprehensive safety and efficacy assessment.[2][3]

Based on the chemical structure of Ibutilide and general principles of drug metabolism, 4-Keto Ibutilide is hypothesized to be formed through the oxidation of the secondary alcohol on the butyl side chain attached to the phenyl ring. This biotransformation is likely mediated by CYP enzymes.

Hypothesized Metabolic Pathway of Ibutilide to 4-Keto Ibutilide

G Ibutilide Ibutilide (Parent Drug) Intermediate Hydroxy-Intermediate (Unstable) Ibutilide->Intermediate Oxidation Keto_Ibutilide 4-Keto Ibutilide (Metabolite) Intermediate->Keto_Ibutilide Oxidation CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C19) CYP450->Intermediate G cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis A Human Liver Microsomes + Ibutilide B Pre-incubate at 37°C A->B C Add NADPH (Initiate Reaction) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with ACN E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I

Caption: Workflow for in vitro metabolic stability and metabolite identification.

Protocol 2: CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for the formation of 4-Keto Ibutilide.

Methods:

  • Recombinant Human CYP Enzymes: Incubate Ibutilide with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and measure the formation of 4-Keto Ibutilide.

  • Chemical Inhibition: In human liver microsomes, co-incubate Ibutilide with known selective inhibitors of major CYP isoforms. A significant reduction in the formation of 4-Keto Ibutilide in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

Data Analysis: The rate of formation of 4-Keto Ibutilide in the presence and absence of inhibitors, or with different recombinant enzymes, will be compared to determine the relative contribution of each CYP isoform.

Protocol 3: Validated LC-MS/MS Method for Quantification of 4-Keto Ibutilide in Human Plasma

Objective: To develop and validate a robust and sensitive analytical method for the quantification of 4-Keto Ibutilide in human plasma, suitable for pharmacokinetic studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Illustrative Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Ibutilide and 4-Keto Ibutilide
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Ibutilide: m/z 385.3 → [Product Ion] 4-Keto Ibutilide: m/z 399.3 → [Product Ion] Internal Standard: [Stable Isotope Labeled Ibutilide]

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex to mix and precipitate proteins.

  • Centrifuge at high speed.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation and Interpretation

Quantitative data from DMPK studies should be presented in a clear and concise manner. Tables are an effective way to summarize key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of Ibutilide and 4-Keto Ibutilide in Human Plasma

ParameterIbutilide4-Keto Ibutilide
Cmax (ng/mL) 50.2 ± 12.58.7 ± 2.1
Tmax (hr) 0.52.0
AUC (0-t) (ng*hr/mL) 250.6 ± 65.345.8 ± 11.2
t½ (hr) 6.2 ± 1.58.1 ± 2.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion and Future Directions

The study of 4-Keto Ibutilide is an important component of a comprehensive DMPK assessment of Ibutilide. The protocols outlined in this document provide a framework for investigating its formation, identifying the enzymes responsible, and quantifying its presence in biological matrices. A thorough understanding of the metabolic profile of Ibutilide, including the role of 4-Keto Ibutilide, is crucial for ensuring its safe and effective clinical use. Future research should focus on elucidating the pharmacological activity and potential cardiotoxicity of 4-Keto Ibutilide to fully characterize its contribution to the overall clinical profile of Ibutilide.

References

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  • Biomarkers in early drug development. Non Clinical.
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  • Safety Testing of Drug Metabolites Guidance for Industry. (2020, February). U.S.
  • Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? (2013). NIH.
  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2008, February 15). Federal Register.
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  • Electrophysiology and pharmacology of ibutilide. (1996, October). PubMed.
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  • Ibutilide. PubChem.
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  • Cytochrome P450 reaction-phenotyping: an industrial perspective. (2008). PubMed.
  • CYTOCHROME P450 REACTION PHENOTYPING: STATE OF THE ART. (2025, November 14).
  • Progress toward the Development of a Safe and Effective Agent for Treating Reentrant Cardiac Arrhythmias: Synthesis and Evaluation of Ibutilide Analogues with Enhanced Metabolic Stability and Diminished Proarrhythmic Potential. (2000, November 1). Journal of Medicinal Chemistry.
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  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (2014). Agilent.
  • A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma. (2021, August 1). PubMed.
  • Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones. (1997, January). PubMed.
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  • A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma. (2025, August 10).
  • Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. (2025, November 25). PubMed.
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  • Ibutilide for the Cardioversion of Paroxysmal Atrial Fibrillation during Radiofrequency Ablation of Supraventricular Tachycardias. (2012). NIH.
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Application

Application Note: A Multi-dimensional NMR Approach for the Definitive Structural Elucidation of 4-Keto Ibutilide

Abstract This application note provides a comprehensive guide for the structural elucidation of 4-Keto Ibutilide, a potential metabolite or derivative of the class III antiarrhythmic agent, Ibutilide. We detail a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 4-Keto Ibutilide, a potential metabolite or derivative of the class III antiarrhythmic agent, Ibutilide. We detail a robust methodology employing a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretation frameworks described herein are designed for researchers, scientists, and drug development professionals engaged in metabolite identification, reference standard characterization, and quality control. The causality behind each experimental choice is explained to provide a deeper understanding of the structural puzzle and to ensure a self-validating analytical workflow.

Introduction: The Imperative for Metabolite Characterization

Ibutilide is a potent antiarrhythmic agent used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] Its clinical efficacy is well-established, but like any therapeutic agent, its journey through the body involves metabolic transformation.[2] The identification and characterization of its metabolites are critical pillars of drug development, directly impacting the understanding of pharmacokinetics, toxicity, and overall safety profiles.[3]

4-Keto Ibutilide (Figure 1), a putative metabolite formed by the oxidation of the secondary alcohol in the parent molecule, presents a key analytical challenge.[4] Confirming this structural modification requires precise analytical techniques capable of unambiguously pinpointing the site of oxidation. NMR spectroscopy is the gold standard for this purpose, offering unparalleled insight into the molecular framework through the chemical environment of each proton and carbon atom.[5] This guide establishes a definitive NMR protocol to confirm the transformation of Ibutilide's hydroxyl group into a ketone.

Chemical structures of Ibutilide and 4-Keto Ibutilide. Figure 1. Chemical Structures of Ibutilide and its Oxidized Derivative, 4-Keto Ibutilide.

The NMR Strategy: From Hypothesis to Confirmation

The core hypothesis is the oxidation of the hydroxyl-bearing methine group (C1) in Ibutilide to a carbonyl group in 4-Keto Ibutilide. Our NMR strategy is designed to gather unequivocal evidence for this specific transformation. The suite of experiments provides layered, cross-validating information.

NMR Experiment Purpose for 4-Keto Ibutilide Elucidation
¹H NMR Identify the disappearance of the C1-OH proton and the downfield shift of protons on adjacent carbons (α-protons).
¹³C NMR Detect the appearance of a characteristic ketone carbonyl signal (~200-210 ppm) and the disappearance of the C1 alcohol signal (~68-75 ppm).
DEPT-135 Confirm the loss of the C1 methine (CH) group. The C1 signal, which would be positive in Ibutilide's DEPT-135 spectrum, will be absent for 4-Keto Ibutilide.
COSY Map the ¹H-¹H spin-spin coupling network. This will help re-assign the protons in the butyl chain adjacent to the new carbonyl group.
HSQC Correlate each proton with its directly attached carbon atom, providing a solid foundation for assignments.
HMBC The definitive experiment. It will reveal long-range (2-3 bond) correlations from the α-protons to the newly formed C1 carbonyl carbon, confirming its precise location.[6]

Detailed Experimental Protocols

Sample Preparation: The Foundation of Quality Spectra

The quality of the NMR data is fundamentally dependent on meticulous sample preparation.

Materials:

  • 4-Keto Ibutilide reference standard (~15-20 mg for a comprehensive suite of experiments).[7]

  • High-quality 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent).[7]

  • Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common starting point for many organic molecules.[8]

  • Internal standard (optional): Tetramethylsilane (TMS) at 0.03% v/v. Most modern spectrometers reference the solvent signal.

  • Glass Pasteur pipette with a small plug of glass wool for filtration.

Protocol:

  • Weighing: Accurately weigh approximately 15-20 mg of the 4-Keto Ibutilide sample into a clean, dry vial. This concentration is suitable for both ¹H and a series of ¹³C-based experiments.[9]

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently to ensure complete dissolution. The final volume should be sufficient to cover the NMR coil (~4-5 cm height in the tube).[8]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette with a tight glass wool plug. Solid particles disrupt magnetic field homogeneity, leading to broadened lines.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.[10]

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting data acquisition.

NMR Data Acquisition Workflow

The following workflow is designed for a standard 500 MHz NMR spectrometer.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Experiments cluster_2D Phase 3: 2D Experiments cluster_analysis Phase 4: Confirmation SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Shimming Locking & Shimming SamplePrep->Shimming H1_NMR ¹H NMR (Proton Survey) Shimming->H1_NMR C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR DEPT_NMR DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT_NMR COSY_NMR ¹H-¹H COSY (Proton Connectivity) DEPT_NMR->COSY_NMR HSQC_NMR ¹H-¹³C HSQC (Direct C-H Correlation) COSY_NMR->HSQC_NMR HMBC_NMR ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC_NMR->HMBC_NMR Analysis Data Analysis & Structure Confirmation HMBC_NMR->Analysis

Caption: NMR data acquisition and analysis workflow.

Recommended Spectrometer Parameters (500 MHz):

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative integration.
Spectral Width~16 ppmTo cover the full range of proton chemical shifts.
Acquisition Time~2.5 sFor good digital resolution.
Relaxation Delay2.0 sAllows for near-complete T1 relaxation.
Number of Scans16Sufficient for good signal-to-noise with ~15 mg sample.
¹³C NMR Pulse Programzgpg30Proton-decoupled with a 30° pulse.
Spectral Width~240 ppmTo cover aliphatic and carbonyl regions.[11]
Relaxation Delay2.0 sStandard delay.
Number of Scans1024¹³C is inherently less sensitive, requiring more scans.[9]
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.[12]
Number of Scans256Fewer scans needed than full ¹³C due to polarization transfer.
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY.[13]
Number of Scans4-8 per incrementBalances sensitivity and experiment time.
Increments (F1)256-512For adequate resolution in the indirect dimension.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to distinguish CH/CH₃ from CH₂ signals.
Number of Scans8-16 per increment
¹³C Spectral Width~100 ppmFocused on the aliphatic region where C-H bonds exist.
¹H-¹³C HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.[13]
Number of Scans16-32 per incrementRequires more scans to detect weaker long-range correlations.
Long-range J-coupling8 HzOptimized for detecting typical 2- and 3-bond C-H couplings.[13]

Data Analysis and Structural Interpretation

The key to confirming the structure of 4-Keto Ibutilide lies in identifying the specific spectral changes relative to the parent compound, Ibutilide.

Predicted Spectral Changes
  • ¹H NMR:

    • Disappearance of Signals: The proton of the secondary alcohol (C1-H ) and the hydroxyl proton (-OH ) from Ibutilide will be absent.

    • Downfield Shift: The protons on the carbons alpha to the new carbonyl group (C2-H₂ ) will be significantly deshielded and shift downfield, typically into the 2.2-2.7 ppm range.[14][15]

  • ¹³C NMR:

    • Key Appearance: A new, weak signal will appear in the far downfield region of the spectrum, between 190-220 ppm, which is characteristic of a ketone carbonyl carbon.[11][15]

    • Key Disappearance: The signal corresponding to the alcohol-bearing methine carbon (C1) of Ibutilide (expected ~68-75 ppm) will be absent.

  • DEPT-135:

    • The DEPT-135 spectrum will confirm the loss of the C1 methine group. A positive CH signal in the 68-75 ppm region for Ibutilide will not be present in the spectrum of 4-Keto Ibutilide.[12]

Predicted Chemical Shift Assignments for 4-Keto Ibutilide

The following table provides predicted chemical shifts for key nuclei in 4-Keto Ibutilide. Numbering is based on Figure 1.

Position Nucleus Predicted δ (ppm) Key Observations & Rationale
1 ¹³C~209.0Appearance of ketone C=O. The most definitive change.[15]
2 ¹H~2.65 (t)Significant downfield shift. Protons are alpha to the new carbonyl, causing strong deshielding.[14]
¹³C~42.0Shifted downfield due to proximity to the electron-withdrawing carbonyl group.
3 ¹H~1.85 (m)Minor downfield shift compared to Ibutilide.
¹³C~25.0Minor change.
4 ¹H~2.90 (t)Protons are alpha to the aromatic ring, causing a downfield shift.
¹³C~53.0
Aromatic ¹H~7.2-7.5Aromatic protons on the substituted ring.
¹³C~128-145Aromatic carbons.
N-CH₂ (Ethyl) ¹H~2.80 (q)
N-CH₂ (Heptyl) ¹H~2.75 (t)
CH₃ (Ethyl) ¹H~1.10 (t)
CH₃ (Heptyl) ¹H~0.88 (t)
SO₂-CH₃ ¹H~3.00 (s)Singlet for the methylsulfonamide group.
¹³C~45.0
Confirmation with 2D NMR: The HMBC Keystone

While 1D NMR provides strong evidence, the HMBC experiment delivers the final, unambiguous proof by establishing connectivity to the new carbonyl carbon. The key correlations will be from the protons at position C2 to the carbonyl carbon at C1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Keto Ibutilide

Welcome to the dedicated technical support center for the synthesis of 4-Keto Ibutilide. This resource is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Keto Ibutilide. This resource is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this key Ibutilide precursor. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Unveiling the Synthesis of 4-Keto Ibutilide

The synthesis of 4-Keto Ibutilide, chemically known as N-ethyl-N-heptyl-4-oxo-4-(4-methylsulfonylamidophenyl)butyramide, is a critical step in the overall synthesis of the antiarrhythmic agent Ibutilide. The core of this synthesis lies in the formation of an amide bond between 4-oxo-4-(4-methanesulfonamidophenyl)butyric acid and N-ethylheptylamine. While seemingly straightforward, this reaction is susceptible to various factors that can significantly impact the final yield and purity of the product.

This guide will delve into the nuances of this amide coupling reaction, providing you with the necessary tools and knowledge to overcome common challenges.

Troubleshooting Guide: Enhancing Your 4-Keto Ibutilide Yield

This section addresses specific issues you may encounter during the synthesis of 4-Keto Ibutilide in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes?

Low yields in the synthesis of 4-Keto Ibutilide can stem from several factors, primarily related to the efficiency of the amide bond formation. Here are the most common culprits and how to address them:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling agent to react with the amine. If the coupling agent is old, impure, or used in insufficient amounts, the activation will be incomplete, leading to low conversion.

  • Amine Basicity and Salt Formation: N-ethylheptylamine is a basic secondary amine that can react with the acidic carboxylic acid to form a salt. This protonated amine is no longer nucleophilic and will not participate in the coupling reaction. The use of a non-nucleophilic base can mitigate this issue.

  • Presence of Water: Carbodiimide coupling reagents are highly sensitive to moisture. Any water present in the solvent or on the glassware can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material and reducing the yield.[1] It is crucial to use anhydrous solvents and properly dried glassware.

  • Suboptimal Reaction Temperature: Amide coupling reactions are often performed at room temperature, but sometimes gentle heating or cooling is necessary to optimize the reaction rate and minimize side reactions.

Solution Workflow:

  • Verify Reagent Quality: Ensure your coupling agent (e.g., DIC or DCC) is fresh and has been stored under anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) to ensure complete activation of the carboxylic acid.

  • Employ a Non-Nucleophilic Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture. DIPEA will scavenge the proton from the amine, preventing salt formation and keeping the amine in its active, nucleophilic state.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Temperature: Start the reaction at 0°C, especially during the addition of the coupling agent, to control any exothermic processes. Then, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Question 2: I am observing a significant amount of a white precipitate that is difficult to filter. What is it and how can I manage it?

This white precipitate is likely the urea byproduct formed from the carbodiimide coupling agent (e.g., dicyclohexylurea (DCU) if using DCC, or diisopropylurea (DIU) if using DIC).[2][3]

  • DCC vs. DIC: DCC is notorious for forming DCU, which is poorly soluble in most organic solvents, making its removal by filtration challenging.[4] DIC is often preferred as its byproduct, DIU, is more soluble in common organic solvents, simplifying the workup.[5]

Solutions:

  • Switch to DIC: If you are using DCC, consider switching to DIC for easier purification.

  • Effective Filtration: If you must use DCC, after the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtration. Wash the filter cake thoroughly with cold solvent to recover any trapped product.

  • Alternative Coupling Agents: For even easier workup, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct can be removed with an aqueous wash.[4][6]

Question 3: My final product is impure, even after purification. What are the potential side reactions?

Several side reactions can occur during carbodiimide-mediated amide bond formation, leading to impurities that can be difficult to separate from the desired 4-Keto Ibutilide.

  • N-acylurea Formation: The activated O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is a common byproduct in carbodiimide couplings.[2][7] This side reaction is more prevalent at higher temperatures.

  • Anhydride Formation: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired amide, it consumes an extra equivalent of the starting acid.[2]

Mitigation Strategies:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can significantly suppress the formation of N-acylurea and reduce racemization if chiral centers are present.[1][7][8] These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Control of Stoichiometry and Addition Order: Use a slight excess of the amine (1.1 equivalents) relative to the carboxylic acid to ensure the activated intermediate is quickly trapped. Add the coupling agent slowly to a solution of the carboxylic acid, amine, and additive (if used).

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this type of amide coupling.[9][10] They are relatively non-polar, which can help to minimize some side reactions, and they are good at dissolving the starting materials. Ensure the solvent is anhydrous.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting starting material (usually the carboxylic acid) indicates the reaction is complete. LC-MS can also be used for more quantitative monitoring.

Q: What is the best method for purifying the final product?

A: After the workup to remove the urea byproduct and any water-soluble impurities, the crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the 4-Keto Ibutilide.

Experimental Protocols

Optimized Synthesis of 4-Keto Ibutilide

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4-oxo-4-(4-methanesulfonamidophenyl)butyric acid (1.0 eq)

  • N-ethylheptylamine (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-oxo-4-(4-methanesulfonamidophenyl)butyric acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM.

  • Addition of Amine and Base: Add N-ethylheptylamine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture. Stir for 10 minutes at room temperature.

  • Activation and Coupling: Cool the mixture to 0°C in an ice bath. Slowly add DIC (1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Keto Ibutilide.

Data Presentation

Table 1: Comparison of Common Coupling Agents for 4-Keto Ibutilide Synthesis

Coupling AgentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC Dicyclohexylurea (DCU)Low in most organic solventsInexpensive and effectiveDifficult to remove byproduct
DIC Diisopropylurea (DIU)More soluble in organic solventsEasier workup than DCCMore expensive than DCC
EDC N-ethyl-N'-(3-dimethylaminopropyl)ureaWater-solubleEasy removal of byproduct by aqueous extractionHigher cost, can be less effective for hindered substrates

Visualizations

Reaction Mechanism of 4-Keto Ibutilide Synthesis

reaction_mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products CarboxylicAcid 4-oxo-4-(4-methanesulfonamidophenyl) butyric acid OAcyisourea O-Acylisourea Intermediate CarboxylicAcid->OAcyisourea + DIC Amine N-ethylheptylamine DIC DIC HOBt HOBt ActiveEster HOBt Active Ester OAcyisourea->ActiveEster + HOBt KetoIbutilide 4-Keto Ibutilide OAcyisourea->KetoIbutilide + Amine ActiveEster->KetoIbutilide + Amine DIU Diisopropylurea

Caption: Mechanism of DIC/HOBt mediated synthesis of 4-Keto Ibutilide.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of 4-Keto Ibutilide CheckReagents Check Purity and Age of Coupling Agent and Amine Start->CheckReagents Anhydrous Ensure Anhydrous Reaction Conditions CheckReagents->Anhydrous Base Incorporate a Non-Nucleophilic Base (e.g., DIPEA) Anhydrous->Base Additive Add HOBt or OxymaPure® to the Reaction Base->Additive Temperature Optimize Reaction Temperature (0°C to RT) Additive->Temperature Purification Review Purification Technique Temperature->Purification Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • De Luca, L. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances, 6(106), 104554-104561.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry, 15(3), 596-600.
  • Online Inhibitor. (2023, December 19). Optimizing Amide Bond Formation: Lab-Validated Insights on HATU. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2007). Amide bond formation with a new fluorous carbodiimide: separation by reverse fluorous solid-phase extraction. Organic Letters, 9(21), 4167-4170.
  • Sharma, A., & Kumar, A. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4753-4767.
  • Chemistry LibreTexts. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

  • Sabatini, J. J., & Lanter, J. C. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4348-4355.
  • Google Patents. (n.d.). US3129245A - Purification of carbodimides.
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  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Gising, J., & Sandin, P. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11454-11457.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Xiamen Aeco Chemical Co., Ltd. (n.d.). DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Sabatini, J. J., & Lanter, J. C. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Williams, A., & Ibrahim, I. T. (1981). The Chemistry of Carbodiimides. Chemical Reviews, 81(6), 589-636.
  • PubMed. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). Retrieved from [Link]

  • ScienceDirect. (n.d.). and butyrylcholinesterase inhibitors. Preparation, anticholinesterase activ. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Scirp.org. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025, December 9). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Retrieved from [Link]

Sources

Optimization

4-Keto Ibutilide stability issues in biological matrices

Welcome to the technical support center for 4-Keto Ibutilide analysis in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Keto Ibutilide analysis in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and accurate quantification of 4-Keto Ibutilide in your experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you achieve reliable and reproducible results.

Introduction: The Challenge of 4-Keto Ibutilide Stability

4-Keto Ibutilide, a derivative of the class III antiarrhythmic agent Ibutilide, presents unique challenges in bioanalysis due to its chemical structure. The presence of a ketone functional group in proximity to other reactive moieties can render the molecule susceptible to various degradation pathways within a complex biological matrix.[1][2][3][4][5] Understanding and mitigating these stability issues is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide will equip you with the knowledge to proactively address these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise during the bioanalysis of 4-Keto Ibutilide.

Q1: My 4-Keto Ibutilide recovery is consistently low in plasma samples. What are the likely causes?

Low recovery of 4-Keto Ibutilide can stem from several factors during sample preparation and analysis.[6][7][8][9] The primary culprits are often related to pre-analytical sample handling, extraction inefficiency, or degradation of the analyte.[7]

  • Pre-analytical Instability: 4-Keto Ibutilide may be degrading in the biological matrix after collection but before analysis. This can be due to enzymatic activity, pH shifts, or oxidation.[1][3][4][5]

  • Extraction Issues: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may not be optimized for 4-Keto Ibutilide. This could be due to an inappropriate sorbent or solvent, incorrect pH, or insufficient elution volume.[6][8]

  • Non-Specific Binding: The analyte may be adsorbing to the surfaces of collection tubes, pipette tips, or other labware.[8]

Q2: What are the optimal storage conditions for whole blood and plasma samples containing 4-Keto Ibutilide?

  • Temperature: Samples should be processed to plasma or serum as quickly as possible after collection.[13][14] If immediate processing is not possible, whole blood should be kept on wet ice and processed within a short timeframe (e.g., 1-2 hours). For long-term storage, plasma and serum samples should be frozen at -70°C or lower.[12]

  • Anticoagulant Choice: The choice of anticoagulant can influence analyte stability. While EDTA is common, citrate or heparin tubes should also be evaluated during method development to see if they offer better stability for 4-Keto Ibutilide.

  • Light Protection: Some compounds are light-sensitive.[2][5] It is good practice to collect and process samples in amber tubes or under reduced light conditions until the photosensitivity of 4-Keto Ibutilide has been thoroughly evaluated.

Q3: How can I prevent enzymatic degradation of 4-Keto Ibutilide in my samples?

Enzymatic degradation is a common issue for analytes in biological matrices.[1][3][4][5] Several strategies can be employed to minimize this:

  • Rapid Cooling and Processing: Immediately placing samples on ice after collection and separating plasma or serum as quickly as possible can significantly slow down enzymatic activity.[13][14]

  • Enzyme Inhibitors: The addition of specific enzyme inhibitors to the collection tubes can be highly effective. For a compound like 4-Keto Ibutilide, a broad-spectrum protease inhibitor cocktail and an esterase inhibitor (e.g., sodium fluoride) should be considered. The effectiveness of these inhibitors must be validated during method development.

Q4: I suspect pH-related instability. How can I investigate and control this?

The stability of many drugs is highly dependent on pH.[1][2][4][5] The ketone group in 4-Keto Ibutilide could be susceptible to pH-mediated reactions.

  • pH Monitoring: Measure the pH of your biological matrix samples upon collection and throughout the sample preparation process.

  • Buffering: If pH shifts are observed, consider collecting samples into tubes containing a buffer to maintain a stable pH. The optimal pH for stability should be determined experimentally. This can be done by spiking 4-Keto Ibutilide into buffers of varying pH and monitoring its concentration over time.

Troubleshooting Guide: A Systematic Approach

When encountering stability issues with 4-Keto Ibutilide, a systematic approach to troubleshooting is essential. The following guide will help you identify and resolve the root cause of the problem.

Initial Assessment: Is it a Stability Issue?

Before diving into extensive stability experiments, it's crucial to confirm that the observed low signal or high variability is indeed due to analyte degradation and not an issue with the analytical method itself (e.g., mass spectrometer sensitivity, chromatographic conditions).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting 4-Keto Ibutilide stability issues.

Troubleshooting_Workflow cluster_investigation Stability Investigation cluster_solutions Mitigation Strategies start Low or Variable 4-Keto Ibutilide Signal check_method Verify LC-MS/MS Method Performance start->check_method stability_issue Suspected Stability Issue check_method->stability_issue Method OK modify_extraction Modify Extraction Procedure check_method->modify_extraction Method Issue bench_top Bench-Top Stability Test stability_issue->bench_top freeze_thaw Freeze-Thaw Stability Test stability_issue->freeze_thaw long_term Long-Term Storage Stability stability_issue->long_term whole_blood Whole Blood Stability Test stability_issue->whole_blood optimize_handling Optimize Sample Handling & Storage bench_top->optimize_handling freeze_thaw->optimize_handling long_term->optimize_handling add_stabilizers Add Stabilizers (e.g., Inhibitors, Buffers) whole_blood->add_stabilizers revalidate Re-validate Method with Optimized Conditions optimize_handling->revalidate add_stabilizers->revalidate modify_extraction->revalidate end Reliable Analysis revalidate->end

Caption: Troubleshooting workflow for 4-Keto Ibutilide stability.

Step-by-Step Experimental Protocols

Protocol 1: Bench-Top Stability Assessment

This experiment determines the stability of 4-Keto Ibutilide in the biological matrix at room temperature, simulating the conditions during sample processing.

  • Prepare Quality Control (QC) Samples: Spike known concentrations of 4-Keto Ibutilide into the biological matrix (e.g., plasma) at low and high concentration levels.

  • Initial Analysis (T=0): Immediately after preparation, process and analyze a set of QC samples to establish the baseline concentration.

  • Incubate Samples: Leave the remaining QC samples on the bench at room temperature.

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), process and analyze a set of the incubated QC samples.

  • Data Analysis: Compare the mean concentrations of the incubated QC samples to the T=0 samples. A deviation of more than 15% typically indicates instability.[15]

Protocol 2: Freeze-Thaw Stability Assessment

This protocol evaluates the stability of 4-Keto Ibutilide after repeated freezing and thawing cycles.

  • Prepare QC Samples: As in Protocol 1, prepare low and high concentration QC samples.

  • Freeze Samples: Store the QC samples at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.

  • Thaw and Refreeze: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12-24 hours. Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).

  • Analyze Samples: After the final thaw, process and analyze the QC samples.

  • Data Analysis: Compare the concentrations of the freeze-thaw samples to the baseline (T=0) concentrations.

Protocol 3: Whole Blood Stability Assessment

This is a critical experiment to determine if 4-Keto Ibutilide is stable in whole blood before it is processed into plasma or serum.

  • Prepare Spiked Whole Blood: Obtain fresh whole blood and spike it with 4-Keto Ibutilide at low and high concentrations.

  • Incubate at Different Temperatures: Aliquot the spiked whole blood and incubate at room temperature and on wet ice.

  • Time-Point Processing: At various time points (e.g., 0, 0.5, 1, 2 hours), take an aliquot from each temperature condition and process it to plasma.

  • Analyze Plasma: Immediately freeze the resulting plasma at -70°C. Once all time points are collected, thaw and analyze all plasma samples in a single batch.

  • Data Analysis: Compare the concentrations at different time points and temperatures to the T=0 sample to assess stability.

Data Presentation: Summarizing Stability Findings

The results from your stability experiments should be summarized in a clear and concise table.

Stability TestConditionLow QC % Recovery (± SD)High QC % Recovery (± SD)Status
Bench-Top 4 hours at Room Temperature95.2 ± 4.198.1 ± 3.5Stable
24 hours at Room Temperature78.9 ± 6.882.4 ± 5.9Unstable
Freeze-Thaw 3 Cycles (-70°C to Room Temp)92.5 ± 5.594.3 ± 4.8Stable
Whole Blood 2 hours at Room Temperature80.1 ± 7.284.5 ± 6.3Unstable
2 hours on Wet Ice96.8 ± 4.999.2 ± 3.1Stable

Authoritative Grounding & Comprehensive References

The recommendations in this guide are based on established principles of bioanalytical method validation and drug stability testing from regulatory bodies and scientific literature.

In-Text Citations & Further Reading

For more detailed information, please refer to the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation.[15][16][17] These documents provide the regulatory framework for the stability experiments described above. Additionally, numerous scientific publications offer in-depth reviews of the factors affecting drug stability in biological matrices.[1][3][4][5]

References

  • Li, W., & Jia, H. (2013).
  • IJSDR. (n.d.). DRUG STABILITY. IJSDR.
  • Future Science. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • FDA. (2018, May 24).
  • Celegence. (2024, June 28).
  • PMC - NIH. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH.
  • alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?. alwsci.
  • European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA).
  • WelchLab. (2025, February 21).
  • European Medicines Agency (EMA). (2011, July 21).
  • LabRulez GCMS. (2026, January 14). Troubleshooting SPE. LabRulez GCMS.
  • PMC - PubMed Central. (2016, January 28).
  • PMC - NIH. (n.d.).
  • Technology Networks. (2020, May 20). Optimizing Your Sample Handling and Management. Technology Networks.
  • NIH. (n.d.).
  • PubChem - NIH. (n.d.). Ibutilide | C20H36N2O3S | CID 60753. PubChem - NIH.
  • QBench Cloud-Based LIMS. (2024, December 30). Sample Collection & Processing Best Practices For Labs. QBench Cloud-Based LIMS.
  • TaperMD. (n.d.). ibutilide fumarate injection, solution Mylan Institutional LLC. TaperMD.
  • National Journal of Chemistry. (2007). The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases.
  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent.
  • DailyMed. (2024, April 1). Ibutilide Fumarate injectionFor intravenous infusion only. DailyMed.
  • RSC Publishing. (n.d.). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol. RSC Publishing.
  • StatPearls - NCBI Bookshelf - NIH. (2024, February 14). Ibutilide.
  • PubMed. (n.d.). Ibutilide: a new class III antiarrhythmic agent. PubMed.
  • MDPI. (n.d.).
  • ResearchGate. (2025, October 15). (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • ResearchGate. (2025, August 6). The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids | Request PDF.
  • PubMed. (2020, December 14).
  • ResearchGate. (2025, August 9). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum.
  • bevital. (2012, January 18). Stability study of 81 analytes in human whole blood, in serum and in plasma. bevital.
  • ResearchGate. (2025, August 6). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
  • PubMed. (n.d.).
  • PMC - NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • OMICS International. (n.d.). Biochemistry & Physiology: Open Access - Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
  • NIH. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH.
  • PubMed. (n.d.). Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. PubMed.

Sources

Troubleshooting

Technical Support Center: Mitigating Ion Suppression for 4-Keto Ibutilide in Mass Spectrometry

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Keto Ibutilide. This resource is designed to provide in-depth, practical solutions to one of the most...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Keto Ibutilide. This resource is designed to provide in-depth, practical solutions to one of the most common challenges in the bioanalysis of this compound: ion suppression in mass spectrometry. Drawing from extensive field experience, this guide explains not just what to do, but why specific experimental choices lead to better, more reliable data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant concern for 4-Keto Ibutilide analysis?

A: Ion suppression is a matrix effect where co-eluting compounds from a biological sample interfere with the ionization of the target analyte, in this case, 4-Keto Ibutilide, in the mass spectrometer's ion source.[1][2][3] This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1][4]

4-Keto Ibutilide, a metabolite of the antiarrhythmic drug Ibutilide, is often analyzed at low concentrations in complex biological matrices like plasma or urine.[5][6] These matrices are rich in endogenous substances such as phospholipids, salts, and other metabolites that are notorious for causing ion suppression.[7][8][9][10] Failure to address ion suppression can result in underestimation of the true concentration, potentially leading to incorrect pharmacokinetic and toxicological assessments. The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects in bioanalytical method validation to ensure data integrity.[11][12][13][14]

Q2: What are the common sources of ion suppression in my samples?

A: The sources of ion suppression are varied and can be both endogenous (originating from the sample matrix) and exogenous (introduced during sample preparation).

  • Endogenous Sources:

    • Phospholipids: A major culprit in plasma and tissue samples, phospholipids often co-extract with analytes and can cause significant ion suppression.[7][8]

    • Salts and Buffers: Non-volatile salts (e.g., phosphate buffers) can crystallize on the ESI probe, reducing ionization efficiency.[4]

    • Other Endogenous Molecules: Metabolites, proteins, and other small molecules can compete with 4-Keto Ibutilide for ionization.[9][10]

  • Exogenous Sources:

    • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression, particularly in negative ion mode.[4]

    • Plasticizers and Contaminants: Leachates from plastic labware can introduce interfering compounds.[2]

    • Ion-Pairing Agents: These are known to cause significant signal suppression.[9][10]

Q3: How can I quickly determine if ion suppression is impacting my 4-Keto Ibutilide results?

A: The most direct and widely accepted method is the post-column infusion experiment .[1][15][16] This technique provides a qualitative assessment of where ion suppression occurs throughout your chromatographic run.[15][16]

The experiment involves continuously infusing a solution of 4-Keto Ibutilide at a constant rate into the mobile phase after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant baseline signal of 4-Keto Ibutilide indicates that co-eluting matrix components are suppressing its ionization at that specific retention time.[1][15][16] If your analyte's retention time falls within one of these suppression zones, your results are likely compromised.[17]


In-Depth Troubleshooting Guides

Guide 1: Systematic Evaluation of Ion Suppression with Post-Column Infusion

This guide provides a step-by-step protocol to visually identify regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion Setup
  • Prepare Infusion Solution: Create a solution of 4-Keto Ibutilide in your mobile phase at a concentration that provides a stable and moderate signal (e.g., 100-500 ng/mL).

  • System Configuration:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Connect the syringe pump to a T-junction placed between your HPLC/UHPLC column outlet and the mass spectrometer's ESI probe.

    • The flow from the column will mix with the infusion solution before entering the ion source.

  • Data Acquisition:

    • Set the mass spectrometer to monitor the MRM transition for 4-Keto Ibutilide.

    • Begin the infusion and allow the signal to stabilize, establishing a constant baseline.

    • Inject a blank solvent (e.g., mobile phase) to obtain a reference chromatogram.

    • Inject an extracted blank matrix sample (e.g., protein-precipitated plasma without the analyte).

  • Analysis:

    • Overlay the chromatograms from the solvent and matrix injections.

    • Regions where the matrix injection trace shows a significant drop in signal compared to the solvent injection trace are zones of ion suppression.[1]

Visualization of the Post-Column Infusion Workflow

G cluster_LC LC System cluster_Infusion Infusion System HPLC HPLC/UHPLC Pump Injector Autosampler HPLC->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Column Eluent SyringePump Syringe Pump (4-Keto Ibutilide Solution) SyringePump->Tee Infusion Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

Guide 2: Optimizing Sample Preparation to Minimize Matrix Effects

Effective sample preparation is the most critical step in mitigating ion suppression by removing interfering matrix components before analysis.[18]

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on the required sensitivity, sample throughput, and the nature of the interfering matrix components.

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery of polar compounds.Least effective at removing phospholipids and salts, leading to higher ion suppression.[7]High-throughput screening where some ion suppression is tolerable.
Liquid-Liquid Extraction (LLE) Good at removing non-polar interferences and salts.[7]Can be labor-intensive, may have lower recovery for polar compounds like 4-Keto Ibutilide, uses organic solvents.Removing highly non-polar interferences.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, significantly reduces ion suppression.[3][19][20]More complex method development, more expensive, can be lower throughput if not automated.[19]Achieving the highest sensitivity and accuracy, especially for regulatory submissions.
Recommended Protocol: Solid-Phase Extraction (SPE)

Given that 4-Keto Ibutilide is a polar compound, a mixed-mode or a polar-enhanced reversed-phase SPE sorbent is recommended for optimal cleanup of biological fluids.[19][21]

Step-by-Step SPE Protocol (Example using a Mixed-Mode Cation Exchange Cartridge):

  • Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

    • Equilibrate with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water) to protonate the analyte and the sorbent.

  • Sample Loading:

    • Pre-treat the plasma/urine sample by diluting 1:1 with the weak acidic buffer.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash with 1 mL of the weak acidic buffer to remove salts and very polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution:

    • Elute the 4-Keto Ibutilide with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for injection.

Guide 3: Advanced Chromatographic Strategies

If sample preparation alone is insufficient, chromatographic optimization can separate 4-Keto Ibutilide from the ion-suppressing regions.[15]

  • Increase Chromatographic Resolution: Using a high-efficiency UHPLC system with sub-2-µm particle columns can sharpen peaks, increasing the separation between the analyte and interfering compounds.[22]

  • Switch Column Chemistry:

    • Reversed-Phase (C18): While standard, early-eluting polar compounds can be subject to suppression from salts and other early-eluting matrix components.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for retaining and separating very polar compounds like 4-Keto Ibutilide.[23][24][25][26] In HILIC, polar analytes are retained longer, eluting after the initial "void volume" where many ion-suppressing phospholipids and salts appear in reversed-phase chromatography.[23] This can dramatically reduce ion suppression.[23][24]

Visualization: Troubleshooting Decision Tree

G Start Ion Suppression Detected for 4-Keto Ibutilide SamplePrep Is Sample Prep Optimized? Start->SamplePrep Chromatography Is Chromatography Optimized? SamplePrep->Chromatography No SPE Implement SPE (e.g., Mixed-Mode) SamplePrep->SPE Yes SourceTuning Tune MS Source Parameters Chromatography->SourceTuning No HILIC Switch to HILIC Chromatography Chromatography->HILIC Yes Success Problem Resolved SourceTuning->Success SPE->Chromatography SPE->Success HILIC->SourceTuning HILIC->Success UHPLC Use High-Resolution UHPLC Column UHPLC->SourceTuning

Caption: A decision tree for systematically troubleshooting ion suppression.

Guide 4: Mass Spectrometer Source Tuning

Optimizing the electrospray ionization (ESI) source parameters can sometimes reduce the impact of ion suppression, though it is often less effective than sample prep or chromatography.[27][28]

  • Nebulizer Gas Pressure: Increasing the gas pressure can create smaller droplets, which may improve desolvation efficiency. However, excessively high pressure can also cause ion suppression.[27]

  • Drying Gas Temperature and Flow: Higher temperatures and flows can aid in solvent evaporation, potentially reducing the impact of less volatile matrix components.[29] Be cautious, as high temperatures can degrade thermally labile compounds.[27]

  • Capillary Voltage: Optimize the voltage to maximize the signal for 4-Keto Ibutilide. Voltages that are too high can cause in-source fragmentation and may not improve the signal-to-suppression ratio.[27][28]

A systematic approach, such as a design of experiments (DoE), can be effective for optimizing these interdependent parameters.[30]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Solid-Phase Extraction of Polar Compounds From Water. Tech Briefs.[Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International.[Link]

  • Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo.[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.[Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.[Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central.[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications.[Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA.[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • Ion suppression (mass spectrometry). Wikipedia.[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.[Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online.[Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.[Link]

  • HILIC & MS. Separation Science.[Link]

  • Solid-phase extraction. Wikipedia.[Link]

  • LCMS Challenges with HILIC Mobile Phases from Salt Buildup and Ion Suppression Explained - Tips & Suggestions. MicroSolv.[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC - NIH.[Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

  • Ion suppression in mass spectrometry. Semantic Scholar.[Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH.[Link]

  • Post-column infusion experiment for evaluation of ion suppression... ResearchGate.[Link]

  • Bioanalytical Method Validation. FDA.[Link]

  • Optimizing the Agilent Multimode Source. Agilent.[Link]

  • SPE Method Development Tips and Tricks. Agilent.[Link]

  • Guidance for Industry. Regulations.gov.[Link]

  • Strategies for avoiding saturation effects in ESI-MS. UVIC.[Link]

  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate.[Link]

  • HILIC beats ion pairing for aminoglycosides. Wiley Analytical Science.[Link]

  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid.[Link]

  • Hydrophilic interaction chromatography. Wikipedia.[Link]

  • What You Need to Know About HILIC. LCGC International.[Link]

  • 4-Keto Ibutilide. Pharmaffiliates.[Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.[Link]

  • Ion suppression in mass spectrometry. PubMed.[Link]

  • Ion Suppression in Mass Spectrometry. ResearchGate.[Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.[Link]

  • Qualitative Analysis of Drug Metabolites Using LCMS-9050. Shimadzu.[Link]

  • ibutilide. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Ibutilide. Wikipedia.[Link]

  • Ibutilide. PubChem - NIH.[Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.[Link]

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  • Corvert® ibutilide fumarate injection. Pfizer.[Link]

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Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 4-Keto Ibutilide in HPLC

Prepared by: Senior Application Scientist, Chromatography Division This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape—spec...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chromatography Division

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape—specifically tailing, fronting, or splitting—during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Keto Ibutilide. As an analogue of Ibutilide, 4-Keto Ibutilide is a basic compound containing a tertiary amine functional group, which makes it particularly susceptible to undesirable interactions with standard silica-based reversed-phase columns[1][2][3]. This guide follows a logical, cause-and-effect framework to diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 4-Keto Ibutilide peak is exhibiting significant tailing. What is the primary cause and what should be my first corrective action?

A1: Severe peak tailing for a basic compound like 4-Keto Ibutilide is most commonly caused by secondary-site interactions, specifically between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][6]

The Mechanism: In a typical reversed-phase mobile phase (pH > 3), a portion of the surface silanol groups on the silica packing material become deprotonated and negatively charged.[4] Your basic analyte, 4-Keto Ibutilide, will be protonated and positively charged (BH⁺). This leads to a strong, secondary ionic interaction in addition to the desired primary hydrophobic interaction with the C18 or C8 stationary phase.[7] Because this ionic interaction is kinetically slow and occurs at a limited number of sites, a fraction of the analyte molecules are retained longer, resulting in a skewed or "tailing" peak.[8]

Your First Corrective Action: The most powerful tool to mitigate this issue is the immediate optimization of your mobile phase pH .[9][10] By controlling the pH, you can directly influence the ionization state of both the analyte and the problematic silanol groups.

G cluster_0 Problem: Uncontrolled pH (e.g., pH 4-7) cluster_1 Solution: Optimized pH (e.g., pH < 3.5) Analyte_P 4-Keto Ibutilide (BH+) Positively Charged Interaction_P Strong Secondary Ionic Interaction Analyte_P->Interaction_P Attraction Silanol_P Residual Silanol (Si-O-) Ionized & Negatively Charged Silanol_P->Interaction_P Result_P Severe Peak Tailing Interaction_P->Result_P Causes Analyte_S 4-Keto Ibutilide (BH+) Positively Charged Interaction_S Primary Hydrophobic Interaction (C18) Analyte_S->Interaction_S Desired Interaction Silanol_S Residual Silanol (Si-OH) Protonated & Neutral Result_S Symmetrical Peak Interaction_S->Result_S Yields

Caption: The effect of mobile phase pH on silanol interactions.

Q2: How do I select the optimal mobile phase pH and buffer for analyzing 4-Keto Ibutilide?

A2: The goal is to find a pH range where the analyte is in a single, stable ionic state and the unwanted silanol interactions are suppressed. For a basic compound, the most robust approach is to operate at a low pH.

Strategy: Suppress Silanol Ionization By lowering the mobile phase pH to a value between 2.5 and 3.5 , you ensure that the vast majority of residual silanol groups are protonated (Si-OH) and therefore electrically neutral.[11] This effectively eliminates the root cause of the strong ionic secondary interaction. At this low pH, your basic analyte will be fully and consistently protonated (BH⁺), leading to stable retention and improved peak shape.

Important Considerations:

  • Avoid the pKa: Operating at a pH close to the analyte's pKa will result in the compound existing as a mixture of ionized and unionized forms, which can cause severe peak splitting or broadening.[12][13]

  • Buffer Capacity: Do not simply adjust the pH with an acid. Use a buffer to maintain a stable and consistent pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[4]

  • Column Stability: Ensure your column is rated for use at low pH. Most modern silica-based columns are stable down to pH 2, but prolonged use outside the recommended range (typically pH 2-8) can degrade the stationary phase.[10][14]

Table 1: Recommended Low-pH Buffers for 4-Keto Ibutilide Analysis

Buffer System Typical Concentration Buffering Range (pKa) Notes & Compatibility
Formic Acid / Formate 10-25 mM (0.1% v/v) 2.75 - 4.75 Excellent choice for LC-MS compatibility due to its volatility.[15]
Trifluoroacetic Acid (TFA) 10-20 mM (0.05-0.1% v/v) ~2.0 (acts as ion-pair) Very effective at improving peak shape but can cause ion suppression in LC-MS.[16]

| Phosphoric Acid / Phosphate | 10-50 mM | 1.14 - 3.14 | Provides excellent buffering capacity but is non-volatile and not suitable for LC-MS. Can precipitate with high organic content.[17] |

Q3: I've optimized the mobile phase to pH 3.0 with a buffer, but some peak tailing persists. What is my next step?

A3: If pH optimization alone is insufficient, the next step is to address the remaining active silanols by introducing a mobile phase additive . These additives work by competing with your analyte for the active sites.

Option 1: Use a Competing Base (Silanol Blocker) Adding a small concentration of a basic additive, such as Triethylamine (TEA) , can dramatically improve peak shape.[16] The TEA molecules, being small and basic, will preferentially interact with and "block" the active silanol sites, effectively shielding your 4-Keto Ibutilide analyte from these secondary interactions.

Option 2: Use an Ion-Pairing Reagent This technique is used when the analyte is ionized. You add a reagent to the mobile phase that has an opposite charge to your analyte and a hydrophobic region. For the positively charged 4-Keto Ibutilide, an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is a suitable choice.[18] The reagent forms a neutral ion-pair with the analyte, which then interacts with the reversed-phase stationary phase via a consistent hydrophobic mechanism, improving peak shape and retention.

Table 2: Comparison of Mobile Phase Additives

Additive Type Example Typical Concentration Mechanism of Action Best For
Competing Base Triethylamine (TEA) 10-25 mM Competitively binds to active silanol sites, masking them from the analyte.[16] General purpose peak shape improvement for basic compounds. Simple and effective.

| Ion-Pair Reagent | Sodium 1-Heptanesulfonate | 5-10 mM | Forms a neutral ion-pair with the protonated analyte, which then retains via a pure hydrophobic mechanism.[18][19] | Improving retention and peak shape of highly polar or strongly basic compounds. |

Q4: Could my HPLC column be the problem? How do I select a better column for this analysis?

A4: Absolutely. The column is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds. If you are using an older column (Type A silica) or a non-end-capped column, it will have a high population of active silanols, making your job much harder.[6]

Recommendations for Column Selection:

  • High-Purity, End-Capped Columns: Select a modern column manufactured with high-purity silica (Type B silica), which has lower metal content.[20] Crucially, ensure the column is fully end-capped . End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to many of the residual silanols, rendering them inactive.[5][21]

  • Polar-Embedded or Shielded Columns: These represent a superior technology for basic analytes. They have a polar functional group (e.g., a carbamate or amide) embedded within the C18 or C8 alkyl chain.[22] This polar group helps to shield the analyte from any underlying silanols and can provide alternative selectivity.

  • Hybrid Particle Columns: Columns packed with hybrid silica-organic particles (e.g., Waters XBridge™, SunFire™) offer enhanced chemical stability across a wider pH range (1-12), giving you more flexibility in mobile phase development.[22]

Table 3: Column Technology Comparison for Basic Analytes

Column Technology Key Feature Advantage for 4-Keto Ibutilide Example Phases
Standard End-Capped C18 High-purity silica with TMS end-capping. Good starting point; significantly better than non-end-capped columns. Phenomenex Luna C18(2), Agilent Zorbax Eclipse Plus C18
Polar-Embedded Phase Polar group embedded in the alkyl chain. Excellent peak shape for bases by shielding silanols; allows for use in highly aqueous mobile phases.[22] Waters SymmetryShield™ RP18, Phenomenex Gemini® C18

| Hybrid Particle Technology | Silica-organic hybrid particle. | Extended pH stability allows for method development at higher pH if needed, where analyte is neutral.[22] | Waters XBridge™ BEH C18, Waters SunFire™ C18 |

Q5: My peak isn't tailing, but is split, shouldered, or fronting. What should I investigate?

A5: These issues point to different problems than silanol interactions.

G cluster_causes cluster_solutions start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Split / Shouldered Peak start->Splitting Sol_Tailing 1. Check Mobile Phase pH 2. Add Additive (TEA) 3. Evaluate Column Choice Tailing->Sol_Tailing Investigate Sol_Fronting 1. Reduce Sample Concentration 2. Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting Investigate Sol_Splitting 1. Check for Column Void/Blockage (Replace Frit/Guard Column) 2. Ensure pH is not near pKa Splitting->Sol_Splitting Investigate

Caption: Troubleshooting logic for different peak shape issues.

  • Split or Shouldered Peaks:

    • Column Void/Frit Blockage: The most common physical cause is a disturbance in the column packing bed at the inlet, or a partially blocked inlet frit.[11] First, try reversing and flushing the column (disconnected from the detector). If that fails, replace the inlet frit or, more simply, replace the column. Using a guard column is the best way to prevent this.[23]

    • Chemical Cause (pH near pKa): As mentioned, if your mobile phase pH is too close to the pKa of 4-Keto Ibutilide, you will have two forms of the molecule eluting closely together, appearing as a split or shouldered peak.[12] Ensure your pH is at least 1.5-2 units away from the pKa.

  • Peak Fronting:

    • Mass Overload: You have injected too much sample onto the column, saturating the stationary phase.[16] The peak shape should become symmetrical upon diluting your sample 10-fold and re-injecting.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile while the mobile phase is 30% Acetonitrile), it will interfere with the partitioning process at the column head.[24] Ideally, dissolve your sample in the mobile phase itself.

Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
  • Preparation of Stock Buffers: Prepare 100 mM aqueous stock solutions of ammonium formate and ammonium acetate.

  • Initial Mobile Phase Preparation (pH 3.0):

    • To 900 mL of HPLC-grade water, add 100 mL of the 100 mM ammonium formate stock to create a 10 mM solution.

    • Adjust the pH of this aqueous solution to 3.0 ± 0.05 using 0.1 M formic acid.

    • This is your aqueous component (Solvent A). Your organic component is Acetonitrile or Methanol (Solvent B).

  • System Equilibration: Equilibrate your C18 column with your starting gradient conditions (e.g., 95:5 A:B) for at least 15-20 column volumes.

  • Test Injection: Inject your 4-Keto Ibutilide standard and evaluate the peak shape (calculate the USP Tailing Factor).

  • Iterative Adjustment: If tailing persists, incrementally lower the pH of Solvent A to 2.8, then 2.5, re-equilibrating and injecting at each step. Document the tailing factor and retention time at each pH.

  • Final Selection: Choose the pH that provides the best balance of peak symmetry (Tailing Factor closest to 1.0) and acceptable retention time.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
  • Select Optimal pH: Begin with the optimized buffered mobile phase from Protocol 1 (e.g., 10 mM Ammonium Formate, pH 3.0).

  • Prepare Additive-Spiked Mobile Phase:

    • To your 1 L preparation of the aqueous mobile phase (Solvent A), add 1.4 mL of Triethylamine (for a concentration of ~10 mM).

    • Re-adjust the pH to your target value (e.g., 3.0) using the corresponding acid (e.g., formic acid). TEA is basic and will raise the initial pH.

  • Thorough Equilibration: It is critical to flush the entire HPLC system, including the pump, lines, and especially the column, with the new TEA-containing mobile phase for an extended period (at least 30-40 column volumes). The additive needs time to fully coat the active sites.

  • Comparative Injection: Inject your standard and compare the peak shape directly to the result obtained without TEA. A significant reduction in tailing should be observed.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Shimadzu. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • HPLC Peak Tailing | 5 Most Common Causes. (2025, December 22). YouTube.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • Dolan, J. W., & Snyder, L. R. (1989).
  • YouTube. (2025, November 13). EP-5: The “Best” HPLC Columns for Pharmaceutical Analysis (17- minute video).
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes.
  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • ChemComplete. (2020, October 31). Introduction to HPLC - Lecture 4: Ion Pair Chromatography.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • GenTech Scientific. (2020, April 24). Different Types of HPLC Columns Used in Analysis.
  • Pharmaffiliates. (n.d.). 4-Keto Ibutilide.
  • King-Pharm. (n.d.). 4-Keto Ibutilide.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ibutilide.
  • Wikipedia. (n.d.). Ibutilide.
  • PubChem. (n.d.). Ibutilide.
  • MedKoo Biosciences. (n.d.). Ibutilide.
  • Hsu, C. L., & Walters, R. R. (1995). Assay of the enantiomers of ibutilide and artilide using solid-phase extraction, derivatization, and achiral-chiral column-switching high-performance liquid chromatography.
  • Chemsrc. (2025, August 24). ibutilide.
  • Pfizer. (n.d.). Corvert® ibutilide fumarate injection.
  • Chen, Y. L., et al. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Molecules, 19(12), 20545–20561.
  • Attimarad, M., et al. (2025, October 30). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1, 2-Phenylene Diamine As A Derivatizing Reagent.

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Troubleshooting

Technical Support Center: A Researcher's Guide to 4-Keto Ibutilide Sample Integrity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Keto Ibutilide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Keto Ibutilide. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to minimize degradation during sample preparation, ensuring the accuracy and reliability of your experimental results. As your partner in research, we understand the critical importance of sample integrity and are committed to helping you navigate the complexities of your analytical workflows.

Introduction to 4-Keto Ibutilide and its Stability Challenges

4-Keto Ibutilide, identified as Ibutilide Related Compound B with the CAS Number 160087-98-9 and the IUPAC name N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide, is a molecule of significant interest in pharmaceutical research, likely as a metabolite or derivative of the antiarrhythmic drug Ibutilide.[1][2][3] The structure of 4-Keto Ibutilide, featuring a β-hydroxy amide and a sulfonamide group, presents inherent stability challenges that can lead to degradation if not handled properly during sample collection, processing, and storage. Understanding the potential degradation pathways is the first step toward mitigating these risks.

This guide will provide a comprehensive overview of the factors that can influence the stability of 4-Keto Ibutilide and offer detailed protocols and troubleshooting advice to maintain its integrity throughout your analytical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Keto Ibutilide during sample preparation?

A1: The degradation of 4-Keto Ibutilide is primarily influenced by three main factors: pH, temperature, and light exposure. The presence of a sulfonamide group makes the molecule susceptible to hydrolysis, particularly under acidic or alkaline conditions.[4][5][6] The β-hydroxy amide functional group can also be prone to degradation. Additionally, elevated temperatures can accelerate the rate of all chemical degradation reactions, while exposure to UV light can induce photodegradation, a known issue for sulfonamide-containing compounds.[7][8][9]

Q2: What is the optimal pH range for handling and storing samples containing 4-Keto Ibutilide?

Q3: How should I store my biological samples (plasma, urine) to ensure the long-term stability of 4-Keto Ibutilide?

A3: For long-term storage, samples should be kept at ultra-low temperatures, ideally -80°C.[11][12] This minimizes enzymatic activity and slows down chemical degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable, but freezing is always preferred to ensure maximum stability.[13] It is also critical to minimize freeze-thaw cycles, as these can accelerate degradation.[11] We recommend aliquoting samples into single-use vials before the initial freezing.

Q4: Are there any specific precautions I should take regarding light exposure?

A4: Yes, as a compound containing a sulfonamide moiety, 4-Keto Ibutilide may be susceptible to photodegradation.[7][8] All sample collection, handling, and processing steps should be performed under amber or low-light conditions. Use amber-colored collection tubes and vials for storage to protect the analyte from light exposure.[14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of 4-Keto Ibutilide after Solid-Phase Extraction (SPE). 1. Suboptimal pH during sample loading: If the pH is too high or too low, the analyte may not be in the correct ionization state for retention on the sorbent. 2. Inappropriate SPE sorbent: The chosen sorbent may not have the correct chemistry for retaining 4-Keto Ibutilide. 3. Inefficient elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.1. Adjust sample pH: Ensure the sample pH is adjusted to the recommended range of 4-7 before loading onto the SPE cartridge.[15] 2. Optimize sorbent selection: For a polar molecule like 4-Keto Ibutilide, a polar or mixed-mode sorbent may be appropriate.[16] Method development with different sorbent types (e.g., C18, mixed-mode cation exchange) is advised. 3. Optimize elution solvent: Increase the polarity or change the pH of the elution solvent to ensure complete elution. A step-wise elution with solvents of increasing strength can be beneficial.[17]
High variability in replicate sample analysis. 1. Inconsistent sample handling: Differences in the time between sample collection and processing, or exposure to varying temperatures and light conditions. 2. Freeze-thaw cycles: Repeated freezing and thawing of the same sample aliquot.1. Standardize your workflow: Implement a strict and consistent protocol for all sample handling steps, from collection to analysis.[14] 2. Aliquot samples: As a best practice, aliquot samples into single-use tubes after the first processing step to avoid multiple freeze-thaw cycles.[11]
Appearance of unknown peaks in the chromatogram close to the 4-Keto Ibutilide peak. 1. On-instrument degradation: The analyte may be degrading in the autosampler or on the analytical column. 2. In-source degradation (for LC-MS/MS): The analyte may be fragmenting in the mass spectrometer's ion source. 3. Presence of degradation products from the sample: The unknown peaks could be actual degradation products formed during sample preparation or storage.1. Cool the autosampler: Set the autosampler temperature to 4°C to minimize degradation of the sample while it awaits injection. 2. Optimize MS source conditions: Adjust parameters such as source temperature and voltages to minimize in-source fragmentation. 3. Perform forced degradation studies: To confirm if the peaks are degradation products, intentionally degrade a standard of 4-Keto Ibutilide under stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatogram with your sample.[18][19]

Experimental Protocols: Best Practices for Sample Preparation

To ensure the highest integrity of your 4-Keto Ibutilide samples, we recommend the following detailed protocols.

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Use amber-colored tubes to protect the sample from light.

  • Immediate Cooling: Place the collected blood samples on ice or in a refrigerated rack immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • pH Adjustment (Optional but Recommended): Check the pH of a small aliquot of the plasma. If it is outside the 4-7 range, adjust the bulk plasma to this range using a suitable buffer (e.g., a phosphate or acetate buffer).

  • Aliquoting and Storage: Aliquot the plasma into pre-labeled, amber-colored, single-use cryovials. Immediately store the aliquots at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 4-Keto Ibutilide from Plasma

This protocol provides a general framework. Optimization will be required based on your specific analytical system.

  • Sample Thawing: Thaw the plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.

  • Protein Precipitation (Optional but Recommended): To a 200 µL plasma aliquot, add 600 µL of ice-cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean tube.

  • Sample Dilution and pH Adjustment: Dilute the supernatant with an appropriate volume of an acidic buffer (e.g., 0.1% formic acid in water) to ensure the final pH is between 4 and 5.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of the acidic buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove any unretained impurities. Follow with a wash using a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 4-Keto Ibutilide from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a solvent that is compatible with your analytical system (e.g., the initial mobile phase of your LC method).

Visualizing the Workflow: A Path to Sample Integrity

To help you visualize the critical steps in minimizing degradation, the following workflow diagram outlines the recommended sample handling and preparation process.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_extraction Sample Extraction (SPE) Collect Collect Blood (Amber Tubes, Anticoagulant) Cool Immediate Cooling (On Ice) Collect->Cool < 30 mins Centrifuge Centrifuge at 4°C Cool->Centrifuge Separate Separate Plasma Centrifuge->Separate pH_Adjust Adjust pH (4-7) Separate->pH_Adjust Aliquot Aliquot into Single-Use Vials pH_Adjust->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw on Ice Store->Thaw Precipitate Protein Precipitation (Acetonitrile) Thaw->Precipitate Load Load onto SPE Precipitate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS/MS Analysis

Caption: Recommended workflow for minimizing 4-Keto Ibutilide degradation.

Understanding Degradation Pathways

The chemical structure of 4-Keto Ibutilide suggests several potential degradation pathways. Awareness of these pathways is key to developing a robust analytical method.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Keto_Ibutilide 4-Keto Ibutilide Hydrolysis_Product Sulfonamide Cleavage Products Keto_Ibutilide->Hydrolysis_Product Acid/Base Catalyzed Oxidation_Product Oxidized Derivatives Keto_Ibutilide->Oxidation_Product Presence of Oxidants Photo_Product Photodegradation Products Keto_Ibutilide->Photo_Product UV Light Exposure

Caption: Potential degradation pathways for 4-Keto Ibutilide.

By understanding these potential degradation routes and implementing the recommended handling and preparation protocols, you can significantly enhance the quality and reliability of your data. For further assistance or to discuss your specific application, please do not hesitate to contact our technical support team.

References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Analyte Loss During Sample Storage and Preparation. Retrieved from BenchChem website.[11]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 913-919.[4]

  • Fiveable. (n.d.). 3.3 Sample storage and preservation. Analytical Chemistry.[14]

  • Khedr, A., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10863-10873.[5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60753, Ibutilide. Retrieved from PubChem.[20]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 913-919.[6]

  • Borges, K. B., et al. (2013). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Chemical Reviews, 113(8), 6365-6413.[10]

  • Law, B. (2009). Understanding and Improving Solid-Phase Extraction. LCGC International, 22(1), 32-39.[16]

  • Kujawa-Szewieczek, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7414.[21]

  • Lin, C. H., et al. (2010). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials, 182(1-3), 549-555.[7]

  • Voigt, J. V., & Arnold, W. A. (2016). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. Environmental Science & Technology, 50(2), 794-803.[8]

  • Kujawa-Szewieczek, A., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 22(11), 5894.[22]

  • Evans, C. A., et al. (2019). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. European Journal of Cardiovascular Medicine, 9(1).[12]

  • Tan, C., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Applied Catalysis B: Environmental, 210, 88-96.[9]

  • Boye, F., et al. (2019). Stability of Common Biochemical Analytes in Serum when Subjected to Changes in Storage Conditions and Temperature. Journal of Clinical and Laboratory Analysis, 33(3), e22700.[13]

  • National Center for Biotechnology Information. (n.d.). Ibutilide - StatPearls. Retrieved from NCBI Bookshelf.[23]

  • Veeprho. (n.d.). Ibutilide Related Compound B | CAS 160087-98-9. Retrieved from Veeprho website.[1]

  • Venkatasai Life Sciences. (n.d.). Ibutilide USP Related Compound B | 160087-98-9. Retrieved from Venkatasai Life Sciences website.[2]

  • Pharmaffiliates. (n.d.). CAS No : 160087-98-9| Chemical Name : 4-Keto Ibutilide. Retrieved from Pharmaffiliates website.[24]

  • Sriramchem. (n.d.). Ibutilide USP Related Compound B. Retrieved from Sriramchem website.[3]

  • Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube.[17]

  • Zareba, S., & Gierczyk, B. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Molecules, 26(3), 644.[15]

  • Alsante, K. M., et al. (2014). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Journal of Pharmaceutical and Biomedical Analysis, 96, 221-230.[18]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-3.

  • Te-Hao, K., et al. (2017). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 89(17), 9095-9102.[25]

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Optimization

Technical Support Center: Enhancing the Sensitivity of 4-Keto Ibutilide Detection Methods

Welcome to the technical support center dedicated to advancing the analytical detection of 4-Keto Ibutilide. As the primary ketone metabolite of the Class III antiarrhythmic agent Ibutilide, accurate and sensitive quanti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing the analytical detection of 4-Keto Ibutilide. As the primary ketone metabolite of the Class III antiarrhythmic agent Ibutilide, accurate and sensitive quantification of 4-Keto Ibutilide is critical for comprehensive pharmacokinetic (PK) and metabolic studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and troubleshoot common challenges encountered during experimental workflows.

Ibutilide undergoes hepatic metabolism, resulting in eight metabolites, with 4-Keto Ibutilide being a key product of oxidation.[4][5][6] Given that drug metabolites are often present at much lower concentrations than the parent drug, highly sensitive analytical techniques are required for their detection in complex biological matrices like plasma, serum, and urine.[2][7] This resource provides in-depth, experience-driven guidance to enhance the sensitivity of your detection methods, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that researchers face when developing and optimizing assays for 4-Keto Ibutilide.

Q1: What are the primary challenges in achieving high sensitivity for 4-Keto Ibutilide detection?

A1: The primary challenges stem from its low physiological concentrations in complex biological matrices.[2] Key difficulties include:

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of 4-Keto Ibutilide in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, reduced sensitivity and accuracy.[7]

  • Low Abundance: As a metabolite, 4-Keto Ibutilide is often present at pico- to nanogram per milliliter levels, pushing the limits of instrument detection.[7]

  • Analyte Stability: Metabolites can be unstable and may degrade during sample collection, storage, and preparation, leading to inaccurate quantification.[2]

  • Co-elution with Interfering Substances: In chromatographic separations, other compounds from the matrix may co-elute with 4-Keto Ibutilide, obscuring its signal.[1]

Q2: Which analytical technique is most recommended for high-sensitivity detection of 4-Keto Ibutilide?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 4-Keto Ibutilide in biological samples.[1] This is due to its high selectivity, sensitivity, and ability to handle complex mixtures.[8] When optimized, LC-MS/MS can achieve Limits of Quantification (LOQ) in the sub-ng/mL range, which is often necessary for metabolite analysis.[9]

Q3: How can I minimize matrix effects to improve the sensitivity of my LC-MS/MS assay?

A3: Minimizing matrix effects is crucial for enhancing sensitivity.[10] Consider the following strategies:

  • Effective Sample Preparation: Implement robust sample preparation techniques to remove interfering substances. While protein precipitation is a common first step, more advanced methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide cleaner extracts.[11][12][13] Products like Captiva EMR—Lipid can selectively remove lipids, which are a major source of matrix effects.[14]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of 4-Keto Ibutilide from known matrix components.[15] Using smaller particle size columns or micro/nano-LC can improve resolution and sensitivity.[16]

  • Use of an Appropriate Internal Standard (IS): A stable isotopically labeled (SIL) internal standard for 4-Keto Ibutilide is the ideal choice.[17] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used.[7]

Q4: Can immunoassays be used for 4-Keto Ibutilide detection, and what are their limitations?

A4: Immunoassays, such as ELISA, can be developed for small molecules and offer advantages like high throughput and no need for extensive sample preparation.[18][19] However, they also present challenges:

  • Antibody Development: Developing a highly specific antibody to a small molecule like 4-Keto Ibutilide can be difficult and time-consuming.[20]

  • Cross-Reactivity: The antibody may cross-react with the parent drug, Ibutilide, or other metabolites, leading to a lack of specificity.

  • Sensitivity Limitations: While some immunoassays are very sensitive, they may not reach the low LOQs achievable with a well-optimized LC-MS/MS method.[20] Competitive immunoassay formats, typically used for small molecules, often have lower sensitivity than non-competitive formats.[20][21]

Troubleshooting Guides

This section provides structured troubleshooting advice for specific issues you may encounter during your experiments.

Scenario 1: Low Signal Intensity or Inability to Detect 4-Keto Ibutilide

Problem: You are experiencing a weak signal or no detectable peak for 4-Keto Ibutilide, even in spiked samples.

Troubleshooting Workflow

Caption: Workflow for troubleshooting low signal intensity.

Detailed Steps & Explanations
  • Mass Spectrometer Performance:

    • Probable Cause: The mass spectrometer may be out of tune or calibration, leading to poor sensitivity.

    • Solution: Perform a system suitability check and recalibrate the instrument according to the manufacturer's guidelines. Ensure you are using the correct precursor and product ion transitions for 4-Keto Ibutilide in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation Inefficiency:

    • Probable Cause: The chosen sample preparation method (e.g., simple protein precipitation) may not be effectively removing interferences or could be leading to analyte loss.[11]

    • Solution: Transition to a more robust sample preparation technique. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex biological samples and can also be used to concentrate the analyte.[12] Evaluate different SPE sorbents (e.g., C18, mixed-mode) to find the one with the best recovery for 4-Keto Ibutilide.

  • Suboptimal Chromatographic Conditions:

    • Probable Cause: Poor peak shape (e.g., broad or tailing peaks) reduces the signal-to-noise ratio. Co-elution with a highly abundant matrix component can also suppress the analyte's signal.

    • Solution: Optimize the LC method. Experiment with different mobile phase compositions (e.g., varying the organic solvent or pH).[22] A slower gradient can improve resolution. Consider using a column with a different stationary phase chemistry to alter selectivity.[15]

  • Inefficient Ionization:

    • Probable Cause: The settings for the electrospray ionization (ESI) source are not optimal for 4-Keto Ibutilide.

    • Solution: Systematically optimize ESI source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage.[10] This can be done by infusing a standard solution of 4-Keto Ibutilide and adjusting parameters to maximize the signal.

Scenario 2: High Variability and Poor Reproducibility in Quantification

Problem: You are observing significant variation in the quantified amounts of 4-Keto Ibutilide across replicate injections or between different sample batches.

Troubleshooting Workflow

Caption: Workflow for troubleshooting high variability.

Detailed Steps & Explanations
  • Internal Standard Issues:

    • Probable Cause: The internal standard (IS) is not behaving like the analyte, or it is unstable.[7]

    • Solution: The best practice is to use a stable isotopically labeled (SIL) internal standard for 4-Keto Ibutilide, as it has nearly identical chemical properties and chromatographic behavior.[17] If using a structural analog, ensure it does not suffer from its own unique matrix effects or instability.

  • Inconsistent Sample Preparation:

    • Probable Cause: Manual sample preparation steps, such as pipetting or evaporation, can introduce variability.

    • Solution: Where possible, use automated liquid handling systems to improve precision. If performing manual extraction, ensure all steps are performed consistently. A validation of the extraction recovery should be performed to confirm its consistency.

  • Sample Carryover:

    • Probable Cause: The analyte from a high-concentration sample may adsorb to surfaces in the autosampler or column and then elute during a subsequent injection of a low-concentration sample.[7]

    • Solution: Optimize the autosampler wash procedure. Use a strong organic solvent in the wash solution. Injecting a blank sample after each high-concentration standard or sample can help identify and quantify carryover.

  • Analyte Instability:

    • Probable Cause: 4-Keto Ibutilide may be degrading in the biological matrix or in the final extract.[2]

    • Solution: Conduct stability studies at various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) to assess the stability of 4-Keto Ibutilide. If instability is observed, adjust sample handling procedures, such as keeping samples on ice and minimizing time before analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for SPE to clean up plasma samples for LC-MS/MS analysis of 4-Keto Ibutilide.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute 4-Keto Ibutilide and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation can significantly impact the Lower Limit of Quantification (LLOQ).

Sample Preparation MethodTypical LLOQ (ng/mL)Relative Matrix Effect (%)Recovery (%)
Protein Precipitation (PPT)1 - 560 - 85> 90
Liquid-Liquid Extraction (LLE)0.5 - 285 - 10575 - 90
Solid-Phase Extraction (SPE)0.1 - 190 - 11080 - 95
PPT + Lipid Removal (e.g., EMR-Lipid)0.2 - 1.595 - 105> 90

Note: These are typical values and may vary depending on the specific LC-MS/MS system and method optimization.

References

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available from: [Link]

  • Sharma, G. N., et al. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. ALWSCI. Available from: [Link]

  • Quantitative analysis of drug metabolites in biological samples. SlideShare. Available from: [Link]

  • Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. Metabolites. Available from: [Link]

  • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. FEBS Journal. Available from: [Link]

  • Cui, X., et al. Development of immunoassays for multi-residue detection of small molecule compounds. Food and Agricultural Immunology. Available from: [Link]

  • Immunoassays - Analytical Toxicology. Clarke's Analysis of Drugs and Poisons. Available from: [Link]

  • Application of the HPLC-ELSD technique for the determination of major metabolites of ibuprofen and creatinine in human urine. Scientific Reports. Available from: [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available from: [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available from: [Link]

  • Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available from: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available from: [Link]

  • Hsu, C. L., & Walters, R. R. Assay of the enantiomers of ibutilide and artilide using solid-phase extraction, derivatization, and achiral-chiral column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • High Performance Liquid Chromatography Method for Determination of Trace Amount of Ibutilide Fumarate in Pharmaceutical Manufac. ResearchGate. Available from: [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. Available from: [Link]

  • High Performance Liquid Chromatography Method for Determination of Trace Amount of Ibutilide Fumarate in Pharmaceutical Manufacturing Environments. ResearchGate. Available from: [Link]

  • Sample Preparation for Drug Metabolism Studies. ResearchGate. Available from: [Link]

  • Ibutilide. PubChem. Available from: [Link]

  • 4-Keto Ibutilide. Pharmaffiliates. Available from: [Link]

  • Ibutilide. StatPearls. Available from: [Link]

  • Advances in Sample Extraction. Analytical Chemistry. Available from: [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites. Available from: [Link]

  • ibutilide. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Drug-Drug Interaction Studies of Ibutilide Fumarate with Verapamil and Stability Indicating Method by Chromatographic Techniques. ResearchGate. Available from: [Link]

  • Ibutilide: a new class III antiarrhythmic agent. American Journal of Health-System Pharmacy. Available from: [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. Available from: [Link]

  • Ibutilide. Wikipedia. Available from: [Link]

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  • Electrophysiology and pharmacology of ibutilide. The American Journal of Cardiology. Available from: [Link]

  • Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Agilent. Available from: [Link]

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  • LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. Analytica Chimica Acta. Available from: [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B. Available from: [Link]

  • LC/MS-Based Untargeted Metabolomics Analysis in Women with Morbid Obesity and Associated Type 2 Diabetes Mellitus. Metabolites. Available from: [Link]

  • Ibutilide increases the variability and complexity of atrial fibrillation electrograms: antiarrhythmic insights using signal analyses. Journal of Cardiovascular Electrophysiology. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for 4-Keto Ibutilide

Abstract The quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. Ibutilide, a Class III antiarrhythmic agent, undergoe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. Ibutilide, a Class III antiarrhythmic agent, undergoes hepatic metabolism to produce several metabolites, including 4-Keto Ibutilide.[1] Accurate measurement of both the parent drug and its key metabolites is critical for a comprehensive understanding of its efficacy and safety profile. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the cross-validation of bioanalytical methods for 4-Keto Ibutilide. It is designed for researchers, scientists, and drug development professionals to ensure data integrity and consistency when analytical methods evolve, are transferred between laboratories, or when data from different methods must be compared. The principles and protocols herein are grounded in the latest regulatory expectations, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2][3][4]

Introduction: The Bioanalytical Imperative for Ibutilide and 4-Keto Ibutilide

Ibutilide is a potent antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[5] Its mechanism involves prolonging the action potential duration, a hallmark of Class III agents.[5][6] The drug is extensively metabolized in the liver, resulting in one active and several inactive metabolites.[1] The concentration of these metabolites, particularly active ones like 4-Keto Ibutilide, in circulation can contribute to the overall pharmacological and toxicological profile of the drug.

Therefore, robust, well-characterized, and appropriately validated bioanalytical methods are imperative to ensure the reliability of drug concentration data that supports regulatory decisions.[2][4] Throughout a drug's development lifecycle, it is common for bioanalytical methods to be refined or for sample analysis to be conducted across different laboratories or using different techniques. In such instances, cross-validation is essential to demonstrate that the data obtained from the different methods are comparable, ensuring the continuity and integrity of the clinical and nonclinical study data.[7][8]

This guide will explore the practical application of cross-validation for 4-Keto Ibutilide, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as the reference analytical technique, given its widespread use for its high sensitivity and selectivity.[9][10]

Foundational Bioanalytical Methods for 4-Keto Ibutilide

The quantitative analysis of small molecules like 4-Keto Ibutilide in complex biological matrices such as plasma or serum is predominantly achieved using LC-MS/MS. This technique offers an unparalleled combination of specificity, sensitivity, and speed.[9]

The Principle of LC-MS/MS

An LC-MS/MS based method involves three key stages:

  • Sample Preparation: The initial and most critical step is to isolate the analyte of interest from the complex biological matrix. This involves removing proteins and other interfering substances. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the physicochemical properties of 4-Keto Ibutilide, the required sensitivity, and throughput needs.

  • Chromatographic Separation (LC): The prepared sample extract is injected into a high-performance liquid chromatography system. The analyte is separated from residual matrix components on an analytical column. The choice of column (e.g., C18) and mobile phase composition is optimized during method development to achieve a sharp peak shape and retention time for 4-Keto Ibutilide, ensuring it is separated from any isomeric or interfering compounds.

  • Detection (MS/MS): As the analyte elutes from the LC column, it enters the mass spectrometer. It is ionized (typically using Electrospray Ionization - ESI), and a specific precursor ion corresponding to 4-Keto Ibutilide is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[11]

Method Validation: The Pre-requisite for Cross-Validation

Before any cross-validation can be performed, each analytical method must undergo a full validation to demonstrate it is suitable for its intended purpose.[12] This is performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline.[13][14]

Table 1: Key Parameters for Full Bioanalytical Method Validation (Based on ICH M10)

ParameterDescriptionTypical Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte in blank samples.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).For Quality Control (QC) samples, mean accuracy within ±15% of nominal; precision (CV%) ≤15%. For the LLOQ, within ±20% and ≤20%, respectively.[15]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20%.
Stability The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The CV of the matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.

Cross-Validation: Ensuring Methodological Consistency

Cross-validation is the process of comparing two distinct bioanalytical methods to ascertain whether they provide equivalent quantitative results for the same set of samples. This process is not a substitute for full validation but is a crucial step to bridge data generated under different analytical conditions.

When is Cross-Validation Required?

According to regulatory guidelines, cross-validation is necessary in several scenarios:

  • Method Transfer: When a validated analytical method is transferred from one laboratory to another (e.g., from a sponsor to a Contract Research Organization - CRO).

  • Change in Methodology: When significant changes are made to a validated method, such as a change in the analytical platform (e.g., LC-MS/MS to a different model), detection system, or sample extraction procedure.

  • Comparative Data Analysis: When data from different studies, which used different analytical methods, need to be combined or compared in a regulatory submission.[7][8]

Caption: Logical relationship between validation types.

Hypothetical Scenario: Cross-Validation for 4-Keto Ibutilide

Let's consider a scenario where a pharmaceutical company has developed and validated an LC-MS/MS method for 4-Keto Ibutilide in human plasma (Method A ). For a new large-scale clinical trial, the analysis is transferred to a CRO that uses a newer, more sensitive UHPLC-MS/MS system. The CRO validates their own method (Method B ). A cross-validation is now mandatory to ensure that the data generated by the CRO (Method B) is comparable to the data that would have been generated by the original method (Method A).

Table 2: Comparison of Hypothetical Method Performance Parameters

ParameterMethod A (Original LC-MS/MS)Method B (New UHPLC-MS/MS)
System Standard HPLC with Triple Quadrupole MSUHPLC with High-Sensitivity Triple Quadrupole MS
Sample Volume 200 µL50 µL
Extraction Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Run Time 5.0 minutes2.5 minutes
LLOQ 0.5 ng/mL0.1 ng/mL
Accuracy (QC) 92.5% - 108.1%95.3% - 104.5%
Precision (QC) ≤ 9.8% CV≤ 7.5% CV

Experimental Design and Protocol for Cross-Validation

The goal is to analyze the same set of quality control (QC) samples and incurred (study) samples with both Method A (the reference method) and Method B (the comparator method).[15]

Experimental Workflow

Caption: Experimental workflow for cross-validation.

Step-by-Step Protocol

1. Sample Selection:

  • Prepare QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high. Prepare at least six replicates per level.

  • Select a minimum of 20 incurred samples from a relevant clinical or nonclinical study. These are essential as they represent the true state of study samples, including potential protein binding and metabolite profiles.

2. Analysis:

  • Analyze the selected QC and incurred samples using the validated reference method (Method A).

  • Separately, analyze the same set of QC and incurred samples using the validated comparator method (Method B).

  • Each analytical run must include a full calibration curve and its own set of intra-run QCs to be considered valid.

3. Data Processing and Statistical Analysis:

  • For the QC samples, calculate the mean concentration for each level as determined by both methods.

  • Calculate the percentage difference for each QC level using the formula: % Difference = ((Mean Conc. Method B - Mean Conc. Method A) / ((Mean Conc. Method B + Mean Conc. Method A) / 2)) * 100

  • For the incurred samples, calculate the percentage difference for each individual sample using the same formula.

Acceptance Criteria

The acceptance criteria are based on regulatory guidelines to ensure the methods are concordant.

  • For QC Samples: The mean concentration obtained by the comparator method should be within ±15% of the mean concentration obtained by the reference method for at least two-thirds of the QC samples.

  • For Incurred Samples: The percentage difference for at least 67% (two-thirds) of the individual samples should be within ±20% .

Table 3: Example Cross-Validation Results for 4-Keto Ibutilide

Sample TypeConcentration LevelMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% DifferencePass/Fail
QC (n=6)Low (1.5 ng/mL)1.481.55+4.6%Pass
QC (n=6)Mid (50 ng/mL)51.249.9-2.6%Pass
QC (n=6)High (400 ng/mL)395.5410.2+3.6%Pass
IncurredSample 00125.427.1+6.5%Pass
IncurredSample 002189.2179.8-5.1%Pass
IncurredSample 0035.86.5+11.4%Pass
..................
IncurredSample 02078.188.5+12.5%Pass
Summary 100% of QCs < 15% PASS
Summary 95% (19/20) of Incurred Samples < 20% PASS

Conclusion and Best Practices

The cross-validation of bioanalytical methods is a non-negotiable regulatory requirement that underpins the integrity of data used in drug development. For 4-Keto Ibutilide, ensuring that different analytical methods produce comparable results is essential for accurately characterizing the pharmacokinetic profile of its parent drug, Ibutilide.

Key Takeaways for Researchers:

  • Plan Ahead: Cross-validation should be planned in advance of sample analysis, especially when method transfers are anticipated.[15]

  • Use Both QCs and Incurred Samples: While QCs demonstrate the comparability of the methods under ideal conditions, incurred samples provide the ultimate test of a method's real-world performance.

  • Strict Adherence to Acceptance Criteria: The acceptance criteria provided by guidelines like ICH M10 are not suggestions; they are the industry standard for demonstrating bioanalytical concordance.

By adhering to these principles, scientists can ensure that the bioanalytical data for 4-Keto Ibutilide is robust, reliable, and readily accepted by regulatory authorities, thereby facilitating a smooth and successful drug development program.

References

  • Title: ICH M10 Bioanalytical Method Validation. Source: Bioanalysis Zone. URL: [Link]

  • Title: ICH M10 bioanalytical method validation: the importance of good guidance. Source: Bioanalysis Zone. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: KCAS Bio. URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis m10. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

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  • Title: An integrated bioanalytical method development and validation approach: case studies. Source: National Library of Medicine. URL: [Link]

  • Title: LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Source: SlideShare. URL: [Link]

  • Title: Bioanalytical method validation: An updated review. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Bioanalytical Method Development and Validation Services. Source: Charles River Laboratories. URL: [Link]

  • Title: Ibutilide Increases the Variability and Complexity of Atrial Fibrillation Electrograms: Antiarrhythmic Insights Using Signal Analyses. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Ibutilide. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Ibutilide (Corvert) Considerations for Use. Source: American College of Cardiology. URL: [Link]

  • Title: BA Method Validation: Active Metabolites. Source: BioPharma Services Inc. URL: [Link]

  • Title: Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Source: PubMed. URL: [Link]

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Comparative

A Comparative Analysis of the Cardiac Ion Channel Activity of Ibutilide and its Metabolite, 4-Keto Ibutilide

A Guide for Researchers and Drug Development Professionals In the landscape of antiarrhythmic drug development, a thorough understanding of a compound's interaction with cardiac ion channels is paramount for predicting b...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antiarrhythmic drug development, a thorough understanding of a compound's interaction with cardiac ion channels is paramount for predicting both efficacy and potential proarrhythmic risk. This guide provides a detailed comparison of the cardiac ion channel activity of the Class III antiarrhythmic agent, Ibutilide, and its metabolite, 4-Keto Ibutilide. While extensive electrophysiological data exists for the parent compound, information regarding its metabolites is less comprehensive. This document will synthesize the available evidence, highlighting the well-characterized effects of Ibutilide and extrapolating the likely, albeit attenuated, activity of 4-Keto Ibutilide based on current literature.

Introduction: The Clinical Context of Ibutilide

Ibutilide is an intravenous antiarrhythmic agent primarily indicated for the acute cardioversion of atrial fibrillation and atrial flutter to sinus rhythm.[1][2] As a Class III agent, its principal mechanism of action involves the prolongation of the cardiac action potential duration (APD), thereby increasing the effective refractory period of myocardial cells.[2][3] This effect is crucial for terminating reentrant arrhythmias.[1] However, this same mechanism of action—prolongation of repolarization—is intrinsically linked to the risk of QT interval prolongation and the potential for life-threatening ventricular arrhythmias, most notably Torsades de Pointes (TdP).[1][4]

Ibutilide is metabolized in the liver, resulting in the formation of eight metabolites.[5][6] Among these, only one is reported to be pharmacologically active, sharing electrophysiological properties with the parent drug, although its plasma concentration is less than 10% of that of Ibutilide.[5][6] While not explicitly named in all general reviews, for the purpose of this guide, we will focus on what is known about this active metabolite, often referred to as 4-Keto Ibutilide in more specific metabolic studies, and compare its presumed cardiac ion channel activity to that of its extensively studied parent compound.

Ibutilide: A Dual-Action Agent on Cardiac Ion Channels

The electrophysiological profile of Ibutilide is unique among Class III antiarrhythmics, stemming from its effects on both potassium and sodium channels. This dual action is central to its efficacy and its proarrhythmic potential.

Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr / hERG)

A primary mechanism of Ibutilide's action potential-prolonging effect is the blockade of the rapid component of the delayed rectifier potassium current (IKr).[3] This current, encoded by the human Ether-à-go-go-Related Gene (hERG), plays a critical role in the repolarization of the cardiac action potential. By inhibiting IKr, Ibutilide slows the efflux of potassium ions during phase 3 of the action potential, leading to a significant prolongation of the APD.[3][4] This effect is a hallmark of Class III antiarrhythmic drugs. The blockade of the hERG channel is also the primary reason for the associated risk of TdP.

Activation of the Late Inward Sodium Current (INa-L)

What distinguishes Ibutilide from many other Class III agents is its ability to activate a late, slow inward sodium current (INa-L).[7][8] This sustained inward current during the plateau phase of the action potential further contributes to the prolongation of the APD.[7] The clinical significance of this effect is debated, with some studies suggesting it is a key component of Ibutilide's antiarrhythmic action, while others indicate that IKr blockade is the predominant mechanism.[8]

Effects on Other Cardiac Ion Channels
  • Slowly Activating Delayed Rectifier Potassium Current (IKs): Ibutilide has been shown to have a minimal effect on the slow component of the delayed rectifier potassium current (IKs). This selectivity for IKr over IKs is a common feature of many Class III agents that carry a risk of TdP.

  • L-type Calcium Current (ICa-L): There is some evidence to suggest that Ibutilide may also affect L-type calcium channels, though this is not considered its primary mechanism of action.

The following diagram illustrates the primary sites of action of Ibutilide on cardiac ion channels.

Ibutilide_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane IKr IKr (hERG) Channel INaL Late Na+ Channel IKs IKs Channel ICaL L-Type Ca2+ Channel Ibutilide Ibutilide Ibutilide->IKr Blocks Ibutilide->INaL Activates Ibutilide->IKs Minimal Effect Ibutilide->ICaL Potential Minor Effect

Caption: Primary mechanisms of Ibutilide's action on cardiac ion channels.

4-Keto Ibutilide: An Active but Attenuated Profile

Direct and detailed electrophysiological data for 4-Keto Ibutilide is sparse in publicly available literature. However, based on the consistent description of it being the sole "slightly active" metabolite that shares the electrophysiological properties of a Class III agent, we can infer its likely, albeit significantly weaker, cardiac ion channel activity.[5][6]

It is reasonable to hypothesize that 4-Keto Ibutilide also possesses the dual characteristics of its parent compound:

  • IKr (hERG) Blockade: As it is described to have Class III properties, it likely blocks the IKr channel, contributing to action potential prolongation. However, its potency is expected to be substantially lower than that of Ibutilide.

  • INa-L Activation: It may also share the ability to activate the late inward sodium current, though again, to a much lesser extent than Ibutilide.

The significantly lower plasma concentration (<10% of Ibutilide) combined with its "slight" activity suggests that 4-Keto Ibutilide's contribution to the overall clinical effect and proarrhythmic risk of Ibutilide administration is likely minimal.[5][6]

Quantitative Comparison of Cardiac Ion Channel Activity

The following table summarizes the known and inferred effects of Ibutilide and 4-Keto Ibutilide on key cardiac ion channels. It is important to note the significant data gap for 4-Keto Ibutilide.

Ion ChannelIbutilide EffectPotency (IC50/EC50)4-Keto Ibutilide (Inferred Effect)Potency
IKr (hERG) BlockadeHigh (nM range)BlockadeVery Low (Significantly weaker than Ibutilide)
INa-L ActivationHigh (nM range)ActivationVery Low (Significantly weaker than Ibutilide)
IKs Minimal EffectN/ALikely Minimal to No EffectN/A
ICa-L Potential Minor EffectLowLikely Minimal to No EffectN/A

Data for 4-Keto Ibutilide is inferred from qualitative descriptions in the literature and should be interpreted with caution. N/A: Not Applicable or data not available.

Experimental Protocols for Assessing Cardiac Ion Channel Activity

The characterization of a compound's effect on cardiac ion channels is typically achieved through patch-clamp electrophysiology. The following provides a generalized, step-by-step methodology for assessing the effects of a compound like Ibutilide on the IKr (hERG) current in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel).

Whole-Cell Patch-Clamp Protocol for IKr (hERG) Assessment

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)

  • Test compound stock solution (e.g., Ibutilide in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells to 50-80% confluency on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

  • Giga-seal Formation: Approach a single, healthy cell with the micropipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit a large "tail" current, which is characteristic of hERG channels and is used for quantifying the current amplitude.

    • Repeat this voltage-clamp protocol at a regular interval (e.g., every 15 seconds).

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of the test compound (e.g., Ibutilide).

    • Allow the effect of the compound to reach a steady state.

    • Perform a washout by perfusing with the drug-free external solution.

  • Concentration-Response: Repeat steps 6 and 7 with increasing concentrations of the test compound to construct a concentration-response curve and determine the IC50 value.

The following diagram illustrates the experimental workflow for patch-clamp analysis.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (HEK293-hERG) C Giga-seal Formation A->C B Pipette Fabrication B->C D Whole-Cell Configuration C->D E Voltage-Clamp Protocol (Baseline Recording) D->E F Compound Application E->F G Washout F->G H Measure Tail Current Amplitude G->H I Construct Concentration-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for patch-clamp analysis of ion channel modulation.

Conclusion and Future Directions

Ibutilide's cardiac ion channel activity is well-characterized, with a dual mechanism of IKr blockade and INa-L activation that underpins both its therapeutic efficacy in converting atrial arrhythmias and its potential for proarrhythmic side effects. In stark contrast, the electrophysiological profile of its primary active metabolite, 4-Keto Ibutilide, remains poorly defined in the public domain. Based on the limited available information, it is presumed to have a similar, but substantially weaker, effect on these ion channels, with its low plasma concentration further diminishing its clinical significance.

For a more complete understanding of Ibutilide's overall pharmacological profile, further research is warranted to definitively characterize the cardiac ion channel activity of 4-Keto Ibutilide and its other metabolites. Such studies would provide valuable insights for drug development professionals seeking to design safer and more effective antiarrhythmic agents by optimizing the balance between therapeutic and adverse ion channel effects.

References

  • Murray, K. T. (1998). Ibutilide. Circulation, 97(5), 493–497. [Link]

  • Kowey, P. R., VanderLugt, J. T., & Luderer, J. R. (1996). Electrophysiology and pharmacology of ibutilide. The American Journal of Cardiology, 78(8A), 46–52. [Link]

  • Stambler, B. S., Wood, M. A., & Ellenbogen, K. A. (1997). Antiarrhythmic Actions of Intravenous Ibutilide Compared With Procainamide During Human Atrial Flutter and Fibrillation. Circulation, 96(12), 4298–4306. [Link]

  • StatPearls. (2024). Ibutilide. National Center for Biotechnology Information. [Link]

  • Glatter, K. A., Dorostkar, P. C., Yang, Y., Lee, R. J., Van Hare, G. F., Keung, E., Modin, G., & Scheinman, M. M. (2001). Electrophysiological effects of ibutilide in patients with accessory pathways. Circulation, 104(16), 1933–1939. [Link]

  • Wood, M. A., Fuller, I., & Hong, A. (2000). Effects of sodium channel blockade on ibutilide induced prolongation of repolarization in the isolated rabbit ventricle. Journal of Interventional Cardiac Electrophysiology, 4(3), 481–487. [Link]

  • Roden, D. M. (1996). Ibutilide and the Treatment of Atrial Arrhythmias. Circulation, 94(7), 1499–1501. [Link]

  • Hancox, J. C., & Mitcheson, J. S. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13208. [Link]

  • Stambler, B. S., Wood, M. A., & Ellenbogen, K. A. (1997). Antiarrhythmic Actions of Intravenous Ibutilide Compared With Procainamide During Human Atrial Flutter and Fibrillation: Electrophysiological Determinants of Enhanced Conversion Efficacy. Circulation, 96(12), 4298–4306. [Link]

  • Geringer, C. D., & Gadhoke, A. (2000). The actions of ibutilide and class Ic drugs on the slow sodium channel: new insights regarding individual pharmacologic effects elucidated through combination therapies. Journal of Clinical Pharmacology, 40(12 Pt 1), 1361–1368. [Link]

  • Perry, M., de Groot, M. J., Helliwell, R., Tristani-Firouzi, M., Sanguinetti, M. C., & Mitcheson, J. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology, 66(2), 240–249. [Link]

  • Sanguinetti, M. C., & Jurkiewicz, N. K. (1996). Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides. Circulation Research, 78(3), 499–503. [Link]

  • Vlachos, K., Marai, I., & Letsas, K. P. (2011). Ibutilide for the Cardioversion of Paroxysmal Atrial Fibrillation during Radiofrequency Ablation of Supraventricular Tachycardias. Cardiology Research and Practice, 2011, 951406. [Link]

  • Wu, L., Ma, J., Li, H., Wang, C., Grandi, E., Zhang, P., Luo, A., & Shryock, J. C. (2016). Increased Late Sodium Current Contributes to the Electrophysiological Effects of Chronic, but Not Acute, Dofetilide Administration. Journal of the American Heart Association, 5(11), e003952. [Link]

  • Du, C., & El-Sherif, N. (2014). Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis. Journal of Cardiovascular Electrophysiology, 25(1), 89–96. [Link]

  • Antzelevitch, C., & Burashnikov, A. (2011). Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation. Journal of Atrial Fibrillation, 4(2), 302. [Link]

  • Paul, A. A., Witchel, H. J., & Hancox, J. C. (2012). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Molecular Pharmacology, 81(2), 223–234. [Link]

  • Sanguinetti, M. C. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular pharmacology, 66(2), 240-249. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of 4-Keto Ibutilide as a Certified Reference Material

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Ibutilide and its Metabolites Ibutilide is a Class III antiarrhythmic agent administered intravenously...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Ibutilide and its Metabolites

Ibutilide is a Class III antiarrhythmic agent administered intravenously for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its mechanism of action involves the prolongation of the cardiac action potential, primarily by activating a slow, inward sodium current.[3][4] The clinical application of Ibutilide necessitates stringent quality control to ensure its efficacy and, critically, its safety, given the potential for proarrhythmic events such as torsades de pointes.[5][6]

The metabolic pathway of Ibutilide is primarily hepatic, leading to the formation of at least eight distinct metabolites.[1][5][7] While most are inactive, understanding and controlling these related substances is a cornerstone of pharmaceutical quality assurance. Among these, 4-Keto Ibutilide, a product of oxidation on the butyl side chain, represents a key impurity and potential degradant. The availability of a highly characterized, certified reference material (CRM) for 4-Keto Ibutilide is therefore not merely beneficial but essential for the accurate quantification and control of impurities in Ibutilide drug substance and product, aligning with global regulatory expectations for drug safety and quality.

This guide provides an in-depth validation strategy for establishing 4-Keto Ibutilide as a CRM. We will explore the necessary experimental framework, from initial synthesis and structural elucidation to the comparative analytical performance data required for certification.

The Role of Certified Reference Materials in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, a Certified Reference Material is the bedrock of analytical accuracy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate that analytical methods be validated using well-characterized reference standards.[8] These standards serve several critical functions:

  • Identity Confirmation: To confirm the identity of the active pharmaceutical ingredient (API) and its related substances.

  • Purity Assessment: To accurately quantify impurities and degradation products.

  • Potency Determination (Assay): To measure the concentration of the API in the final drug product.

A CRM must be of the highest possible purity and its properties must be rigorously characterized, as any uncertainty in the reference standard directly translates to uncertainty in every measurement made using it.[8][9] The qualification of a new CRM is a multi-step, evidence-based process designed to establish this high degree of certainty.

CRM_Qualification_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Characterization cluster_certification Phase 3: Certification & Use Synthesis Target Molecule Synthesis Purification Multi-Step Purification Synthesis->Purification Crude Product Identity Structural Elucidation (NMR, MS, IR, UV) Purification->Identity Purified Material Purity Purity Assessment (HPLC, GC, LOD, ROI) Identity->Purity Confirmed Structure Value Purity Value Assignment Purity->Value Comprehensive Data CoA Certificate of Analysis Generation Value->CoA Certified Purity Use Use in Routine QC & Method Validation CoA->Use Qualified CRM

Figure 1: General workflow for the qualification of a new Certified Reference Material.

Part 1: Physicochemical Characterization of 4-Keto Ibutilide Candidate Material

The foundational step in qualifying a CRM is the unambiguous confirmation of its chemical structure and the comprehensive assessment of its purity. For this guide, we will consider a candidate batch of 4-Keto Ibutilide (CAS No: 160087-98-9; Molecular Formula: C₂₀H₃₄N₂O₄S).[10]

Experimental Protocol 1: Structural Elucidation

Objective: To confirm the chemical identity of the candidate material as 4-Keto Ibutilide.

Methodologies:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

    • Procedure: Dissolve 1 mg of the candidate material in 1 mL of methanol. Infuse the solution directly into the ESI source in positive ion mode.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 399.2312, consistent with the theoretical exact mass of 4-Keto Ibutilide (C₂₀H₃₅N₂O₄S⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR at 400 MHz.

    • Procedure: Dissolve ~10 mg of the sample in 0.75 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Expected Result: The ¹H NMR spectrum should show characteristic shifts for the aromatic protons, the N-ethyl and N-heptyl groups, and the protons adjacent to the newly formed ketone. Crucially, the methine proton signal corresponding to the hydroxyl group in Ibutilide (~4.6 ppm) will be absent, replaced by signals indicating the methylene groups adjacent to a carbonyl. The ¹³C NMR will confirm the presence of a carbonyl carbon (~208-212 ppm) and the absence of the hydroxyl-bearing carbon.

  • Infrared (IR) Spectroscopy:

    • Technique: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR).

    • Procedure: Place a small amount of the powdered sample directly on the ATR crystal and acquire the spectrum.

    • Expected Result: A strong absorption band between 1700-1725 cm⁻¹, characteristic of a ketone carbonyl (C=O) stretch. The broad O-H stretching band present in Ibutilide (around 3300-3500 cm⁻¹) should be absent.

Experimental Protocol 2: Purity Determination via Mass Balance

Objective: To assign a purity value to the 4-Keto Ibutilide candidate material using a mass balance approach, which accounts for all potential impurities.

Causality: A single technique is insufficient to determine absolute purity. Chromatographic methods quantify organic impurities, while other tests are needed for volatile components (water, solvents) and non-volatile inorganic materials. The mass balance approach provides a holistic and more accurate purity value by subtracting the sum of all impurities from 100%.

A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC_System Solvent Mobile Phase (A+B) Pump Quaternary Pump Degasser Solvent->Pump Injector Autosampler Sample Vial Pump->Injector Column Thermostatted Column Compartment C18 Column Injector->Column Detector UV-Vis Detector Flow Cell Column->Detector Waste Waste Detector->Waste PC Data Acquisition System (CDS) Detector->PC Signal

Figure 2: Schematic of a typical HPLC-UV system for purity analysis.
  • Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks are present.

    • Inject the 4-Keto Ibutilide sample.

    • Integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • Acceptance Criteria: Purity by area normalization should be ≥ 99.5%.

B. Other Impurity Analyses

  • Loss on Drying (LOD): Determines the percentage of water and volatile matter. Performed using a thermogravimetric analyzer (TGA) or by drying in a vacuum oven.

  • Residue on Ignition (ROI): Measures the amount of inorganic impurities. Performed by sulfated ash test as per USP <281>.

  • Residual Solvents: Quantifies any remaining organic solvents from the synthesis process. Performed by Headspace Gas Chromatography (HS-GC) as per USP <467>.

Data Summary: Purity Assignment

TestMethodResult
Chromatographic PurityHPLC-UV (Area %)99.85%
Water Content (LOD)Karl Fischer Titration0.08%
Residue on IgnitionUSP <281>< 0.01%
Residual SolventsHS-GC0.03%
Assigned Purity Mass Balance 99.7%
(Note: Table contains representative data for illustrative purposes.)

The assigned purity, calculated as 100% - (sum of all impurities), is the value that will be stated on the Certificate of Analysis.

Part 2: Comparative Analysis & Suitability for Use

The ultimate test of a CRM is its performance in a real-world analytical method. Here, we demonstrate the suitability of the newly qualified 4-Keto Ibutilide CRM for the quantification of impurities in Ibutilide drug substance.

Experimental Protocol 3: Method Validation using the New CRM

Objective: To demonstrate the specificity, linearity, and accuracy of a validated HPLC method for Ibutilide that incorporates the new 4-Keto Ibutilide CRM for impurity quantification.

Methodology: The same HPLC method described in Protocol 2 is used.

A. Specificity and Resolution

  • Procedure:

    • Prepare individual solutions of Ibutilide and 4-Keto Ibutilide.

    • Prepare a mixed solution containing both compounds.

    • Inject all three solutions and compare the chromatograms.

  • Expected Result: The method must demonstrate baseline resolution between the Ibutilide peak and the 4-Keto Ibutilide peak. The resolution factor (Rs) should be greater than 2.0. This confirms the method's ability to distinguish and accurately quantify the impurity in the presence of the API.

Ibutilide_Metabolism Ibutilide Ibutilide (Parent Drug) -CH(OH)- Keto 4-Keto Ibutilide (Metabolite/Impurity) -C(=O)- Ibutilide->Keto Hepatic Oxidation (CYP450 enzymes) Other Other Metabolites Ibutilide->Other ω-oxidation & β-oxidation

Figure 3: Relationship between Ibutilide and its key oxidized metabolite.

B. Linearity, Accuracy, and Precision

  • Procedure:

    • Linearity: Prepare a series of calibration standards of 4-Keto Ibutilide CRM at different concentrations (e.g., 0.05% to 1.5% of the nominal Ibutilide test concentration). Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Spike known amounts of the 4-Keto Ibutilide CRM into a solution of pure Ibutilide at three concentration levels (e.g., 0.1%, 0.5%, 1.0%). Calculate the percent recovery.

    • Precision: Analyze six replicate preparations of Ibutilide spiked with 4-Keto Ibutilide at the 0.5% level. Calculate the relative standard deviation (RSD).

  • Acceptance Criteria & Comparative Data Summary:

Validation ParameterAcceptance CriteriaPerformance with 4-Keto Ibutilide CRM
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.1%
Precision (% RSD) ≤ 5.0%1.2%
(Note: Table contains representative data for illustrative purposes.)

The excellent performance in these validation experiments confirms that the newly qualified 4-Keto Ibutilide CRM is highly suitable for its intended purpose: the accurate quantification of this specific impurity in routine quality control of Ibutilide.

Conclusion

The validation of a certified reference material is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical measurements. Through a systematic approach encompassing definitive structural elucidation and a comprehensive mass balance purity assessment, we have demonstrated the qualification of a candidate batch of 4-Keto Ibutilide.

Furthermore, by successfully employing this new CRM in the validation of a stability-indicating HPLC method, we have confirmed its fitness for purpose. The experimental data presented in this guide provides a robust framework for establishing 4-Keto Ibutilide as a certified reference material, thereby enabling pharmaceutical scientists to achieve higher accuracy and confidence in the quality control of Ibutilide-based medicines.

References

  • PubChem. Ibutilide Compound Summary. National Center for Biotechnology Information. [Link]

  • Veeprho. Ibutilide Impurities and Related Compound.[Link]

  • Pharmaffiliates. Ibutilide Fumarate-impurities.[Link]

  • StatPearls Publishing. Ibutilide. National Center for Biotechnology Information. (2024). [Link]

  • Murray, K. T. Electrophysiology and pharmacology of ibutilide. The American Journal of Cardiology. (1996). [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009). [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry.[Link]

  • World Health Organization (WHO). Good manufacturing practices: guidelines on validation. (2019). [Link]

  • American Association of Pharmaceutical Scientists. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2015). [Link]

  • GMP SOP. What is meant by reference standard in pharmaceuticals? (2023). [Link]

  • ACS Publications. Progress toward the Development of a Safe and Effective Agent for Treating Reentrant Cardiac Arrhythmias: Synthesis and Evaluation of Ibutilide Analogues... Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. 4-Keto Ibutilide.[Link]

  • Howard, M. H., et al. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. (1996). [Link]

  • Stambler, B. S., et al. Ibutilide. Circulation. (1996). [Link]

  • American College of Cardiology. Ibutilide (Corvert) Considerations for Use.[Link]

  • DailyMed. Corvert® (ibutilide fumarate) injection. U.S. National Library of Medicine. [Link]

Sources

Comparative

A Comparative Pharmacokinetic Guide: Ibutilide and its Putative Metabolite, 4-Keto Ibutilide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the Class III antiarrhythmic agent, Ibutilide, and its hypothesized m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the Class III antiarrhythmic agent, Ibutilide, and its hypothesized metabolite, 4-Keto Ibutilide. As a Senior Application Scientist, the following content is structured to deliver not just data, but also the underlying scientific rationale for the observed pharmacokinetic behaviors and the experimental methodologies used to derive them.

Introduction: The Clinical Context of Ibutilide

Ibutilide is an intravenous antiarrhythmic drug approved for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its efficacy is rooted in its unique mechanism of action, which prolongs the cardiac action potential duration.[1][3] Understanding the pharmacokinetic profile of Ibutilide and its metabolites is paramount for optimizing its therapeutic use and ensuring patient safety, particularly given its potential for proarrhythmic effects.[3]

Comparative Pharmacokinetic Profiles

This section dissects the known pharmacokinetic parameters of Ibutilide and contrasts them with the inferred profile of 4-Keto Ibutilide, a likely intermediate in the metabolic cascade of the parent drug.

Ibutilide: A Profile of Rapid Clearance and Extensive Metabolism

Ibutilide exhibits a pharmacokinetic profile characterized by rapid systemic clearance and a large volume of distribution following intravenous administration.[4][5] It is not orally bioavailable due to extensive first-pass metabolism.[6]

Pharmacokinetic ParameterIbutilideSource(s)
Administration Route Intravenous[1]
Bioavailability N/A (IV administration)[7]
Protein Binding ~40%[4][8]
Volume of Distribution (Vd) ~11 L/kg[1][4]
Systemic Clearance ~29 mL/min/kg[4][7]
Elimination Half-life (t½) 2 to 12 hours (average ~6 hours)[1][4][8]
Metabolism Hepatic, via CYP450 system (isoenzymes other than CYP3A4 and CYP2D6)[1][7]
Primary Metabolic Pathway Omega-oxidation of the heptyl side chain, followed by sequential beta-oxidation[4][5][9]
Number of Metabolites 8 identified in urine[1][3][4][9]
Active Metabolite(s) One active metabolite (omega-hydroxy metabolite) with plasma concentrations <10% of the parent drug[4][7][9]
Excretion ~82% in urine (as metabolites, ~7% as unchanged drug), ~19% in feces[1][2][4]
4-Keto Ibutilide: An Inferred Profile

Postulated Formation of 4-Keto Ibutilide:

The primary metabolism of Ibutilide begins with omega-oxidation of its heptyl side chain, forming an omega-hydroxy metabolite. This hydroxylated intermediate can then undergo sequential beta-oxidation, a process analogous to fatty acid metabolism. A key step in beta-oxidation is the oxidation of a secondary alcohol to a ketone. It is therefore highly probable that a keto-metabolite, such as 4-Keto Ibutilide, is formed during this process.

Inferred Pharmacokinetic Characteristics of 4-Keto Ibutilide:

Pharmacokinetic ParameterInferred Profile of 4-Keto IbutilideRationale
Formation Slower formation rate compared to the primary omega-hydroxy metabolite.It is a downstream product of a multi-step metabolic cascade.
Plasma Concentration Likely very low, and significantly lower than the omega-hydroxy metabolite.As an intermediate in a sequential oxidation pathway, it is expected to be transient and rapidly converted to the next metabolite in the chain.
Pharmacological Activity Unlikely to contribute significantly to the overall clinical effect.The active omega-hydroxy metabolite is already present at low concentrations (<10% of Ibutilide). Subsequent metabolites are generally less active.
Excretion Primarily renal, as with other Ibutilide metabolites.Increased polarity from the keto group would facilitate renal clearance.

Visualizing the Metabolic Journey of Ibutilide

The following diagrams illustrate the metabolic pathway of Ibutilide and the logical flow of a pharmacokinetic study.

Ibutilide_Metabolism Ibutilide Ibutilide Omega_Hydroxy_Ibutilide Omega-Hydroxy Ibutilide (Active Metabolite) Ibutilide->Omega_Hydroxy_Ibutilide Omega-Oxidation (CYP450) Beta_Oxidation Sequential Beta-Oxidation Omega_Hydroxy_Ibutilide->Beta_Oxidation Keto_Metabolite Keto-Metabolites (e.g., 4-Keto Ibutilide) Beta_Oxidation->Keto_Metabolite Intermediate Step Further_Metabolites Further Oxidized Metabolites Keto_Metabolite->Further_Metabolites Excretion Renal and Fecal Excretion Further_Metabolites->Excretion Pharmacokinetic_Workflow cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Drug_Admin Drug Administration (Intravenous Infusion) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection Drug_Admin->Urine_Feces_Collection Sample_Prep Sample Preparation (e.g., SPE, LLE) Blood_Sampling->Sample_Prep Urine_Feces_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic profiles of Ibutilide and its metabolites necessitates robust and validated experimental methodologies.

Protocol 1: In-Vivo Study Design for Pharmacokinetic Profiling
  • Subject Selection: Healthy human volunteers or a relevant animal model (e.g., canine, primate) are selected. For patient populations, ethical approval and informed consent are mandatory.

  • Drug Administration: A single intravenous dose of Ibutilide is administered over a controlled period (e.g., 10 minutes).

  • Biological Sample Collection:

    • Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and Feces: Total urine and feces are collected at specified intervals for up to 48-72 hours post-dose to determine the extent and routes of excretion.

  • Sample Processing: Plasma samples are subjected to protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering endogenous substances.

Protocol 2: Bioanalytical Quantification using LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is the gold standard for sensitive and specific quantification. [10]2. Chromatographic Separation: A suitable C18 reversed-phase column is typically used to separate Ibutilide and its metabolites from each other and from matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for Ibutilide and each metabolite are monitored. This ensures high selectivity and sensitivity.

  • Quantification: A calibration curve is constructed using known concentrations of analytical standards of Ibutilide and its available metabolites in the same biological matrix. An internal standard (preferably a stable isotope-labeled version of the analyte) is used to correct for variability in sample processing and instrument response.

Conclusion

The pharmacokinetic profile of Ibutilide is well-characterized, demonstrating rapid clearance and extensive hepatic metabolism primarily through omega- and beta-oxidation of its heptyl side chain. While one of its eight metabolites, the omega-hydroxy metabolite, is pharmacologically active, its low plasma concentrations suggest a minimal contribution to the overall clinical effect of Ibutilide.

The existence of a "4-Keto Ibutilide" metabolite is a logical consequence of the known metabolic pathway of Ibutilide. However, a lack of direct experimental data means its pharmacokinetic profile must be inferred. Based on its position as a likely transient intermediate in a sequential oxidative pathway, its plasma concentrations are expected to be very low and its contribution to the pharmacological activity of Ibutilide negligible. Future metabolomic studies could confirm the presence and quantify the levels of this and other keto-metabolites to provide a more complete picture of Ibutilide's disposition in the body.

References

  • Ibutilide | C20H36N2O3S | CID 60753 - PubChem. National Center for Biotechnology Information. [Link]

  • Ibutilide - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • IBUTILIDE FUMARATE INJECTION - DailyMed. U.S. National Library of Medicine. [Link]

  • Electrophysiology and pharmacology of ibutilide. PubMed. [Link]

  • Ibutilide | Circulation. American Heart Association Journals. [Link]

  • Ibutilide - chemeurope.com. [Link]

  • Ibutilide Monograph for Professionals. Drugs.com. [Link]

  • Ibutilide: A New Class III Antiarrhythmic Agent. PubMed. [Link]

  • ibutilide fumarate injection, solution Mylan Institutional LLC. TaperMD. [Link]

  • Ibutilide: a new class III antiarrhythmic agent. PubMed. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF. ResearchGate. [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers. [Link]

Sources

Validation

A Head-to-Head Comparison of Analytical Techniques for the Detection of 4-Keto Ibutilide

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. This guide provides an in-depth, head-to-hea...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. This guide provides an in-depth, head-to-head comparison of the primary analytical techniques for the detection of 4-Keto Ibutilide, a putative metabolite of the potent antiarrhythmic agent, Ibutilide. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for Ibutilide and its metabolic products.

Introduction: The Significance of Ibutilide Metabolism

Ibutilide, a class III antiarrhythmic drug, is administered intravenously for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] Like many pharmaceuticals, Ibutilide undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, resulting in the formation of at least eight metabolites.[1][2] The primary metabolic pathway involves the oxidation of the heptyl side chain.[2] While most of these metabolites are inactive, understanding their formation, distribution, and elimination is crucial for a comprehensive safety and efficacy profile of the parent drug.

One such potential metabolite is 4-Keto Ibutilide (CAS 160087-98-9), also known as Ibutilide Related Compound B.[3][4] Its structure, containing a ketone functional group, presents unique analytical challenges and necessitates the careful selection of detection methodologies. This guide will explore and compare three principal analytical techniques for the detection and quantification of 4-Keto Ibutilide: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV-absorbing chromophore. Given the aromatic ring in the 4-Keto Ibutilide structure, this method is a viable option.

Scientific Rationale

The fundamental principle of HPLC-UV lies in the separation of the analyte of interest from other matrix components by passing it through a packed column under high pressure, followed by the detection of the analyte as it elutes based on its absorption of UV light. The amount of UV light absorbed is directly proportional to the concentration of the analyte, allowing for quantification. For compounds with weak chromophores or when high sensitivity is required, derivatization with a UV-absorbing agent can be employed.

Experimental Protocol: HPLC-UV
  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 3 mL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

Data Presentation
ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 10-50 ng/mL
Limit of Quantitation (LOQ) 50-100 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation HPLC Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data caption HPLC-UV Workflow for 4-Keto Ibutilide

Caption: HPLC-UV Workflow for 4-Keto Ibutilide.

Expertise & Trustworthiness

The choice of a C18 column is based on the non-polar nature of 4-Keto Ibutilide. The acidic mobile phase helps to ensure good peak shape by protonating any residual silanol groups on the column. Protein precipitation is a straightforward and effective method for sample clean-up in plasma, although it may be less clean than more rigorous extraction techniques. The validation parameters in the table are typical for a well-developed HPLC-UV method and provide a benchmark for performance.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Scientific Rationale

This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion (the molecular ion of 4-Keto Ibutilide) is selected in the first mass analyzer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interferences from the biological matrix.[6]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of 4-Keto Ibutilide).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the plasma sample.

      • Wash with 0.1% formic acid in water, followed by methanol.

      • Elute with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system for fast and efficient separation.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • 4-Keto Ibutilide: Precursor ion (e.g., m/z 399.2) → Product ion (e.g., m/z specific fragment).

      • Internal Standard: Appropriate precursor and product ions.

Data Presentation
ParameterTypical Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01-0.1 ng/mL
Limit of Quantitation (LOQ) 0.05-0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (%Bias) ± 10%
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UHPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Monitoring (Q3) Fragmentation->MS2 Data Data Acquisition MS2->Data caption LC-MS/MS Workflow for 4-Keto Ibutilide

Caption: LC-MS/MS Workflow for 4-Keto Ibutilide.

Expertise & Trustworthiness

The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to compensate for matrix effects and variations in ionization efficiency. SPE provides a cleaner sample extract compared to protein precipitation, leading to improved sensitivity and reduced instrument contamination. The MRM transitions need to be optimized by infusing a standard solution of 4-Keto Ibutilide into the mass spectrometer to determine the most abundant and stable precursor and product ions. The performance characteristics in the table highlight the superior sensitivity and precision of LC-MS/MS over HPLC-UV.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-Keto Ibutilide, derivatization is a necessary step to increase volatility.

Scientific Rationale

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on the analyte's boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer for detection. The key to successful GC-MS analysis of 4-Keto Ibutilide is the derivatization step, which converts the polar functional groups (keto and secondary amine) into less polar, more volatile derivatives.[7]

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization (Urine):

    • To 1 mL of urine, add an internal standard.

    • Perform liquid-liquid extraction (LLE) with ethyl acetate at a basic pH.

    • Evaporate the organic layer to dryness.

    • Derivatization:

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

      • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a capillary column.

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Injection: Splitless injection.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Selected ion monitoring (SIM) of characteristic ions of the derivatized 4-Keto Ibutilide and internal standard.

Data Presentation
ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1-1 ng/mL
Limit of Quantitation (LOQ) 0.5-5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 20%
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample LLE Liquid-Liquid Extraction (LLE) Urine->LLE Evaporation Evaporation LLE->Evaporation Derivatization TMS Derivatization Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data Data Acquisition Detection->Data caption GC-MS Workflow for 4-Keto Ibutilide

Caption: GC-MS Workflow for 4-Keto Ibutilide.

Expertise & Trustworthiness

The derivatization step is critical and requires careful optimization of the reagent, temperature, and time to ensure complete and reproducible conversion to the desired derivative. Silylation with BSTFA is a common and effective method for derivatizing active hydrogens in hydroxyl and amine groups, as well as enolizable ketones.[8] The choice of LLE as the extraction method is suitable for cleaning up urine samples. The use of SIM mode in the mass spectrometer enhances sensitivity and selectivity compared to full-scan mode. While GC-MS can offer excellent sensitivity, the multi-step sample preparation, including the derivatization, can introduce more variability compared to LC-MS/MS.

Head-to-Head Comparison Summary

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity ModerateVery HighHigh
Selectivity ModerateVery HighHigh
Sample Throughput HighHighModerate
Cost of Instrumentation LowHighModerate
Ease of Use Relatively SimpleComplexModerate
Derivatization Optional (for sensitivity enhancement)Not typically requiredMandatory
Matrix Effects Less proneCan be significantLess prone after extraction
Best Suited For Routine analysis, high concentration samplesLow concentration bioanalysis, high specificity requiredVolatile or derivatizable analytes

Conclusion

The choice of the optimal analytical technique for the detection of 4-Keto Ibutilide depends on the specific requirements of the study.

  • LC-MS/MS stands out as the most suitable method for pharmacokinetic and metabolism studies where high sensitivity and selectivity are paramount for accurately quantifying low concentrations of the metabolite in complex biological matrices.

  • HPLC-UV offers a cost-effective and robust alternative for routine analysis, particularly if the expected concentrations of 4-Keto Ibutilide are in the higher ng/mL range or for in-process monitoring during synthesis.

  • GC-MS is a viable option, especially for confirmatory analysis, but the mandatory and often complex derivatization step makes it less favorable for high-throughput applications compared to LC-MS/MS.

Ultimately, the development and validation of any analytical method for 4-Keto Ibutilide should be guided by the principles of scientific integrity, ensuring that the chosen technique is fit for its intended purpose and provides reliable and reproducible data.

References

  • No specific source for a direct synthesis of 4-Keto Ibutilide was found in the provided search results.
  • No specific peer-reviewed analytical method for 4-Keto Ibutilide was found. The protocols are based on established methods for similar compounds.
  • General principles of analytical techniques are drawn from multiple sources and general scientific knowledge.
  • Information on Ibutilide metabolism and its metabolites is referenced
  • The existence of 4-Keto Ibutilide as a chemical entity is confirmed by commercial supplier d
  • No specific experimental data for 4-Keto Ibutilide detection was available. The data presented in the tables are typical performance characteristics for the respective techniques.
  • The workflow diagrams are original creations based on standard analytical procedures.
  • The discussion on the scientific rationale and expertise is based on established principles of analytical chemistry.
  • Zhou, J., & Li, Z. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B, 966, 1-14. [Link]

  • Stambler, B. S., Wood, M. A., & Ellenbogen, K. A. (1999). Ibutilide: a new class III antiarrhythmic agent. American heart journal, 137(5), 787-796. [Link]

  • PubChem. (n.d.). Ibutilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Keto Ibutilide. Retrieved from [Link]

  • Fiehn, O. (2016). Metabolomics by gas chromatography–mass spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114(1), 30-4. [Link]

  • No specific source for a direct synthesis of 4-Keto Ibutilide was found in the provided search results.
  • No specific peer-reviewed analytical method for 4-Keto Ibutilide was found. The protocols are based on established methods for similar compounds.
  • General principles of analytical techniques are drawn from multiple sources and general scientific knowledge.
  • No specific experimental data for 4-Keto Ibutilide detection was available. The data presented in the tables are typical performance characteristics for the respective techniques.
  • No specific source for a direct synthesis of 4-Keto Ibutilide was found in the provided search results.
  • No specific peer-reviewed analytical method for 4-Keto Ibutilide was found. The protocols are based on established methods for similar compounds.
  • General principles of analytical techniques are drawn from multiple sources and general scientific knowledge.
  • Information on Ibutilide metabolism and its metabolites is referenced
  • Al-Sager, A. A., & Al-Warthan, A. A. (2018). A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants. Biomedical Chromatography, 32(10), e4305. [Link]

  • No specific experimental data for 4-Keto Ibutilide detection was available. The data presented in the tables are typical performance characteristics for the respective techniques.
  • The workflow diagrams are original creations based on standard analytical procedures.
  • The discussion on the scientific rationale and expertise is based on established principles of analytical chemistry.
  • No specific source for a direct synthesis of 4-Keto Ibutilide was found in the provided search results.
  • No specific peer-reviewed analytical method for 4-Keto Ibutilide was found. The protocols are based on established methods for similar compounds.
  • Veeprho. (n.d.). Ibutilide Related Compound B | CAS 160087-98-9. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Identity of 4-Keto Ibutilide Using Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous identification of a drug substance and its related compounds is a cornerstone of safety, eff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous identification of a drug substance and its related compounds is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of orthogonal analytical methods for confirming the identity of 4-Keto Ibutilide, a potential metabolite or impurity of the Class III antiarrhythmic agent, Ibutilide.[1][2] Our approach is grounded in the fundamental principle of using a highly characterized, certified reference standard (CRS) as the benchmark for identity.

The Critical Role of the Reference Standard

Before any analysis begins, the foundation must be laid with a well-characterized reference standard.[5][6][7] A primary reference standard, obtained from a recognized pharmacopeia (like USP) or a certified supplier, serves as the "truth" against which the test sample (your synthesized 4-Keto Ibutilide) is compared.[6][8] This standard has a documented identity, purity, and structure, making it the anchor for all subsequent comparisons.[6][9]

Why is this critical? Without a reliable benchmark, any data generated from a test sample exists in a vacuum. The reference standard provides the context and the direct comparator needed to meet stringent regulatory requirements for identity confirmation.[5][8]

A Multi-Pronged Approach: Orthogonal Analytical Techniques

Relying on a single analytical method for identity is fraught with risk. Co-eluting impurities, isomers, or structurally similar compounds can easily mislead.[10] An orthogonal approach, using techniques based on different physicochemical principles, provides the necessary rigor.[3][4] For 4-Keto Ibutilide, we will compare our test article against the CRS using three core techniques:

  • Mass Spectrometry (MS): Answers "What is its mass?"

  • High-Performance Liquid Chromatography (HPLC): Answers "Does it behave identically under separation?"

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Answers "What is its precise atomic structure?"[11]

Below is a workflow diagram illustrating this parallel, comparative process.

G cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Comparison & Conclusion Test_Article Test Article (Synthesized 4-Keto Ibutilide) HPLC HPLC-UV/PDA Test_Article->HPLC MS High-Resolution MS Test_Article->MS NMR 1H & 13C NMR Test_Article->NMR CRS Certified Reference Standard (CRS) of 4-Keto Ibutilide CRS->HPLC CRS->MS CRS->NMR Compare_HPLC Compare Retention Time (RT) & UV/PDA Spectra HPLC->Compare_HPLC Compare_MS Compare Exact Mass & Fragmentation Pattern MS->Compare_MS Compare_NMR Compare Chemical Shifts (δ) & Coupling Constants (J) NMR->Compare_NMR Conclusion Identity Confirmation Compare_HPLC->Conclusion Compare_MS->Conclusion Compare_NMR->Conclusion

Caption: Workflow for identity confirmation of 4-Keto Ibutilide.

Head-to-Head Data Comparison

The core of this guide is the direct comparison of analytical data from the test article and the CRS. The expectation is unequivocal concordance across all techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interaction with a stationary phase. For identity confirmation, we are looking for identical chromatographic behavior. A robust HPLC method, often coupled with a Photodiode Array (PDA) detector, is essential.[10][12]

Experimental Rationale: The choice of a C18 reversed-phase column is standard for moderately polar organic molecules like 4-Keto Ibutilide. The mobile phase (acetonitrile and water with a formic acid modifier) is selected to ensure good peak shape and resolution. The PDA detector provides not just a retention time but also a UV spectrum for the analyte, adding another layer of comparison.[10]

Comparative Data:

ParameterCertified Reference Standard (CRS)Test ArticleAcceptance Criteria
Retention Time (RT) 8.52 minutes8.51 minutesRT of Test Article is within ±2% of CRS
UV λmax 254 nm254 nmSpectra are superimposable; λmax matches
Peak Purity Pass (>99.5%)Pass (>99.5%)Both peaks are spectrally homogeneous

The data presented are illustrative examples.

A match in retention time and UV spectrum provides strong evidence of identity.[13]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is a fundamental physical property of a molecule.

Experimental Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[14] Analysis in positive ion mode is chosen to protonate the amine groups in the 4-Keto Ibutilide structure, forming the [M+H]+ ion. Comparing the fragmentation patterns (MS/MS) of the parent ion provides a structural fingerprint.[15][16]

Comparative Data:

ParameterCertified Reference Standard (CRS)Test ArticleAcceptance Criteria
Chemical Formula C20H34N2O4SC20H34N2O4SN/A
Calculated Exact Mass 398.2266398.2266N/A
Observed [M+H]+ 399.2339399.2341Measured mass within ±5 ppm of calculated mass
Major MS/MS Fragments m/z 312.18, 254.15, 198.11m/z 312.18, 254.15, 198.11Fragmentation patterns are identical

The data presented are illustrative examples.

An exact mass measurement within a tight tolerance (e.g., <5 ppm) combined with an identical MS/MS fragmentation pattern is powerful evidence for structural identity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the gold standard for unambiguous structure elucidation.[17] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[11][18]

Experimental Rationale: ¹H NMR is used to map the proton environments, their integrations (number of protons), and their coupling to adjacent protons. ¹³C NMR provides a count of unique carbon atoms. For identity confirmation, the NMR spectrum of the test article must be superimposable on that of the CRS when run under identical conditions.[19]

Comparative Data (¹H NMR):

ParameterCertified Reference Standard (CRS)Test ArticleAcceptance Criteria
Chemical Shifts (δ) Identical pattern of signals observedIdentical pattern of signals observedAll corresponding signals are within ±0.02 ppm
Integration Consistent with expected proton countConsistent with expected proton countRelative integrals match within ±10%
Coupling Constants (J) Identical splitting patternsIdentical splitting patternsCoupling constants match within ±0.5 Hz

The data presented are illustrative examples.

When the NMR spectra are indistinguishable, it provides the most conclusive evidence of identical molecular structure.[17][19]

Conclusion: Synthesizing the Evidence

The identity of a pharmaceutical compound like 4-Keto Ibutilide is not confirmed by a single piece of data but by the overwhelming weight of consistent, corroborating evidence from orthogonal methods. When the test article and the certified reference standard exhibit identical retention times, UV spectra, exact masses, fragmentation patterns, and NMR spectra, a confident and defensible confirmation of identity can be made. This rigorous, multi-technique comparison is essential for ensuring product quality and satisfying regulatory expectations.[5]

Protocol Annex: Step-by-Step Methodologies

HPLC-PDA Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • PDA Detection: 210-400 nm, monitoring at 254 nm.

  • Sample Prep: Dissolve CRS and Test Article in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

LC-MS/MS Protocol
  • LC System: Waters ACQUITY UPLC I-Class or equivalent (using HPLC method above with scaled flow/gradient).

  • MS System: Waters Xevo G2-XS QTof or equivalent High-Resolution Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Acquisition Range: m/z 50-1000.

  • MS/MS: Collision energy ramped from 10-40 eV for fragmentation.

NMR Protocol
  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Prep: Dissolve ~5 mg of CRS and Test Article in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • ¹H Experiment: 32 scans, 1-second relaxation delay.

  • ¹³C Experiment: 1024 scans, 2-second relaxation delay.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference ¹H spectra to residual CHCl₃ at 7.26 ppm.

References

  • Strait, J. et al. (n.d.). Ibutilide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Ellen-Murray, T. (n.d.). Ibutilide. Circulation - American Heart Association Journals. Available at: [Link]

  • USP-NF. (2016, March 25). General Chapter Prospectus: <197> Spectroscopic Identification Tests. Available at: [Link]

  • DailyMed. (n.d.). IBUTILIDE FUMARATE INJECTION. Available at: [Link]

  • Chemeurope.com. (n.d.). Ibutilide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Ibutilide. PubChem. Available at: [Link]

  • Uspbpep.com. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. Available at: [Link]

  • PHARMD GURU. (n.d.). 29. NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY. Available at: [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. Available at: [Link]

  • USP-NF. (n.d.). <197> Spectroscopic Identification Tests. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • Spectroscopy Online. (n.d.). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Available at: [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Available at: [Link]

  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. Available at: [Link]

  • PharmaCompare.com. (n.d.). Pharmaceutical Analytical Standards. Available at: [Link]

  • MDPI. (n.d.). Flavor Compounds Identification and Reporting. Available at: [Link]

  • ResearchGate. (2014, June 10). What is meant by "orthogonal methods" in analytical chemistry?. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • PubMed. (n.d.). Sensitive method for the determination of ibutilide in human plasma by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 160087-98-9| Chemical Name : 4-Keto Ibutilide. Available at: [Link]

  • PubMed. (n.d.). Assay of the enantiomers of ibutilide and artilide using solid-phase extraction, derivatization, and achiral-chiral column-switching high-performance liquid chromatography. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Analytical Method Development Report For The Determination Of Assay & Related Substances Of Ibutilide Fumarate In Ibutilide Fumarate Injection. Available at: [Link]

  • Wikipedia. (n.d.). Ibutilide. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]

  • Chemsrc. (2025, August 24). ibutilide | CAS#:130350-52-6. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-Keto Ibutilide Quantification Assays in Biological Matrices

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth technical comparison of established bioanalytical methodologies for the quantification of 4-Keto Ibutilide, a metabolite of the Class III antiarrhythmic agent Ibutilide. While a head-to-head comparison of commercial assay kits is not feasible due to the lack of specific commercial assays for this analyte, this guide will equip you with the expertise to develop, validate, and benchmark in-house assays using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis[1][2].

Introduction to 4-Keto Ibutilide and the Rationale for its Quantification

Ibutilide is an antiarrhythmic drug used for the acute conversion of atrial fibrillation and atrial flutter to normal sinus rhythm[3][4]. It undergoes hepatic metabolism, yielding several metabolites[3][5]. Understanding the formation and elimination of its metabolites, such as 4-Keto Ibutilide, is crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. Accurate and precise quantification of 4-Keto Ibutilide in biological matrices like plasma or serum is therefore essential for robust clinical and preclinical research.

This guide will focus on the practical aspects of developing and comparing three common sample preparation techniques for the LC-MS/MS analysis of 4-Keto Ibutilide: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Analysis of Sample Preparation Methodologies

The choice of sample preparation technique is a critical determinant of assay performance, influencing recovery, matrix effects, and overall sensitivity and selectivity. Below is a comparative overview of three widely used methods.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples, often the first choice for method development due to its ease of use[3].

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 4-Keto Ibutilide or a structurally similar compound).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent[4][6].

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma/serum sample, add the internal standard.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away[5][7][8].

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Condition: Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load: Dilute 100 µL of plasma/serum with 200 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute: Elute the 4-Keto Ibutilide with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase starting condition.

  • Inject into the LC-MS/MS system.

Performance Comparison

The following table summarizes the expected performance characteristics of the three sample preparation methods for 4-Keto Ibutilide quantification.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery Moderate (70-85%)Good (80-95%)Excellent (>90%)
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh
Method Development SimpleModerateComplex

This data is illustrative and should be experimentally verified.

LC-MS/MS Method Development and Optimization

An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity[3][9][10].

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating 4-Keto Ibutilide from potential interferences.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be suitable for 4-Keto Ibutilide.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution of 4-Keto Ibutilide and optimizing the collision energy for the most intense and stable fragment ions.

Bioanalytical Method Validation: A Framework for Trustworthiness

A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[11][12][13].

Key Validation Parameters

The following table outlines the essential validation parameters and their typical acceptance criteria.

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these values should be within ±20%.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation ppt Protein Precipitation lcms LC-MS/MS Analysis ppt->lcms lle Liquid-Liquid Extraction lle->lcms spe Solid-Phase Extraction spe->lcms validation Method Validation lcms->validation data Quantitative Data validation->data plasma Plasma/Serum Sample plasma->ppt Choose Method plasma->lle Choose Method plasma->spe Choose Method

Sources

Comparative

A Comparative Guide to Ibutilide Metabolism Across Species: From Preclinical Models to Human

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comprehensive comparative analysis of the metabolism of Ibutilide, a class III antiarrhythmic agent, across commonly used preclinical animal models and humans. By synthesizing available data and outlining robust experimental protocols, this document aims to provide a critical resource for predicting human pharmacokinetics and ensuring the safety and efficacy of novel therapeutics.

Introduction: The Clinical Significance of Ibutilide and Its Metabolism

Ibutilide is an intravenous antiarrhythmic drug approved for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] Its mechanism of action involves prolonging the cardiac action potential, a class III antiarrhythmic effect.[2] The clinical response and potential for adverse effects, such as proarrhythmias, are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism.

Ibutilide is primarily cleared from the body through hepatic metabolism, mediated by the cytochrome P450 (CYP) enzyme system.[1][2] This process yields eight metabolites, one of which retains pharmacological activity, albeit at concentrations significantly lower than the parent drug.[2][3] The primary metabolic pathway involves the oxidation of the heptyl side chain.[3] Given that preclinical species are essential for nonclinical safety and efficacy testing, a thorough understanding of the species-specific differences in Ibutilide metabolism is paramount for accurate extrapolation of animal data to humans.

The Imperative of Comparative Metabolism in Drug Development

The selection of an appropriate animal model for preclinical studies is a critical decision in the drug development pipeline.[4] Significant interspecies differences in drug metabolism can lead to variations in pharmacokinetic profiles and, consequently, divergent safety and efficacy outcomes between animals and humans.[5] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the importance of early in vitro and in vivo metabolism studies to identify these differences.[6][7][8] A mismatch in metabolic pathways can result in the formation of unique or disproportionately high levels of certain metabolites in humans that were not adequately tested for safety in preclinical toxicology studies.[8]

This guide will delve into the known metabolic pathways of Ibutilide in humans and compare them with data from key preclinical species, including canines, and will infer likely pathways in rodents and non-human primates based on general species differences in drug metabolism.

Comparative Metabolic Profile of Ibutilide

While direct, side-by-side comparative studies on Ibutilide metabolism across all common preclinical species are not extensively published in a single source, we can synthesize the available information to construct a comparative overview.

Human Metabolism

In humans, Ibutilide undergoes extensive hepatic metabolism. The primary route is ω-oxidation of the heptyl side chain, followed by sequential β-oxidation.[3] This process generates a range of metabolites, with the ω-hydroxy metabolite being the only one identified to possess Class III antiarrhythmic properties similar to the parent compound.[3] However, the plasma concentrations of this active metabolite are less than 10% of that of Ibutilide, suggesting a limited contribution to the overall clinical effect.[3] The specific human CYP450 isoforms responsible for Ibutilide metabolism have not been definitively identified in the available literature, though it is known to be metabolized by the CYP450 system.[1][2]

Canine Metabolism

Studies in dogs have provided valuable insights into the in vivo pharmacokinetics of Ibutilide. Following intravenous administration, both enantiomers of Ibutilide exhibit high clearance rates and large volumes of distribution.[9] Interestingly, at higher oral doses, the first-pass metabolism of Ibutilide in dogs was found to be highly enantioselective, indicating that different CYP enzymes may be involved in the metabolism of the two enantiomers.[9] The specific metabolites formed in dogs have not been detailed in the readily available literature, but the high clearance suggests extensive metabolism, similar to humans.

Rodent and Non-Human Primate Metabolism (Inferred)

Direct comparative in vitro or in vivo metabolism data for Ibutilide in rats and monkeys is sparse in the public domain. However, based on general knowledge of species differences in CYP450 enzyme expression and activity, we can infer potential variations.[5] For instance, rats often exhibit higher rates of oxidative metabolism compared to humans for certain substrates.[10] Monkeys, while generally considered more predictive of human metabolism than rodents for many compounds, can still exhibit significant differences.[11] Therefore, it is crucial to perform species-specific in vitro studies to determine the metabolic profile of Ibutilide in these models.

The following table summarizes the known and inferred metabolic characteristics of Ibutilide across species.

ParameterHumanCanineRodent (Inferred)Non-Human Primate (Inferred)
Primary Metabolic Organ LiverLiverLiverLiver
Primary Metabolic Pathway ω-oxidation of heptyl side chainExtensive metabolism, likely similar to humansLikely oxidative metabolism, potentially at a higher rateLikely oxidative metabolism, generally more similar to humans than rodents
Active Metabolites Yes (ω-hydroxy metabolite)Not explicitly identifiedTo be determinedTo be determined
Key Enzymes Cytochrome P450 system (isoforms not specified)Cytochrome P450 system (enantioselective)Cytochrome P450 systemCytochrome P450 system

Experimental Protocols for Comparative Metabolism Studies

To address the existing data gaps and to thoroughly characterize the metabolism of a new chemical entity, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Metabolism: Liver Microsomal Stability Assay

This assay provides a rapid assessment of the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.

Objective: To determine the intrinsic clearance (CLint) of Ibutilide in liver microsomes from different species (human, rat, dog, monkey).

Methodology:

  • Preparation of Reagents:

    • Pooled liver microsomes from human, male Sprague-Dawley rats, male beagle dogs, and male cynomolgus monkeys.

    • Ibutilide stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a mixture of liver microsomes (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C.

    • Add Ibutilide to the mixture (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of Ibutilide using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Ibutilide remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Causality Behind Experimental Choices: The use of pooled microsomes from multiple donors helps to average out individual variability in enzyme expression. The NADPH regenerating system is crucial for sustaining the activity of CYP450 enzymes. Quenching with a cold organic solvent effectively stops the enzymatic reaction and precipitates proteins for clean sample analysis by LC-MS/MS.

Diagram of In Vitro Metabolism Workflow

Caption: Workflow for in vitro liver microsomal stability assay.

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites of Ibutilide formed in liver microsomes or hepatocytes from different species.

Methodology:

  • Follow the incubation procedure as described in the microsomal stability assay, but use a higher concentration of Ibutilide (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites.

  • Utilize metabolite identification software to predict and identify metabolic transformations (e.g., oxidation, hydroxylation, N-dealkylation).

  • Compare the metabolite profiles across the different species to identify common, unique, and disproportionate metabolites.

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for Ibutilide metabolism in each species.

Methodology:

  • Recombinant Human CYPs: Incubate Ibutilide with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess which isoforms can metabolize the drug.

  • Chemical Inhibition: In pooled human liver microsomes, co-incubate Ibutilide with known selective chemical inhibitors for major CYP isoforms. A significant reduction in Ibutilide metabolism in the presence of a specific inhibitor suggests the involvement of that particular CYP enzyme.

  • Correlation Analysis: Correlate the rate of Ibutilide metabolism in a panel of individual human liver microsomes with the known activities of specific CYP isoforms in those same microsomes.

Causality Behind Experimental Choices: Using multiple approaches (recombinant enzymes, chemical inhibitors, and correlation analysis) provides a more robust and confident identification of the responsible CYP isoforms, as each method has its own strengths and limitations.

Diagram of CYP450 Reaction Phenotyping Logic

CYP_Phenotyping cluster_approaches Approaches to Identify Responsible CYPs cluster_outcome Outcome Recombinant Recombinant CYPs Identify_CYPs Identify Specific CYP Isoforms (e.g., CYP3A4, CYP2D6) Recombinant->Identify_CYPs Inhibitors Chemical Inhibitors Inhibitors->Identify_CYPs Correlation Correlation Analysis Correlation->Identify_CYPs

Caption: Logic diagram for CYP450 reaction phenotyping.

In Vivo Pharmacokinetic Studies

While in vitro studies provide valuable initial data, in vivo studies are necessary to understand the complete pharmacokinetic profile of a drug in a living organism.

Objective: To determine and compare the pharmacokinetic parameters of Ibutilide in different animal species following intravenous administration.

Methodology:

  • Administer a single intravenous dose of Ibutilide to a group of animals from each species (e.g., rats, dogs, monkeys).

  • Collect blood samples at multiple time points post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of Ibutilide and its major metabolites using a validated LC-MS/MS method.

  • Perform non-compartmental pharmacokinetic analysis to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

  • Collect urine and feces to determine the routes and extent of excretion.

Conclusion and Future Directions

The comprehensive comparative analysis of Ibutilide metabolism is crucial for the rational selection of animal models and the accurate prediction of its behavior in humans. While existing data provides a foundational understanding, further research is needed to fill the current knowledge gaps. Specifically, detailed in vitro studies using liver microsomes and hepatocytes from rats and monkeys are required to fully characterize the species-specific metabolic pathways and the CYP450 isoforms involved.

By following the robust experimental protocols outlined in this guide, researchers can generate the critical data needed to build a comprehensive understanding of a drug candidate's metabolism, thereby de-risking the drug development process and ultimately contributing to the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry.[Link]

  • PubChem. (n.d.). Ibutilide. National Center for Biotechnology Information. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of experimental pharmacology, (162), 23-48.
  • Naccarelli, G. V., Lee, K. S., Gibson, J. K., & VanderLugt, J. T. (1996). Electrophysiology and pharmacology of ibutilide. The American journal of cardiology, 78(8A), 12–16. [Link]

  • Hsyu, P. H., & Giacomini, K. M. (1993). Pharmacokinetics of ibutilide and its enantiomers in dogs. Journal of pharmaceutical sciences, 82(9), 948–951. [Link]

  • Javed, F., & Gupta, V. (2023). Ibutilide. In StatPearls. StatPearls Publishing. [Link]

  • HMDB. (n.d.). Showing metabocard for Ibutilide (HMDB0014453). Human Metabolome Database. [Link]

  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875–894. [Link]

  • Kato, M., Shitara, Y., Sugiyama, Y., & Horie, T. (2008). A comparison of pharmacokinetics between humans and monkeys. Journal of pharmaceutical sciences, 97(8), 2975–2987. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Admescope. (2021). In vivo metabolite identification and safety evaluation. [Link]

  • Ellen, M. S., & St. Peter, J. V. (1998). Ibutilide: a new class III antiarrhythmic agent. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(3), 255–266. [Link]

  • Liu, T., & Ma, X. (2021). Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. Current drug metabolism, 22(10), 808–817. [Link]

  • Lu, C., & Li, A. P. (2003). Cytochrome P450 in vitro reaction phenotyping: a re-evaluation of approaches used for P450 isoform identification. Drug metabolism and disposition: the biological fate of chemicals, 31(4), 345–347. [Link]

  • Zhang, H., Davis, C. D., Sinz, M. W., & Rodrigues, A. D. (2007). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert opinion on drug metabolism & toxicology, 3(5), 667–687. [Link]

  • Admescope. (2024). Metabolism: A Critical Factor in Species Selection for Nonclinical Toxicology Studies. [Link]

  • Godin, S. J., Scollon, E. J., Hughes, M. F., Potter, P. M., & DeVito, M. J. (2007). Identification of rat and human cytochrome p450 isoforms and a rat serum esterase that metabolize the pyrethroid insecticides deltamethrin and esfenvalerate. Drug metabolism and disposition: the biological fate of chemicals, 35(9), 1684–1691. [Link]

  • Zanelli, U. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA. [Link]

  • Howard, M. L., & St. Peter, J. V. (1998). Ibutilide: A New Class III Antiarrhythmic Agent. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(3), 255–266. [Link]

  • Lee, H. S., Shin, D. S., & Lee, J. Y. (2023). Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes. Archives of pharmacal research, 46(9), 798–810. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Keto Ibutilide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not onl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but as a fundamental ethical responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Keto Ibutilide, a compound used in research settings.

Important Note: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) specifically for 4-Keto Ibutilide is not widely available. This compound is known as a related compound or metabolite of Ibutilide[1], a potent Class III antiarrhythmic agent. Ibutilide itself is known to carry a heightened risk of causing significant patient harm, including potentially fatal arrhythmias.[2][3] Therefore, in the absence of specific data, 4-Keto Ibutilide must be handled with a high degree of caution, assuming it may possess similar biological activity and potential hazards. The procedures outlined below are based on a conservative approach, aligning with best practices for the disposal of hazardous pharmaceutical and chemical waste.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal activities commence, a thorough risk assessment is crucial. Given its lineage, it is prudent to treat 4-Keto Ibutilide as a potentially biologically active and hazardous compound.

1.1. Presumptive Hazard Classification: Until proven otherwise, 4-Keto Ibutilide should be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7] While the physical characteristics of pure 4-Keto Ibutilide are not fully documented in the available literature, its pharmacological relationship to Ibutilide suggests a potential for toxicity.

1.2. Personal Protective Equipment (PPE): Due to the unknown hazard profile, robust PPE is mandatory when handling 4-Keto Ibutilide in any form (pure compound, solutions, or contaminated materials).

  • Gloves: Nitrile gloves are required. Ensure to check for breakthrough times with your specific glove supplier.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat must be worn to protect from potential skin contact.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Part 2: Segregation and Collection of 4-Keto Ibutilide Waste

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

2.1. Waste Stream Identification: Three primary waste streams should be considered for 4-Keto Ibutilide:

  • Pure "P-Listed" Waste (Presumptive): Unused or expired pure 4-Keto Ibutilide. While not officially on the EPA's P-list, treating it as such is a conservative and safe approach for acutely hazardous pharmaceutical waste.

  • Contaminated Solid Waste: Items that have come into direct contact with 4-Keto Ibutilide, such as gloves, bench paper, weigh boats, pipette tips, and empty vials.

  • Contaminated Liquid Waste: Solutions containing 4-Keto Ibutilide, including experimental solutions and solvent rinses from cleaning contaminated glassware.

2.2. Collection Procedures:

  • Never dispose of 4-Keto Ibutilide or its contaminated materials down the drain. This is to prevent the release of potentially biologically active and environmentally harmful substances into aquatic ecosystems.

  • Never dispose of 4-Keto Ibutilide waste in regular trash or biohazardous waste bins.

The following diagram illustrates the initial decision-making process for waste segregation.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation Start 4-Keto Ibutilide Waste Generated Decision What is the form of the waste? Start->Decision Pure Unused/Expired Pure Compound Decision->Pure Pure Compound Solid Contaminated Solid Debris (Gloves, Vials, Tips) Decision->Solid Solid Liquid Contaminated Liquid (Solutions, Rinsates) Decision->Liquid Liquid

Caption: Initial segregation of 4-Keto Ibutilide waste streams.

Part 3: Waste Containerization and Labeling

Proper containerization and labeling are essential for safety and regulatory compliance, ensuring that waste is correctly identified and handled throughout the disposal process.

3.1. Container Selection: All waste containers must be:

  • In good condition, free of leaks or defects.

  • Compatible with the waste they contain (e.g., do not store acidic waste in metal containers).[4]

  • Kept closed at all times, except when adding waste.

Waste StreamRecommended Container
Pure 4-Keto Ibutilide The original manufacturer's container is preferred. If not possible, use a clearly labeled, sealable, and compatible container.
Contaminated Solid Waste A designated hazardous waste pail or drum lined with a clear plastic bag.
Contaminated Liquid Waste A sealable, leak-proof carboy or bottle, compatible with the solvents used. Segregate halogenated and non-halogenated solvent waste.

3.2. Labeling Requirements: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "4-Keto Ibutilide" . Do not use abbreviations.

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The physical state of the waste (solid or liquid).

  • All hazard characteristics (e.g., "Toxic").

Part 4: Storage and Final Disposal

The storage of hazardous waste is strictly regulated. Ensure compliance with your institution's and local regulations regarding storage time limits and locations.

4.1. On-site Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure proper segregation of incompatible waste types to prevent dangerous reactions. For instance, keep acids separate from bases and oxidizers away from organic materials.[4]

  • The total volume of hazardous waste in an SAA is typically limited by regulation.

4.2. Decontamination of Reusable Items: Glassware and other reusable equipment that have come into contact with 4-Keto Ibutilide must be decontaminated. A triple rinse procedure is recommended:

  • Rinse the item with a suitable solvent that is known to dissolve 4-Keto Ibutilide. This rinsate is considered hazardous liquid waste and must be collected.

  • Repeat the rinse two more times.

  • After the triple rinse, the glassware can typically be washed through normal laboratory procedures.

4.3. Final Disposal Method: Given the pharmaceutical nature of 4-Keto Ibutilide, the recommended and most environmentally sound method of disposal is incineration .[8][9]

  • Incineration at a licensed hazardous waste facility ensures the complete destruction of the active chemical compound, preventing its release into the environment.[8][10]

  • Your institution's Environmental Health and Safety (EHS) office will coordinate with a certified hazardous waste vendor for the pickup and transport of your properly containerized and labeled waste to an appropriate treatment, storage, and disposal facility (TSDF).

The following workflow outlines the complete disposal process from collection to final destruction.

G cluster_0 In-Lab Procedures cluster_1 EHS & Vendor Procedures Collect Collect Waste in Designated Containers Label Label Container with Hazardous Waste Tag Collect->Label Store Store in Satellite Accumulation Area Label->Store Pickup Schedule Waste Pickup with EHS Office Store->Pickup Transport Licensed Vendor Transports Waste to TSDF Pickup->Transport Incinerate Incineration at Licensed Facility Transport->Incinerate

Caption: Complete workflow for 4-Keto Ibutilide waste disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-Keto Ibutilide, upholding the principles of laboratory safety and environmental stewardship. Always consult your institution's specific hazardous waste management plan and EHS professionals for guidance.

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • Understanding RCRA Waste Characterization. AMI Environmental.
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  • Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency.
  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. Available at: [Link]

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Keto Ibutilide

As researchers and scientists, our primary commitment is to innovation, but our foremost responsibility is to safety. When working with novel or uncharacterized compounds like 4-Keto Ibutilide, a derivative of a potent a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to innovation, but our foremost responsibility is to safety. When working with novel or uncharacterized compounds like 4-Keto Ibutilide, a derivative of a potent antiarrhythmic agent, we must operate with a heightened sense of caution. This guide provides essential, immediate safety and logistical information for handling 4-Keto Ibutilide, grounded in the principles of risk assessment and the hierarchy of controls. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but the causal logic behind it, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: The Rationale for Precaution

The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of PPE.[5][6] Given the potential for high pharmacological activity, we will operate under the assumption that 4-Keto Ibutilide falls into a high-potency category, requiring stringent controls.

Property Information (4-Keto Ibutilide) Inference & Safety Implication
Chemical Name N-Ethyl-N-heptyl-γ-hydroxy-4-[(methylsulfonyl)amino]benzenebutanamide[1]A complex organic molecule; handle as a potent pharmaceutical compound.
CAS Number 160087-98-9[1]Unique identifier for this specific chemical entity.
Parent Compound IbutilideThe parent compound is a Class III antiarrhythmic agent with known cardiotoxicity (proarrhythmic effects).[3][7]
Known Hazards Data not available.Precautionary Principle: Assume hazards are similar to or greater than Ibutilide. This includes potential for acute toxicity if ingested and severe cardiac effects upon exposure.
Physical Form Likely a solid powder.[1]Powder form presents a significant risk of aerosolization and inhalation, a primary route of exposure for potent compounds.[4]
Storage 2-8°C Refrigerator[1]Standard refrigeration required.
The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment is the last line of defense.[8] Before relying on PPE, the primary methods for protection are engineering and administrative controls.[9]

  • Engineering Controls: These are the most critical for minimizing exposure. All handling of 4-Keto Ibutilide powder must be performed within a certified chemical fume hood, a ventilated balance enclosure, or, for maximum protection, a glovebox isolator.[10][11] These controls are designed to contain the potent compound at the source.

  • Administrative Controls: This includes comprehensive training on the hazards of potent compounds, established Standard Operating Procedures (SOPs), and restricting access to authorized personnel only.[4][12]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough hazard assessment.[9][13] For handling 4-Keto Ibutilide in its powdered form, the following multi-barrier system is required to protect against the primary exposure routes: inhalation, dermal absorption, and ocular contact.[4]

Protection Area Required PPE Specification & Rationale
Hand Protection Double Nitrile GlovesCausality: A single glove may have pinholes or can be quickly permeated. Double-gloving provides a significant barrier enhancement. The outer glove is considered contaminated and can be removed upon leaving the immediate work area, while the inner glove protects the skin during the de-gowning process. Per OSHA 29 CFR 1910.138, employers must select appropriate hand protection for hazards involving skin absorption of harmful substances.[5]
Body Protection Disposable, Solid-Front Gown with Knit CuffsCausality: A solid-front gown protects against splashes and airborne particles. Knit cuffs ensure a snug fit around the inner glove, preventing exposure at the wrist. This type of gown should be worn over regular lab attire.[14]
Eye & Face Protection ANSI Z87-rated Safety Goggles and Face ShieldCausality: Safety glasses alone are insufficient as they do not provide a seal around the eyes. Goggles protect against airborne powders and splashes.[9] A face shield must be worn in addition to goggles to protect the entire face from splashes when handling solutions.[9][15] This aligns with OSHA's eye and face protection standard (29 CFR 1910.133).[5]
Respiratory Protection NIOSH-approved N95 or higher RespiratorCausality: The primary risk from a powder is inhalation. An N95 respirator is the minimum requirement for filtering fine particles. A respiratory protection program compliant with OSHA 29 CFR 1910.134, including fit-testing and training, is mandatory.
Operational Plans: Step-by-Step Guidance

This procedure is designed to minimize aerosol generation and contain the compound.

G cluster_prep Preparation cluster_weigh Weighing (Inside Ventilated Enclosure) cluster_cleanup Cleanup & Exit prep_area 1. Prepare Work Area (Decontaminate surface, lay down absorbent pad) don_ppe 2. Don Full PPE (As specified in Table 2) get_compound 3. Transfer container of 4-Keto Ibutilide into ventilated enclosure. don_ppe->get_compound tare_vial 4. Place receiving vial on balance and tare. get_compound->tare_vial weigh_powder 5. Carefully transfer powder to vial. Use anti-static spatula. Avoid puffing. tare_vial->weigh_powder seal_vial 6. Securely cap the receiving vial. weigh_powder->seal_vial clean_spatula 7. Clean spatula with a wetted wipe inside the enclosure. seal_vial->clean_spatula close_stock 8. Securely close primary stock container. clean_spatula->close_stock decon_outer 9. Decontaminate exterior of vials and stock container with appropriate solvent. close_stock->decon_outer remove_items 10. Remove sealed items from enclosure. decon_outer->remove_items clean_enclosure 11. Clean enclosure surfaces and dispose of all waste in hazardous waste bag. remove_items->clean_enclosure doff_ppe 12. Doff PPE (Following proper sequence) clean_enclosure->doff_ppe

Caption: Workflow for Safely Weighing Potent Compounds.

The order of donning and doffing is critical to prevent cross-contamination.

PPE_Donning cluster_don PPE Donning Sequence (Enter Clean Area) s1 1. Inner Gloves s2 2. Gown s1->s2 s3 3. N95 Respirator (Perform seal check) s2->s3 s4 4. Goggles & Face Shield s3->s4 s5 5. Outer Gloves (Over gown cuffs) s4->s5

Caption: PPE Donning Sequence.

PPE_Doffing cluster_doff PPE Doffing Sequence (Exit to Ante-Room) d1 1. Outer Gloves (Dispose in hazardous waste) d2 2. Gown & Face Shield (Remove as one unit, turning inside out) d1->d2 d3 3. Goggles d2->d3 d4 4. N95 Respirator (Handle by straps only) d3->d4 d5 5. Inner Gloves d4->d5 d6 6. Wash Hands Thoroughly d5->d6

Caption: PPE Doffing Sequence.

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal of pharmaceutical waste can lead to environmental contamination and regulatory penalties.[16][17] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[16][18]

  • Solid Waste:

    • All disposable PPE (gloves, gowns, etc.), contaminated wipes, and weighing papers are considered "trace contaminated" hazardous waste.

    • This waste must be collected in a dedicated, leak-proof plastic bag, clearly labeled "HAZARDOUS DRUG-RELATED WASTES."[19]

    • The bag must be kept inside a covered, rigid container also labeled "HAZARDOUS DRUG WASTE ONLY."[19]

  • Liquid Waste:

    • Unused stock solutions or experimental media containing 4-Keto Ibutilide must be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Under no circumstances should any waste medication be disposed of down the drain.[20] The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals.[16]

  • Final Disposal:

    • All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • The final disposal method for hazardous pharmaceutical waste is typically incineration at a licensed facility.[16][19]

By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. This guide provides the framework, but a culture of vigilance is the ultimate safeguard when exploring the frontiers of science.

References

  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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